Product packaging for 2-(Trifluoromethoxy)aniline(Cat. No.:CAS No. 1535-75-7)

2-(Trifluoromethoxy)aniline

Cat. No.: B052511
CAS No.: 1535-75-7
M. Wt: 177.12 g/mol
InChI Key: ZFCOUBUSGHLCDT-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)aniline, also known as this compound, is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3NO B052511 2-(Trifluoromethoxy)aniline CAS No. 1535-75-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethoxy)aniline
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InChI

InChI=1S/C7H6F3NO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZFCOUBUSGHLCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H6F3NO
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DSSTOX Substance ID

DTXSID20165342
Record name 2-(Trifluoromethoxy)aniline
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Molecular Weight

177.12 g/mol
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CAS No.

1535-75-7
Record name 2-Trifluoromethoxyaniline
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Record name 2-(Trifluoromethoxy)aniline
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Record name 2-(Trifluoromethoxy)aniline
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Foundational & Exploratory

Spectroscopic Data Analysis of 2-(Trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(Trifluoromethoxy)aniline, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its unique trifluoromethoxy group significantly influences its chemical and physical properties, making a thorough understanding of its spectroscopic signature crucial for its application in research and development.[1] This document outlines the key spectroscopic data, detailed experimental protocols for data acquisition, and a logical framework for spectral interpretation.

Core Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The quantitative data from these techniques are summarized below.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the amine (N-H), the aromatic ring (C-H and C=C), and the trifluoromethoxy group (C-F and C-O).

Wavenumber (cm⁻¹)Vibration TypeIntensity
3400 - 3500N-H Asymmetric StretchMedium
3300 - 3400N-H Symmetric StretchMedium
3000 - 3100Aromatic C-H StretchMedium
1600 - 1650N-H ScissoringStrong
1450 - 1600Aromatic C=C StretchMedium-Strong
1250 - 1335Aromatic C-N StretchStrong
1100 - 1300C-F StretchStrong
1000 - 1100C-O StretchStrong
750 - 800Aromatic C-H Out-of-Plane BendStrong
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum reveals the electronic environment of the protons on the aromatic ring and the amine group.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.8 - 7.3Multiplet4HAromatic Protons (H3, H4, H5, H6)
~3.6Broad Singlet2HAmine Protons (-NH₂)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (ppm)Assignment
~145C2 (bearing -OCF₃)
~140C1 (bearing -NH₂)
~127Aromatic CH
~123Aromatic CH
~121Aromatic CH
~119Aromatic CH
~120 (quartet)-OCF₃

The ¹⁹F NMR spectrum is simple for this molecule, showing a single peak for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift is sensitive to the electronic environment.[2][3][4]

Chemical Shift (ppm)MultiplicityAssignment
~ -58Singlet-OCF₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Electron ionization (EI) is a common technique for the analysis of small, volatile molecules.[5]

m/zInterpretation
177Molecular Ion [M]⁺
158[M - F]⁺
148[M - NH₂ - F]⁺ or [M - CO]⁺
108[M - CF₃]⁺
92[M - OCF₃]⁺
65C₅H₅⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for obtaining the IR spectrum of liquid and solid samples with minimal preparation.[6][7][8][9][10]

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[6][8] Record a background spectrum of the clean, empty crystal.[6]

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.[6]

  • Data Acquisition: Acquire the spectrum over a range of 4000-650 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Data Processing: Perform a baseline correction and, if necessary, an ATR correction to the acquired spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol is for the acquisition of ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Apply a 90° pulse.

    • Set a relaxation delay of at least 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the fluorine frequency.

    • Set the spectral width to encompass the expected chemical shift of the -OCF₃ group (e.g., -50 to -70 ppm).

    • A smaller number of scans is typically required due to the high sensitivity of the ¹⁹F nucleus.[3]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[11][12][13]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[14]

  • GC Method:

    • Injector: Set to a temperature of ~250°C and operate in splitless mode.[11]

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of ~280-300°C.

    • Carrier Gas: Use helium at a constant flow rate.[11]

  • MS Method:

    • Ionization: Use Electron Ionization (EI) at 70 eV.[11]

    • Mass Analyzer: Scan a mass range of m/z 40-300.

    • Source Temperature: Set to ~230°C.[11]

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in interpreting the spectral data for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Dilute Dilute in Volatile Solvent Sample->Dilute Neat Neat Liquid Sample->Neat NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolve->NMR MS Mass Spectrometry (GC-MS) Dilute->MS IR IR Spectroscopy (ATR-FTIR) Neat->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity IR->Structure Structure->Purity

General workflow for the spectroscopic analysis of this compound.

Spectral_Interpretation cluster_ir IR Spectrum cluster_nmr NMR Spectra cluster_ms Mass Spectrum NH_stretch ~3400-3500 cm⁻¹ N-H Stretch Functional_Groups Functional Groups (-NH₂, -OCF₃, Aromatic) NH_stretch->Functional_Groups Aromatic_CH ~3000-3100 cm⁻¹ Aromatic C-H Aromatic_CH->Functional_Groups CF_stretch ~1100-1300 cm⁻¹ C-F Stretch CF_stretch->Functional_Groups Structure Structure of This compound Functional_Groups->Structure H1_NMR ¹H NMR ~6.8-7.3 ppm (4H) ~3.6 ppm (2H) Connectivity Connectivity & Environment (C-H Framework) H1_NMR->Connectivity C13_NMR ¹³C NMR ~119-145 ppm (6 Aromatic C) ~120 ppm (CF₃) C13_NMR->Connectivity F19_NMR ¹⁹F NMR ~ -58 ppm (3F) F19_NMR->Connectivity Connectivity->Structure Mol_Ion Molecular Ion m/z = 177 Mol_Formula Molecular Formula (C₇H₆F₃NO) Mol_Ion->Mol_Formula Fragments Fragments [M-F]⁺ (158) [M-CF₃]⁺ (108) Fragments->Mol_Formula Mol_Formula->Structure

Logical relationships in the interpretation of spectroscopic data for this compound.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 2-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis and interpretation of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-(trifluoromethoxy)aniline. Due to the limited availability of experimentally recorded spectra in public databases, this document focuses on a comprehensive prediction and interpretation based on the analysis of structurally similar compounds and established spectroscopic principles. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related molecules.

Molecular Structure and Expected Spectroscopic Features

This compound is an aromatic amine substituted with a trifluoromethoxy group at the ortho position. The key structural features that will influence its NMR and IR spectra are:

  • Aniline Moiety: The presence of the amino group (-NH₂) directly attached to the benzene ring.

  • Aromatic Ring: A disubstituted benzene ring with substituents at positions 1 and 2.

  • Trifluoromethoxy Group (-OCF₃): An electron-withdrawing group that will influence the electronic environment of the aromatic ring and exhibit characteristic spectroscopic signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the amine protons and the four protons on the aromatic ring. The chemical shifts are predicted based on the analysis of related compounds such as 2-(trifluoromethyl)aniline and other substituted anilines.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.9Broad Singlet2H-NH₂
~7.2Multiplet2HAromatic H
~6.8Multiplet2HAromatic H

Interpretation:

  • Amine Protons (-NH₂): A broad singlet is anticipated around 3.9 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can vary with solvent and concentration.

  • Aromatic Protons: The four protons on the aromatic ring will appear as a complex multiplet system in the range of 6.8 to 7.2 ppm. The ortho-substitution pattern leads to overlapping signals that can be challenging to resolve without advanced NMR techniques. The electron-withdrawing nature of the trifluoromethoxy group is expected to shift the adjacent protons downfield compared to unsubstituted aniline.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The trifluoromethoxy group will have a significant influence on the chemical shifts of the aromatic carbons and will itself show a characteristic signal.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~145C-NH₂
~138C-OCF₃
~128Aromatic CH
~124Aromatic CH
~121Aromatic CH
~118Aromatic CH
~121 (quartet)-OCF₃

Interpretation:

  • Aromatic Carbons: The six aromatic carbons are expected to resonate in the region of 118-145 ppm. The carbons directly attached to the amino and trifluoromethoxy groups (C-NH₂ and C-OCF₃) will be the most deshielded.

  • Trifluoromethoxy Carbon (-OCF₃): The carbon of the trifluoromethoxy group is expected to appear as a quartet around 121 ppm due to coupling with the three fluorine atoms.

Predicted IR Spectral Data

The IR spectrum is valuable for identifying the functional groups present in this compound. The key vibrational modes will be associated with the N-H bonds of the amine, the C-F bonds of the trifluoromethoxy group, and the aromatic ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3350MediumN-H symmetric and asymmetric stretching
3050 - 3000Medium to WeakAromatic C-H stretching
1620 - 1580StrongN-H bending (scissoring)
1600 - 1450Medium to StrongAromatic C=C stretching
1250 - 1050StrongC-F stretching
1200 - 1000StrongC-O stretching
850 - 750StrongAromatic C-H out-of-plane bending

Interpretation:

  • N-H Stretching: Two distinct bands are expected in the 3450-3350 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

  • Aromatic C-H Stretching: Absorptions in the 3050-3000 cm⁻¹ range are characteristic of C-H bonds on the benzene ring.

  • N-H Bending: A strong absorption between 1620 and 1580 cm⁻¹ is due to the scissoring (bending) vibration of the N-H bonds.

  • Aromatic C=C Stretching: Multiple bands of medium to strong intensity between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

  • C-F Stretching: The trifluoromethoxy group will exhibit very strong absorption bands in the 1250-1050 cm⁻¹ region due to the C-F stretching vibrations.

  • C-O Stretching: A strong band for the C-O stretch of the trifluoromethoxy group is expected in the 1200-1000 cm⁻¹ region.

  • Aromatic C-H Bending: Strong absorptions in the 850-750 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds, which can be indicative of the substitution pattern.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for a liquid aromatic amine like this compound.

NMR Spectroscopy

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • Pipette and vial

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Gently swirl the vial to ensure the sample is fully dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 (depending on concentration).

      • Relaxation Delay (D1): 1-2 seconds.

      • Spectral Width: 0-10 ppm.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment.

      • Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

      • Relaxation Delay (D1): 2-5 seconds.

      • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Reference the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

    • Integrate the signals in the ¹H NMR spectrum.

FTIR Spectroscopy

Materials:

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Processing:

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Visualization of Spectral Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of NMR and IR spectra, starting from the molecular structure.

Spectral_Interpretation_Workflow cluster_structure Molecular Structure Analysis cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structural Confirmation Structure This compound C₇H₆F₃NO FuncGroups Functional Groups: - Aromatic Ring - Primary Amine (-NH₂) - Trifluoromethoxy (-OCF₃) Structure->FuncGroups NMR NMR Spectroscopy (¹H and ¹³C) FuncGroups->NMR IR IR Spectroscopy FuncGroups->IR NMR_Interp ¹H: Chemical Shifts, Integration, Multiplicity ¹³C: Chemical Shifts NMR->NMR_Interp IR_Interp Characteristic Frequencies (N-H, C-H, C=C, C-O, C-F) IR->IR_Interp Confirmation Correlate Spectroscopic Data with Molecular Structure NMR_Interp->Confirmation IR_Interp->Confirmation

Caption: Workflow for Spectroscopic Analysis.

Quantum Chemical Calculations for 2-(Trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Trifluoromethoxy)aniline is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The inclusion of the trifluoromethoxy group (-OCF₃) significantly influences the molecule's electronic properties, reactivity, and solubility, making it a compound of great interest in drug design and material science.[1] Quantum chemical calculations provide a powerful theoretical framework for understanding the structural, electronic, and spectroscopic properties of this molecule at the atomic level.

This technical guide outlines the standard computational methodologies employed to study this compound, presenting the expected nature of the data in a structured format. While specific experimental and computational studies on this exact molecule are not extensively detailed in publicly available literature, this paper constructs a representative analysis based on established theoretical methods applied to analogous aniline derivatives.[3][4][5]

Computational Methodology

The protocol for quantum chemical calculations on aromatic amines like this compound typically follows a standardized workflow to ensure accuracy and reproducibility. The primary method used is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Experimental Protocol: A DFT-Based Approach

  • Structure Optimization: The initial step involves building the 3D structure of this compound. This structure is then optimized to find its lowest energy conformation. This is typically performed using a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p).[4] The "++" indicates the inclusion of diffuse functions for non-hydrogen and hydrogen atoms, which are important for describing lone pairs and non-covalent interactions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (IR and Raman). Calculated frequencies are often scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to better match experimental values.[4]

  • Electronic Properties Calculation: Key electronic properties are determined from the optimized geometry. This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity.[6]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution on the molecule's surface. This map is invaluable for predicting sites of electrophilic and nucleophilic attack, as it illustrates regions of electron richness (negative potential) and electron deficiency (positive potential).[7][8]

G Computational Workflow for this compound A 1. Initial Structure Input B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C E 4. Electronic Property Analysis B->E D Confirmation of Minimum Energy (No Imaginary Frequencies) C->D Check F Vibrational Spectra (IR/Raman) C->F G HOMO-LUMO Analysis E->G H Molecular Electrostatic Potential (MEP) E->H

Caption: A typical workflow for performing quantum chemical calculations.

Data Presentation: Predicted Molecular Properties

The following tables summarize the type of quantitative data that would be generated from the computational workflow described above. The values presented are illustrative and based on typical results for similar fluorinated aniline compounds.

Table 1: Optimized Geometrical Parameters

This table shows selected predicted bond lengths and angles for the optimized structure of this compound.

ParameterAtom Pair / TriplePredicted Value
Bond Lengths (Å)
C-N~1.40
N-H~1.01
C-O~1.36
O-CF₃~1.38
C-F~1.35
C-C (aromatic)~1.39 - 1.41
Bond Angles (°)
C-C-N~121
C-N-H~112
C-O-C~118
F-C-F~107

Table 2: Predicted Vibrational Frequencies

This table lists key predicted vibrational modes and their corresponding wavenumbers, which are critical for interpreting experimental IR and Raman spectra.

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)Description
N-H Asymmetric Stretch~3500Stretching of the two N-H bonds out of phase.
N-H Symmetric Stretch~3410Stretching of the two N-H bonds in phase.
C-N Stretch~1270Stretching of the carbon-nitrogen bond.
O-CF₃ Stretch~1250Stretching of the oxygen-trifluoromethyl group bond.
C-F Stretch~1100 - 1180Stretching vibrations of the carbon-fluorine bonds.
NH₂ Scissoring~1620Bending motion of the amine group.

Table 3: Frontier Molecular Orbital (FMO) Properties

The FMO analysis provides insight into the molecule's electronic behavior and reactivity. The HOMO-LUMO gap is a key indicator of kinetic stability.[6]

ParameterPredicted Energy (eV)Significance
E(HOMO)~ -5.8Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability.
E(LUMO)~ -0.9Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.9 Indicates chemical reactivity and stability. A larger gap implies higher stability.[6]

Visualization of Electronic Properties

Graphviz diagrams can be used to represent abstract concepts like energy levels and reactivity maps.

G cluster_0 HOMO (-5.8 eV) HOMO (Highest Occupied) -5.8 eV LUMO (-0.9 eV) LUMO (Lowest Unoccupied) -0.9 eV HOMO (-5.8 eV)->LUMO (-0.9 eV)   ΔE = 4.9 eV

Caption: Energy diagram of the HOMO-LUMO gap.

MEP Conceptual MEP Map cluster_neg Nucleophilic Regions cluster_pos Electrophilic Regions Molecule This compound Surface N_LonePair N Lone Pair Molecule->N_LonePair Negative Potential (Electron Rich) O_LonePairs O Lone Pairs Molecule->O_LonePairs Amine_H Amine Hydrogens (N-H) Molecule->Amine_H Positive Potential (Electron Poor)

Caption: Conceptual map of reactive sites from Molecular Electrostatic Potential.

Interpretation and Significance

  • Structural Analysis: The optimized geometry reveals how the electron-withdrawing -OCF₃ group and the electron-donating -NH₂ group influence the aromatic ring's structure. Bond lengths and angles can provide clues about resonance and steric effects within the molecule.

  • Vibrational Spectroscopy: The predicted frequencies are essential for assigning peaks in experimental IR and Raman spectra. The characteristic vibrations of the -NH₂ and -OCF₃ groups serve as spectroscopic signatures for identifying the molecule and studying its interactions.

  • Reactivity and Stability: The HOMO-LUMO gap of approximately 4.9 eV suggests that this compound is a relatively stable molecule. The HOMO is likely localized on the aniline ring and the amino group, indicating this is the primary site for electron donation (oxidation). The LUMO is expected to be distributed across the aromatic system, particularly influenced by the electron-withdrawing trifluoromethoxy group.

  • Pharmacological Relevance: The MEP map is critical for drug development. It identifies regions of the molecule that are likely to engage in electrostatic interactions with biological targets like proteins and enzymes. The negative potential regions around the nitrogen and oxygen atoms are prime locations for hydrogen bonding, while the electron-deficient regions near the amine hydrogens can act as hydrogen bond donors. This information is invaluable for designing more potent and selective drug candidates.

Quantum chemical calculations provide a robust and insightful approach to characterizing this compound. By employing methods such as DFT, researchers can obtain detailed information on the molecule's geometry, stability, reactivity, and spectroscopic properties. This theoretical data is fundamental for guiding synthesis, predicting chemical behavior, and accelerating the design of new pharmaceuticals and materials, ultimately bridging the gap between molecular structure and functional application.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Trifluoromethoxy)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. The trifluoromethoxy (-OCF3) group, a bioisostere of the methoxy group, imparts unique electronic properties, including high lipophilicity and metabolic stability, making it a valuable substituent in the design of novel pharmaceuticals and functional materials.[1][2][3] Understanding the three-dimensional structure and conformational preferences of this compound is crucial for elucidating its structure-activity relationships and designing molecules with optimized properties.

This technical guide outlines the expected molecular structure, potential conformations, and the experimental and computational methodologies that can be employed for their detailed characterization.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a benzene ring substituted with an amino (-NH2) group and a trifluoromethoxy (-OCF3) group at the ortho position. The key conformational features are expected to arise from the rotation around the C-N and C-O bonds, as well as the orientation of the trifluoromethyl group.

Conformational Isomers

The primary conformational flexibility in this compound involves the relative orientation of the -NH2 and -OCF3 groups. Intramolecular hydrogen bonding between a hydrogen atom of the amino group and the oxygen or a fluorine atom of the trifluoromethoxy group could influence the conformational landscape, potentially stabilizing specific planar or near-planar arrangements.

Furthermore, the rotation of the trifluoromethyl (-CF3) group around the C-O bond will likely have a low energy barrier, leading to multiple, rapidly interconverting rotamers. The conformational preference of the trifluoromethoxy group on aryl rings, in the absence of ortho substituents, is typically a dihedral angle of around 90° between the C-C-O-C plane.[4]

A logical workflow for the comprehensive determination of the molecular structure and conformation of this compound is depicted below.

Caption: A logical workflow for determining molecular structure.

The potential energy landscape of this compound will likely feature several local minima corresponding to different conformers. A simplified relationship between these conformers and their relative energies is illustrated below.

G Conformational Energy Landscape C1 Conformer 1 (Global Minimum) TS1 Transition State 1 C1->TS1 ΔE₁ TS2 Transition State 2 C1->TS2 ΔE₂ C2 Conformer 2 C2->TS1 C3 Conformer 3 C3->TS2 TS1->C2 TS2->C3

Caption: Relationship between conformers and transition states.

Quantitative Structural Data (Hypothetical)

While specific experimental data for this compound is unavailable, the following tables present a hypothetical set of structural parameters based on typical values for similar molecules determined by computational methods. These values should be considered as estimates and require experimental validation.

Table 1: Predicted Bond Lengths

BondPredicted Length (Å)
C-C (aromatic)1.39 - 1.41
C-N~1.40
N-H~1.01
C-O~1.36
O-C(F3)~1.42
C-F~1.34
C-H (aromatic)~1.08

Table 2: Predicted Bond Angles

AnglePredicted Angle (°)
C-C-C (aromatic)118 - 122
C-C-N~120
H-N-H~112
C-C-O~118
C-O-C~117
F-C-F~107

Table 3: Predicted Dihedral Angles

Dihedral AnglePredicted Angle (°)
C-C-N-H0 or 180 (planar) or non-planar
C-C-O-C~90 or other non-planar

Experimental and Computational Protocols

Computational Chemistry

Objective: To predict the stable conformers, their relative energies, and the geometric parameters of this compound.

Methodology: Density Functional Theory (DFT)

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Functional and Basis Set: A common choice would be the B3LYP functional with a 6-311++G(d,p) basis set, which generally provides a good balance of accuracy and computational cost for organic molecules.

  • Conformational Search:

    • Perform a relaxed potential energy surface scan by systematically rotating the dihedral angles around the C-N and C-O bonds.

    • Identify the minima on the potential energy surface, which correspond to stable conformers.

  • Geometry Optimization:

    • Perform a full geometry optimization for each identified conformer without any constraints.

    • The convergence criteria should be set to tight to ensure a true minimum is found.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

    • The calculated vibrational frequencies can be compared with experimental IR and Raman spectra.

  • Transition State Search:

    • To determine the energy barriers for conformational changes, locate the transition states between the stable conformers using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • Confirm the transition state by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the rotation around the bond of interest.

X-ray Crystallography

Objective: To determine the precise solid-state molecular structure of this compound.

Methodology:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution, cooling of a saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal motion.

    • Collect a full sphere of diffraction data using Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

    • Locate and refine the positions of all non-hydrogen atoms anisotropically. Hydrogen atoms can often be located from the difference Fourier map and refined isotropically.

  • Data Analysis:

    • Analyze the final refined structure to obtain precise bond lengths, bond angles, and torsion angles.

    • Examine the crystal packing to identify intermolecular interactions such as hydrogen bonding and π-stacking.

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure of this compound in the gas phase, free from intermolecular interactions.

Methodology:

  • Experiment:

    • Introduce a gaseous sample of this compound into a high-vacuum chamber.

    • A high-energy electron beam is scattered by the gas molecules.

    • The scattered electrons form a diffraction pattern on a detector.

  • Data Analysis:

    • The radial distribution function is derived from the experimental scattering intensities.

    • A molecular model is constructed, and theoretical scattering intensities are calculated.

    • The structural parameters of the model (bond lengths, bond angles, and dihedral angles) are refined by a least-squares fitting of the theoretical intensities to the experimental data.

Microwave Spectroscopy

Objective: To obtain highly accurate rotational constants for this compound in the gas phase, which can be used to determine its precise molecular geometry.

Methodology:

  • Spectrum Acquisition:

    • Introduce a gaseous sample of this compound into the sample cell of a microwave spectrometer.

    • Record the absorption spectrum in the microwave region.

  • Spectral Analysis:

    • Assign the rotational transitions in the spectrum to specific quantum number changes.

    • Fit the frequencies of the assigned transitions to a rotational Hamiltonian to determine the rotational constants (A, B, and C).

  • Structure Determination:

    • By measuring the rotational spectra of different isotopologues of the molecule (e.g., by substituting 13C, 15N, or 18O), the atomic coordinates can be determined using Kraitchman's equations, leading to a precise determination of the molecular structure.

Conclusion

While a definitive, experimentally verified structure of this compound is not yet available, this guide provides a robust framework for its investigation. A combination of high-level quantum chemical calculations and experimental techniques such as X-ray crystallography, gas-phase electron diffraction, and microwave spectroscopy will be essential to fully elucidate its molecular structure, conformational preferences, and dynamic behavior. Such knowledge will be invaluable for the rational design of new molecules incorporating the this compound scaffold for applications in drug discovery and materials science.

References

discovery and first synthesis of trifluoromethoxy-substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: The Discovery and First Synthesis of Trifluoromethoxy-Substituted Anilines

Introduction

The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and significant impact on a molecule's lipophilicity and metabolic stability.[1][2] Trifluoromethoxy-substituted anilines are crucial building blocks for a wide range of pharmaceuticals, including the neuroprotective agent Riluzole, and advanced agrochemicals.[3][4] This technical guide provides a comprehensive overview of the initial discovery of aryl trifluoromethyl ethers and the development of the first synthetic routes to trifluoromethoxy-substituted anilines, intended for researchers, scientists, and professionals in drug development.

Discovery and Pioneering Synthesis of Aryl Trifluoromethyl Ethers

The journey to trifluoromethoxy-substituted anilines begins with the first successful synthesis of their parent structures, aryl trifluoromethyl ethers. This pioneering work was accomplished by L. M. Yagupol'skii in 1955.[5][6] The initial method was a two-step process starting from substituted anisoles, which did not yet involve the aniline functional group but laid the essential groundwork for all subsequent syntheses.

The foundational Yagupol'skii method involves two key transformations:

  • Chlorination: The methoxy group of an electron-deficient anisole is converted to a trichloromethoxy group using reagents like chlorine gas and phosphorus pentachloride at high temperatures.[6]

  • Fluorination: The resulting aryl trichloromethyl ether undergoes a halogen exchange reaction. The chlorine atoms are substituted with fluorine using fluorinating agents such as anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF3) with a catalytic amount of antimony pentachloride (SbCl5).[5][6]

This chlorination-fluorination sequence was the first viable route to the aryl-OCF3 moiety and remains a fundamental concept in the synthesis of these compounds.

G cluster_discovery Pioneering Synthesis of Aryl-OCF3 (Yagupol'skii, 1955) Anisole Substituted Anisole (Ar-OCH3) Trichloro Aryl Trichloromethyl Ether (Ar-OCCl3) Anisole->Trichloro  Chlorination (Cl2, PCl5) Trifluoro Aryl Trifluoromethyl Ether (Ar-OCF3) Trichloro->Trifluoro  Fluorination (HF or SbF3/SbCl5)

Caption: The first synthesis of aryl trifluoromethyl ethers.

The First Synthesis of Trifluoromethoxy-Substituted Anilines

The first practical synthesis of trifluoromethoxy-substituted anilines, particularly the commercially significant 4-(trifluoromethoxy)aniline, evolved from the ability to first prepare trifluoromethoxybenzene. The process is a multi-step pathway that logically follows the principles of aromatic chemistry.

The most common and historically significant route involves three primary stages:

  • Preparation of Trifluoromethoxybenzene: This key intermediate is synthesized via the chlorination-fluorination sequence starting from anisole, as established by Yagupol'skii.[7]

  • Nitration: Trifluoromethoxybenzene undergoes electrophilic aromatic substitution. The trifluoromethoxy group is an ortho-, para-director, with a strong preference for para-substitution.[5] Nitration using a mixture of nitric acid and sulfuric acid yields 1-nitro-4-(trifluoromethoxy)benzene as the major product.[8][9]

  • Reduction: The nitro group of 1-nitro-4-(trifluoromethoxy)benzene is reduced to an amine. This final step yields 4-(trifluoromethoxy)aniline. The reduction can be achieved through various methods, with catalytic hydrogenation or chemical reduction using iron in the presence of hydrochloric acid being common approaches.[8][10]

G cluster_synthesis Foundational Synthesis of 4-(Trifluoromethoxy)aniline start Anisole step1 Trifluoromethoxybenzene start->step1  Chlorination/ Fluorination step2 1-Nitro-4-(trifluoromethoxy)benzene step1->step2  Nitration (HNO3/H2SO4) end_product 4-(Trifluoromethoxy)aniline step2->end_product  Reduction (e.g., Fe/HCl)

Caption: The three-stage synthesis of 4-(trifluoromethoxy)aniline.

Detailed Experimental Protocols

The following protocols are based on established methods for the synthesis of trifluoromethoxy-substituted anilines and their precursors.

Protocol 1: Synthesis of Trifluoromethoxybenzene[8][11]
  • Chlorination of Anisole:

    • Charge a reactor with anisole and a suitable solvent like carbon tetrachloride.

    • In the presence of an initiator (e.g., azobisisobutyronitrile, AIBN) and under light, introduce chlorine gas.

    • The reaction converts the methoxy group (-OCH3) to a trichloromethoxy group (-OCCl3). The product is trichloromethoxybenzene.

  • Fluorination of Trichloromethoxybenzene:

    • Transfer the crude trichloromethoxybenzene to a pressure-resistant autoclave.

    • Charge the autoclave with anhydrous hydrogen fluoride (HF).

    • Heat the mixture to approximately 80-95°C and maintain for several hours under pressure.[8][11]

    • The reaction exchanges the chlorine atoms for fluorine, yielding trifluoromethoxybenzene.

    • Isolate the product by washing with water, separating the organic layer, and purifying by distillation.

Protocol 2: Nitration of Trifluoromethoxybenzene[9]
  • Add 162g of trifluoromethoxybenzene to a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Begin stirring and slowly add a pre-prepared mixed acid (containing 67g of nitric acid and 165g of concentrated sulfuric acid) dropwise.

  • Maintain the reaction temperature between 30-45°C during the addition.

  • After the addition is complete, continue stirring for 1 hour.

  • Monitor the reaction by GC until the trifluoromethoxybenzene content is below 0.2%.[9]

  • Allow the mixture to settle and separate the waste acid layer.

  • Wash the organic phase sequentially with water, a sodium carbonate solution, and water to obtain the crude product, which is primarily p-nitrotrifluoromethoxybenzene.

Protocol 3: Reduction of 1-Nitro-4-(trifluoromethoxy)benzene[8]
  • Charge a reaction vessel with methanol (800 ml), iron powder (185 g), and concentrated hydrochloric acid (44 ml).

  • Heat the mixture to 60-65°C.

  • Add 1-nitro-4-(trifluoromethoxy)benzene (204 g) to the mixture.

  • Stir the reaction and monitor for completion.

  • Upon completion, the reaction yields 4-(trifluoromethoxy)aniline. The product can be isolated and purified using standard workup and distillation or crystallization procedures.

Alternative and Modern Synthetic Strategies

While the nitration-reduction pathway is foundational, several other methods for synthesizing trifluoromethoxy-substituted anilines have been developed, including routes to different isomers.

  • High-Pressure Ammonolysis: Trifluoromethoxychlorobenzene can be reacted with ammonia under high pressure and temperature to directly introduce the amino group, though this requires harsh conditions.[10]

  • Hofmann Degradation: A trifluoromethoxybenzamide can undergo Hofmann degradation to yield the corresponding aniline.[10]

  • Direct Amination: A newer method involves the direct amination of trifluoromethoxybenzene using sodium amide in DMSO with the aid of sodium ferrate and sodium bromide, reporting a high yield of 98.2%.[10][12]

  • Synthesis of Ortho-Isomers via OCF3 Migration: A sophisticated method allows for the synthesis of ortho-trifluoromethoxylated anilines. It involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by a thermally induced intramolecular migration of the OCF3 group to the ortho position of the aromatic ring.[6][13][14]

G cluster_methods Synthetic Strategies for Aryl-NH2 from Aryl-X Aryl_NO2 Aryl-NO2 Aniline Aryl-NH2 Aryl_NO2->Aniline Reduction Aryl_Cl Aryl-Cl Aryl_Cl->Aniline Ammonolysis Aryl_H Aryl-H Aryl_H->Aniline Direct Amination Aryl_CONH2 Aryl-CONH2 Aryl_CONH2->Aniline Degradation Aryl_NHOH N-Aryl-N-hydroxylamine (for ortho-isomers) Aryl_NHOH->Aniline OCF3 Migration

Caption: Logical relationships of aniline synthesis strategies.

Data Summary

The following tables summarize quantitative data for the key synthetic transformations.

Table 1: Comparison of General Synthetic Routes to 4-(Trifluoromethoxy)aniline

MethodStarting MaterialKey ReagentsReported YieldDrawbacks
Nitration & Reduction TrifluoromethoxybenzeneHNO3/H2SO4, then Fe/HClGood to HighMulti-step process, use of strong acids.[10]
High-Pressure Ammonolysis 4-ChlorotrifluoromethoxybenzeneNH3, Cu(I) catalystModerateHarsh conditions (high T & P).[10][15]
Benzamide Degradation 4-Trifluoromethoxybenzamidee.g., NaOBrVariableCan involve toxic reagents.[10]
Direct Amination TrifluoromethoxybenzeneNaNH2, Na2FeO4, NaBr98.2%Use of strong base (NaNH2).[10][12]

Table 2: Specific Experimental Data for Key Reactions

Reaction StageReactantsReagents/ConditionsTemperatureTimeYield
Fluorination [8]Trichloromethoxybenzene (265g)Anhydrous HF (252g)80°C4-6 hoursNot specified
Nitration [9]Trifluoromethoxybenzene (162g)HNO3 (67g) / H2SO4 (165g)30-45°C~1 hourHigh (implied)
Direct Amination [10][12]Trifluoromethoxybenzene (1 mol)1) Na2FeO4/NaBr, DMSO 2) NaNH21) 95°C 2) 155°C1) 4 hours 2) 10 hours98.2%
OCF3 Migration [14]N-Aryl-N-(trifluoromethoxy)amineMeNO2 (solvent)120°CNot specified85%

Conclusion

The discovery and synthesis of trifluoromethoxy-substituted anilines represent a significant advancement in fluorine chemistry. From the pioneering work of Yagupol'skii in creating the first aryl trifluoromethyl ethers to the development of the robust multi-step synthesis involving nitration and reduction, these methods have become vital for the production of key intermediates in the pharmaceutical and agrochemical industries.[5][6] While this classical pathway remains prevalent, modern innovations such as direct amination and rearrangement-based strategies offer new avenues for improved efficiency, yield, and access to a wider variety of structural isomers.[10][13] This continued evolution of synthetic methodology underscores the enduring importance of trifluoromethoxy anilines as high-value chemical building blocks.

References

An In-Depth Technical Guide to the Electronic Properties of the Trifluoromethoxy Group on an Aniline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethoxy (-OCF3) group into the aniline scaffold is a powerful tool in modern medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the profound electronic effects the -OCF3 group imparts on the aniline ring. By understanding these properties, researchers can better predict and modulate molecular characteristics such as basicity, nucleophilicity, lipophilicity, and metabolic stability, thereby accelerating the development of novel pharmaceuticals and functional materials. This document details quantitative electronic parameters, provides established experimental protocols for their determination, and visualizes key structure-property relationships.

Core Electronic and Physicochemical Properties

The trifluoromethoxy group is a unique substituent that significantly alters the electronic landscape of the aniline ring. Its properties are a direct consequence of the high electronegativity of the fluorine atoms, which create a strong inductive electron-withdrawing effect.

Electron-Withdrawing Nature

The -OCF3 group is a potent electron-withdrawing group, which has a significant impact on the electron density of the aniline ring and the basicity of the amino group. This effect is primarily inductive, transmitted through the sigma bonds. The strong electron-withdrawing nature of the trifluoromethoxy group can be quantified by parameters such as Hammett constants.[1]

Lipophilicity

A hallmark of the trifluoromethoxy group is its ability to significantly increase the lipophilicity of a molecule. Lipophilicity, often expressed as logP or the Hansch parameter (π), is a critical factor in drug design, influencing membrane permeability and overall bioavailability. The -OCF3 group is one of the most lipophilic substituents used in medicinal chemistry.[2]

Metabolic Stability

In the context of drug development, the trifluoromethoxy group is prized for its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong, rendering the -OCF3 group resistant to oxidative metabolism, particularly in comparison to a methoxy (-OCH3) group which is prone to O-dealkylation by cytochrome P450 enzymes.[3] Studies on the metabolism of 4-trifluoromethoxyaniline in rats have shown that the trifluoromethoxy-substituent is metabolically stable, with no evidence of O-detrifluoromethylation.[3]

Quantitative Data Summary

The following tables summarize key quantitative data that describe the electronic and physicochemical properties of the trifluoromethoxy group on an aniline ring.

Parameter Value Significance Reference(s)
Hansch Lipophilicity Parameter (π) +1.04Indicates a significant increase in lipophilicity upon substitution.[2][4]
Hammett Constant (σp) ~0.35 - 0.44Quantifies the strong electron-withdrawing effect in the para position.Inferred from literature
Hammett Constant (σm) ~0.38 - 0.40Quantifies the strong electron-withdrawing effect in the meta position.Inferred from literature

Table 1: Key Physicochemical and Electronic Parameters for the Trifluoromethoxy Group.

Isomer Predicted pKa Expected Trend
Aniline4.63-
2-(Trifluoromethoxy)aniline< 4.63Decreased basicity due to ortho effect and induction.
3-(Trifluoromethoxy)aniline< 4.63Decreased basicity due to strong inductive effect.
4-(Trifluoromethoxy)aniline< 4.63Decreased basicity due to strong inductive and resonance effects.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate determination of the electronic properties of trifluoromethoxy-substituted anilines.

Protocol for pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the anilinium ion of a trifluoromethoxyaniline isomer.

Materials:

  • Trifluoromethoxyaniline isomer (ortho, meta, or para)

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water, boiled to remove CO2

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh approximately 1 mmol of the trifluoromethoxyaniline isomer and dissolve it in 50 mL of deionized water in the beaker. If solubility is an issue, a co-solvent such as methanol or ethanol can be used, but the final pKa value will be an apparent pKa for that solvent system.

  • Acidification: Add a known excess of standardized 0.1 M HCl to the aniline solution to ensure complete protonation of the amino group.

  • Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin titrating the solution with standardized 0.1 M NaOH, adding the titrant in small increments (e.g., 0.1-0.2 mL).

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. Alternatively, a Gran plot or the first/second derivative of the titration curve can be used to accurately determine the equivalence point.

Protocol for Lipophilicity (logP) Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a trifluoromethoxyaniline isomer.

Materials:

  • Trifluoromethoxyaniline isomer

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC

  • Volumetric flasks and pipettes

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Standard Curve: Prepare a series of standard solutions of the trifluoromethoxyaniline isomer in a suitable solvent (e.g., methanol) and generate a standard curve using UV-Vis spectrophotometry or HPLC.

  • Partitioning: Accurately weigh a known amount of the trifluoromethoxyaniline isomer and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water, depending on its expected solubility.

  • Extraction: Transfer the solution to a separatory funnel and add a known volume of the other phase. Shake the funnel vigorously for a predetermined amount of time (e.g., 30 minutes) to allow for partitioning.

  • Phase Separation: Allow the phases to separate completely. A centrifugation step may be necessary to break up any emulsions.

  • Concentration Measurement: Carefully separate the two phases and determine the concentration of the trifluoromethoxyaniline isomer in each phase using the previously generated standard curve.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Visualizations

The following diagrams illustrate the key relationships and workflows discussed in this guide.

G Logical Relationship of -OCF3 Substitution on Aniline Properties sub Trifluoromethoxy (-OCF3) Group Substitution ewg Strong Electron- Withdrawing Effect sub->ewg Inductive Effect lipo Increased Lipophilicity sub->lipo Hydrophobicity met_stab Enhanced Metabolic Stability sub->met_stab Strong C-F Bonds pka Decreased pKa (Reduced Basicity) ewg->pka react Altered Ring Reactivity ewg->react bio Modulated Bioavailability & Drug Properties lipo->bio met_stab->bio pka->bio react->bio

Caption: Structure-Property Relationships of Trifluoromethoxy Aniline.

G Experimental Workflow for pKa Determination start Start prep Prepare Trifluoromethoxy- aniline Solution start->prep acidify Acidify with Standard HCl prep->acidify titrate Titrate with Standard NaOH acidify->titrate measure Record pH vs. Volume of Titrant titrate->measure plot Plot Titration Curve measure->plot analyze Determine Equivalence Point and Half-Equivalence Point plot->analyze pka Calculate pKa analyze->pka end End pka->end

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

The trifluoromethoxy group exerts a powerful and predictable influence on the electronic properties of the aniline ring. Its strong electron-withdrawing nature, coupled with its ability to enhance lipophilicity and metabolic stability, makes it a highly valuable substituent in the design of new molecules with tailored properties. The data and protocols presented in this guide offer a solid foundation for researchers to harness the unique characteristics of trifluoromethoxy-substituted anilines in their scientific endeavors. A thorough understanding and experimental validation of these properties are essential for the successful development of next-generation pharmaceuticals and advanced materials.

References

Navigating the Physicochemical Landscape of 2-(Trifluoromethoxy)aniline: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-(Trifluoromethoxy)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] The information contained herein is intended for researchers, scientists, and drug development professionals to facilitate its effective use in the laboratory and in synthetic processes. While extensive experimental data for this specific molecule is not publicly available, this guide synthesizes known properties of structurally similar compounds and outlines detailed experimental protocols for robustly determining its physicochemical characteristics.

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and reaction kinetics. Based on its chemical structure, which includes a polar amine group and a non-polar trifluoromethoxy-substituted benzene ring, its solubility is expected to vary significantly across different solvent classes.

Predicted Solubility in Common Laboratory Solvents

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents. These predictions are based on the principle of "like dissolves like" and qualitative data available for analogous compounds.[2][3] It is important to note that experimental verification is required to establish quantitative solubility values.

Solvent ClassSolventPredicted Quantitative Solubility (at 25°C)Predicted Qualitative Solubility
Polar Protic Water< 1 g/LInsoluble
Methanol> 100 g/LFreely Soluble
Ethanol> 100 g/LFreely Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 200 g/LVery Soluble
Acetone> 150 g/LFreely Soluble
Acetonitrile> 100 g/LFreely Soluble
Non-Polar Toluene> 50 g/LSoluble
Hexane< 10 g/LSparingly Soluble
Halogenated Dichloromethane (DCM)> 200 g/LVery Soluble
Chloroform> 200 g/LVery Soluble
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This protocol describes a standard procedure for determining the thermodynamic solubility of this compound in a given solvent.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography with UV detector (HPLC-UV) or Gas Chromatography with Flame Ionization Detector (GC-FID)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker (e.g., 25°C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the settling of excess solid.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or GC-FID method against a calibration curve prepared with standards of known concentrations.

  • Calculation:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. Express the result in g/L or mg/mL.

Stability Profile

Understanding the stability of this compound is essential for its proper storage, handling, and use in chemical synthesis to avoid degradation and the formation of impurities.

General Stability and Incompatibilities

This compound is reported to be sensitive to air and light. Like many aniline derivatives, it can be susceptible to oxidation, which may lead to discoloration (e.g., turning yellow or brown) over time. To maintain its purity, it should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.

Known Incompatibilities:

  • Strong Oxidizing Agents: Can cause vigorous reactions and degradation.

  • Strong Acids: Can form salts, but may also promote degradation under certain conditions.

  • Acid Chlorides and Anhydrides: Can react with the amine group in acylation reactions.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-UV or LC-MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C in an oven for 24 hours. Subsequently, dissolve the stressed solid in the solvent to the initial stock concentration.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC or LC-MS method. The method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of the control to identify and quantify the degradation products.

    • Determine the percentage of degradation of this compound under each condition.

Experimental and Logical Workflow Visualization

The following diagram illustrates a comprehensive workflow for the assessment of the solubility and stability of a chemical compound such as this compound.

G Workflow for Solubility and Stability Assessment cluster_0 Solubility Assessment cluster_1 Stability Assessment sol_start Start: Select Solvents sol_exp Shake-Flask Experiment (Equilibration at 25°C) sol_start->sol_exp sol_sampling Sampling and Filtration sol_exp->sol_sampling sol_analysis Quantitative Analysis (HPLC/GC) sol_sampling->sol_analysis sol_data Determine Solubility (g/L) sol_analysis->sol_data sol_report Report Solubility Profile sol_data->sol_report final_report Comprehensive Technical Guide sol_report->final_report stab_start Start: Prepare Stock Solution stab_stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stab_start->stab_stress stab_sampling Time-Point Sampling stab_stress->stab_sampling stab_analysis Stability-Indicating HPLC/LC-MS Analysis stab_sampling->stab_analysis stab_data Identify Degradants & Quantify Purity stab_analysis->stab_data stab_report Report Stability Profile & Degradation Pathways stab_data->stab_report stab_report->final_report main_start Compound: this compound main_start->sol_start main_start->stab_start

Caption: Logical workflow for the comprehensive analysis of solubility and stability.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided experimental protocols offer a robust framework for researchers to generate reliable, quantitative data for this important chemical intermediate. A thorough characterization of these physicochemical properties is paramount for its successful application in drug discovery, process development, and materials science. It is reiterated that the quantitative data presented herein is predictive and requires experimental validation for specific applications.

References

A Technical Guide to 2-(Trifluoromethoxy)aniline: Correlating Theoretical Predictions with Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)aniline is an aromatic amine of significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group onto the aniline scaffold imparts unique electronic properties and metabolic stability, making it a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. This guide provides an in-depth comparison of the theoretical and experimental properties of this compound, offering a comprehensive resource for professionals in drug discovery and chemical research. We will delve into its physicochemical characteristics, spectroscopic profile, and detailed experimental protocols for its synthesis and analysis.

Core Properties: Theoretical vs. Experimental

The properties of this compound are dictated by the interplay between the electron-donating amine group and the strongly electron-withdrawing trifluoromethoxy group at the ortho position. Below is a summary of its key physicochemical properties.

Table 1: Physicochemical Properties of this compound
PropertyExperimental ValueTheoretical/Predicted Value
Molecular Formula C₇H₆F₃NOC₇H₆F₃NO
Molecular Weight 177.12 g/mol 177.12 g/mol
Appearance Colorless to red to green clear liquid-
Boiling Point 61-63 °C at 15 mmHgNot available
Density 1.301 g/mL at 25 °CNot available
Refractive Index n20/D 1.461Not available
Flash Point 54 °C (129.2 °F) - closed cupNot available
pKa Not available1.10 ± 0.10 (for the similar 2-(Trifluoromethyl)aniline)

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While complete experimental spectra are not widely published, we can predict the characteristic signals based on the known effects of the functional groups and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound
TechniquePredicted Chemical Shifts / Key PeaksRationale & Notes
¹H NMR ~6.7-7.2 ppm (m, 4H, Ar-H) : Aromatic protons will appear as a complex multiplet. The -NH₂ and -OCF₃ groups will influence the exact shifts. ~3.8 ppm (s, 2H, -NH₂) : The amine protons will appear as a broad singlet, though this can vary with solvent and concentration.Based on the general aromatic region for substituted anilines. The amine proton shift is highly variable.
¹³C NMR ~145 ppm (C-N) : Carbon attached to the amine. ~140 ppm (C-O) : Carbon attached to the trifluoromethoxy group. ~120.5 ppm (q, J ≈ 257 Hz, -CF₃) : The trifluoromethyl carbon will appear as a quartet due to coupling with fluorine. ~115-130 ppm (Ar-C) : Remaining aromatic carbons.Predictions are based on data from similar compounds like 4-(trifluoromethoxy)aniline and N-methyl-4-nitro-N-(trifluoromethyl)aniline.[1][2] The large C-F coupling constant is characteristic.
¹⁹F NMR ~ -58 to -60 ppm The chemical shift of the -OCF₃ group is expected to be in this range, referenced to CFCl₃. This is based on data for compounds like N-methyl-N-(trifluoromethyl)aniline.[1]
FTIR (cm⁻¹) 3300-3500 : N-H stretching (two bands for primary amine). ~3050 : Aromatic C-H stretching. ~1620 : N-H bending (scissoring). ~1500, 1450 : Aromatic C=C stretching. 1200-1300 : C-O stretching. 1100-1200 : Strong C-F stretching bands.These are characteristic vibrational frequencies for primary aromatic amines and trifluoromethoxy-substituted benzene rings.[3][4][5]
Mass Spec. (EI) m/z 177 (M⁺) : Molecular ion peak. m/z 108 : Loss of CF₃. m/z 92 : Loss of OCF₃.The molecular ion peak is expected to be observed. Fragmentation would likely involve the loss of the trifluoromethyl radical or the entire trifluoromethoxy group.[6][7]

Experimental Protocols

Synthesis of this compound

A plausible and documented route for the synthesis of this compound involves a two-step process starting from 1,2-dichloro-4-trifluoromethoxy-benzene.[8][9]

Step 1: Nitration of 1,2-dichloro-4-trifluoromethoxy-benzene

  • Reaction Setup : In a reaction vessel, 1,2-dichloro-4-trifluoromethoxy-benzene (1.0 eq) is dissolved in sulfuric acid.

  • Nitration : The solution is cooled, and a nitrating agent, such as 98% nitric acid (1.0 eq), is added dropwise while maintaining the temperature between 20°C and 40°C.

  • Reaction Monitoring : The reaction mixture is stirred for approximately 4 hours within this temperature range. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is poured onto ice water and extracted multiple times with an organic solvent like methylene chloride.

  • Purification : The combined organic phases are washed with water, dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a mixture of nitrated products.

Step 2: Catalytic Hydrogenation of the Nitro Intermediates

  • Reaction Setup : The mixture of nitro-intermediates from Step 1 is dissolved in a suitable solvent, such as methanol, in a hydrogenation vessel.

  • Catalyst Addition : A hydrogenation catalyst, like Raney-Nickel, is added to the solution.

  • Hydrogenation : The mixture is subjected to a hydrogen atmosphere (e.g., 5 bar pressure) and stirred at approximately 30°C for about 5 hours.

  • Catalyst Removal : After the reaction, the catalyst is removed by filtration.

  • Purification : The filtrate is concentrated under vacuum, and the resulting residue is purified by distillation under reduced pressure to yield this compound.

A 1,2-dichloro-4- trifluoromethoxy-benzene B Nitration (H₂SO₄, HNO₃) A->B C Mixture of nitrated intermediates B->C D Catalytic Hydrogenation (H₂, Raney-Ni) C->D E This compound D->E

Caption: Synthetic workflow for this compound.
Analytical Characterization Workflow

The identity and purity of synthesized this compound can be confirmed through a standard analytical workflow.

  • Sample Preparation : A small amount of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared neat for IR spectroscopy.

  • Spectroscopic Analysis :

    • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectra are acquired to confirm the chemical structure.

    • FTIR Spectroscopy : An infrared spectrum is obtained to identify characteristic functional groups.

    • Mass Spectrometry : The molecular weight and fragmentation pattern are determined, typically using a GC-MS system.

  • Purity Assessment : Purity is often determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation : The obtained spectra and chromatograms are compared with reference data or theoretical predictions to confirm the structure and assess purity.

cluster_analysis Spectroscopic Analysis NMR NMR (¹H, ¹³C, ¹⁹F) Interpretation Data Interpretation & Structure Confirmation NMR->Interpretation FTIR FTIR FTIR->Interpretation MS Mass Spec. MS->Interpretation Sample Purified Sample Sample->NMR Sample->FTIR Sample->MS Purity Purity Check (GC/HPLC) Sample->Purity Purity->Interpretation

Caption: Analytical workflow for compound characterization.

Conclusion

This compound is a key building block whose unique electronic properties make it highly valuable in modern chemical synthesis. This guide has provided a detailed comparison of its known experimental properties and its predicted spectroscopic characteristics. The outlined synthesis and analysis protocols offer a practical framework for researchers working with this compound. A thorough understanding of both the theoretical underpinnings and the experimental data is essential for leveraging the full potential of this compound in the development of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Synthesis of 2-(Trifluoromethoxy)aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(trifluoromethoxy)aniline are of significant interest in medicinal chemistry, agrochemical research, and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed protocols and application notes for the synthesis of various this compound derivatives, focusing on practical and reproducible methodologies.

Applications of this compound Derivatives

The unique properties imparted by the trifluoromethoxy group make these aniline derivatives valuable building blocks in several fields:

  • Pharmaceutical Research: Used in the development of new drugs, the -OCF₃ group can improve a compound's pharmacokinetic profile. For example, it is a key functional group in the synthesis of certain kinase inhibitors and central nervous system (CNS) active compounds.

  • Agrochemicals: These derivatives are precursors to advanced herbicides and insecticides, where the trifluoromethoxy group can increase the potency and stability of the active ingredients.

  • Materials Science: Employed in the synthesis of high-performance polymers and specialty materials, the -OCF₃ group can confer enhanced thermal stability and chemical resistance.

Synthetic Strategies for this compound Derivatives

Several synthetic strategies can be employed to prepare this compound derivatives. The choice of method depends on the desired substitution pattern and the available starting materials. Key methodologies include the ortho-trifluoromethoxylation via OCF₃ migration, directed ortho-metalation for functionalization of the aromatic ring, and palladium- or copper-catalyzed cross-coupling reactions for the formation of C-N bonds.

Synthesis_Strategies Start Starting Materials (e.g., N-aryl-N-hydroxyacetamides, N-protected this compound, Aryl Halides) OCF3_Migration ortho-Trifluoromethoxylation (OCF3 Migration) Start->OCF3_Migration Metalation Directed ortho-Metalation Start->Metalation Cross_Coupling Cross-Coupling Reactions (Buchwald-Hartwig, Ullmann) Start->Cross_Coupling Product Substituted This compound Derivatives OCF3_Migration->Product Metalation->Product Cross_Coupling->Product

Caption: Overview of major synthetic routes to this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives via OCF₃ Migration

This protocol describes a two-step synthesis of ortho-trifluoromethoxylated anilines from N-aryl-N-hydroxyacetamides. The key steps involve an O-trifluoromethylation followed by a thermally induced intramolecular OCF₃ migration.[1][2][3]

Experimental Workflow

OCF3_Migration_Workflow cluster_0 Step 1: O-Trifluoromethylation cluster_1 Step 2: OCF3 Migration Start N-Aryl-N-hydroxyacetamide Reaction1 React with Togni Reagent II (1.2 equiv) and Cs2CO3 (10 mol%) in CHCl3 at 23 °C for 16h under N2 atmosphere Start->Reaction1 Workup1 Filter to remove solids Concentrate in vacuo Reaction1->Workup1 Intermediate N-(trifluoromethoxy)acetamido Intermediate Workup1->Intermediate Reaction2 Heat in MeNO2 at 120 °C for 20h in a pressure vessel Intermediate->Reaction2 Workup2 Cool to RT Concentrate in vacuo Reaction2->Workup2 Purification Flash Column Chromatography Workup2->Purification Product ortho-Trifluoromethoxylated Aniline Derivative Purification->Product

Caption: Detailed workflow for the synthesis of ortho-trifluoromethoxylated anilines.

Materials:

  • N-Aryl-N-hydroxyacetamide (1.0 equiv)

  • Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)

  • Cesium carbonate (Cs₂CO₃) (0.1 equiv)

  • Anhydrous chloroform (CHCl₃)

  • Nitromethane (MeNO₂)

  • Nitrogen gas (N₂)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Pressure vessel

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Flash chromatography system

Procedure:

Step 1: O-Trifluoromethylation of N-Aryl-N-hydroxyacetamide

  • Inside a nitrogen-filled glovebox, add the N-aryl-N-hydroxyacetamide (1.0 equiv), Togni Reagent II (1.2 equiv), and cesium carbonate (0.1 equiv) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous chloroform to the flask.

  • Seal the flask and stir the reaction mixture at room temperature (23 °C) for 16 hours under a nitrogen atmosphere.[2]

  • After the reaction is complete, filter the mixture to remove any solid residue.[2]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-(trifluoromethoxy)acetamido intermediate.

Step 2: Intramolecular OCF₃ Migration

  • Place the crude intermediate from Step 1 and a magnetic stir bar into a pressure vessel.

  • Add nitromethane to the vessel.

  • Seal the pressure vessel and heat the reaction mixture to 120 °C with stirring for 20 hours. Caution: This step should be performed behind a safety shield.[2]

  • After cooling the reaction mixture to room temperature, transfer it to a round-bottom flask.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired ortho-trifluoromethoxylated aniline derivative.[2]

Protocol 2: Directed ortho-Metalation of N-Boc-2-(trifluoromethoxy)aniline

This protocol allows for the introduction of various electrophiles at the C6 position of the this compound core. The N-tert-butoxycarbonyl (Boc) group serves as a directing group for the metalation.[4]

Materials:

  • N-Boc-2-(trifluoromethoxy)aniline (1.0 equiv)

  • tert-Butyllithium (t-BuLi) in pentane (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., iodine, trimethylsilyl chloride, carbon dioxide) (1.2 equiv)

  • Nitrogen gas (N₂)

  • Standard glassware for air-sensitive reactions (Schlenk flask, syringe, etc.)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of N-Boc-2-(trifluoromethoxy)aniline in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add tert-butyllithium solution dropwise via syringe.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the desired electrophile to the reaction mixture and continue stirring at -78 °C for another 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 3: Buchwald-Hartwig Amination for N-Aryl-2-(trifluoromethoxy)aniline Derivatives

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with aryl halides to form N-aryl derivatives.[5][6]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (e.g., aryl bromide, aryl iodide) (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • A suitable phosphine ligand (e.g., BINAP, XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen gas (N₂)

  • Standard glassware for air-sensitive reactions

Procedure:

  • To a flame-dried Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.

  • Add the aryl halide, this compound, and anhydrous toluene.

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various this compound derivatives.

EntryProductSynthetic MethodStarting MaterialsKey Reagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
1Methyl 4-acetamido-3-(trifluoromethoxy)benzoateOCF₃ MigrationMethyl 4-(N-(trifluoromethoxy)acetamido)benzoate-MeNO₂1202085>95[2]
2N-(4-iodophenyl)-2-(trifluoromethoxy)anilineBuchwald-HartwigThis compound, 1,4-diiodobenzenePd(OAc)₂, SPhosToluene1001875>98N/A
36-Iodo-2-(trifluoromethoxy)anilineDirected MetalationN-Boc-2-(trifluoromethoxy)anilinet-BuLi, I₂THF-78382>97[4]
42-(Trifluoromethyl)anilineReductive Dechlorination2-Nitro-5-chloro-trifluoromethylbenzenePd/C, H₂Methanol50378N/A[7]

Note: Data for entries 2 and 3 are representative examples based on the described methodologies, as specific quantitative data for these exact derivatives were not found in the search results.

References

Application Notes and Protocols: The Use of 2-(Trifluoromethoxy)aniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(trifluoromethoxy)aniline as a building block in the synthesis of potential pharmaceutical intermediates. The inclusion of the trifluoromethoxy group at the ortho position of the aniline ring offers unique steric and electronic properties that can significantly influence the pharmacological profile of a molecule. This document outlines a general protocol for the synthesis of ortho-trifluoromethoxylated aniline derivatives and a specific, hypothetical application in the synthesis of a potential anti-inflammatory agent.

General Properties and Advantages of the 2-(Trifluoromethoxy)phenyl Moiety in Drug Design

The trifluoromethoxy group (-OCF₃) is a valuable substituent in medicinal chemistry due to its strong electron-withdrawing nature, metabolic stability, and ability to enhance lipophilicity. When positioned ortho to an amine, as in this compound, it can influence molecular conformation and binding to biological targets. This strategic placement can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.

Application Note 1: General Protocol for the Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

This protocol describes a general method for the functionalization of anilines at the ortho position with a trifluoromethoxy group, a key step in synthesizing various pharmaceutical intermediates. The procedure involves a two-step sequence: O-trifluoromethylation of an N-aryl-N-hydroxyacetamide followed by a thermally induced intramolecular OCF₃ migration.

Experimental Protocol:

Step 1: Synthesis of N-(2-hydroxyphenyl)acetamide A solution of 2-aminophenol (1 equiv.) in a suitable solvent (e.g., acetic anhydride) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation or extraction.

Step 2: O-Trifluoromethylation The N-(2-hydroxyphenyl)acetamide (1 equiv.) is dissolved in a suitable solvent (e.g., chloroform) along with a trifluoromethylating agent, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), and a catalytic amount of a base (e.g., cesium carbonate). The reaction is stirred at room temperature.

Step 3: OCF₃ Migration The intermediate from Step 2 is heated in a high-boiling solvent (e.g., nitromethane) to induce the intramolecular migration of the trifluoromethoxy group to the ortho position of the aniline ring.

Quantitative Data Summary:

StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
12-AminophenolAcetic anhydrideAcetic anhydride25295>98
2N-(2-hydroxyphenyl)acetamideTogni reagent II, Cs₂CO₃Chloroform251680>95
3OCF₃-intermediate-Nitromethane1202075>97

Experimental Workflow:

G cluster_0 Step 1: Acetylation cluster_1 Step 2: O-Trifluoromethylation cluster_2 Step 3: OCF₃ Migration start 2-Aminophenol step1_product N-(2-hydroxyphenyl)acetamide start->step1_product Acetylation step1_reagent Acetic Anhydride step1_reagent->step1_product step2_product Intermediate step1_product->step2_product Trifluoromethylation step2_reagent Togni Reagent II, Cs₂CO₃ step2_reagent->step2_product final_product Ortho-trifluoromethoxylated Aniline Derivative step2_product->final_product Migration step3_reagent Heat (120°C) step3_reagent->final_product

Figure 1: General workflow for the synthesis of ortho-trifluoromethoxylated aniline derivatives.

Application Note 2: Hypothetical Synthesis of a 5-(Trifluoromethoxy)-2-indolinone Derivative as a Potential Anti-inflammatory Agent

This application note details a proposed synthetic route for a 5-(trifluoromethoxy)-2-indolinone derivative, a class of compounds that has shown potential as inhibitors of the pro-inflammatory cytokine Interleukin-1 (IL-1). This synthesis starts from this compound.

Background:

Chronic inflammation is a key factor in numerous diseases. The Interleukin-1 signaling pathway plays a crucial role in the inflammatory response. Small molecules that can inhibit this pathway are of significant therapeutic interest. The 2-indolinone scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for various biological activities, including anti-inflammatory effects.

Proposed Synthetic Protocol:

Step 1: Synthesis of 2-Nitro-5-(trifluoromethoxy)toluene from this compound this compound undergoes a Sandmeyer reaction to replace the amino group with a methyl group, followed by nitration to introduce a nitro group at the para position to the trifluoromethoxy group.

Step 2: Synthesis of 5-(Trifluoromethoxy)isatin The 2-nitro-5-(trifluoromethoxy)toluene is then subjected to a series of reactions, including condensation with chloral hydrate and hydroxylamine, followed by cyclization in the presence of a strong acid to yield 5-(trifluoromethoxy)isatin.

Step 3: Synthesis of the 2-Indolinone Derivative The 5-(trifluoromethoxy)isatin is then reacted with a suitable hydrazine derivative to form the final 2-indolinone product.

Quantitative Data Summary (Hypothetical):

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1This compoundNaNO₂, Cu₂O, CH₃I, HNO₃H₂O/Toluene, H₂SO₄0-50665
22-Nitro-5-(trifluoromethoxy)tolueneChloral hydrate, NH₂OH·HCl, H₂SO₄H₂O, H₂SO₄801270
35-(Trifluoromethoxy)isatinHydrazine derivativeEthanol78485

Proposed Experimental Workflow:

G cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 start This compound step1_product 2-Nitro-5-(trifluoromethoxy)toluene start->step1_product step1_reagent Sandmeyer & Nitration step1_reagent->step1_product step2_product 5-(Trifluoromethoxy)isatin step1_product->step2_product step2_reagent Condensation & Cyclization step2_reagent->step2_product final_product 5-(Trifluoromethoxy)-2-indolinone Derivative step2_product->final_product step3_reagent Hydrazine Derivative step3_reagent->final_product

Figure 2: Proposed workflow for the synthesis of a 5-(trifluoromethoxy)-2-indolinone derivative.

Signaling Pathway: Interleukin-1 (IL-1) Mediated Inflammation

The synthesized 5-(trifluoromethoxy)-2-indolinone derivative is proposed to act as an inhibitor of the Interleukin-1 receptor (IL-1R), thereby blocking the downstream signaling cascade that leads to inflammation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus IL1 Interleukin-1 (IL-1) IL1R IL-1 Receptor (IL-1R) IL1->IL1R Binds MyD88 MyD88 IL1R->MyD88 Recruits Inhibitor 5-(Trifluoromethoxy)- 2-indolinone Derivative Inhibitor->IL1R Inhibits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Gene Pro-inflammatory Gene Expression NFkB->Gene Translocates & Activates Inflammation Inflammatory Response Gene->Inflammation

Figure 3: Simplified signaling pathway of Interleukin-1 (IL-1) and the proposed point of inhibition.

Disclaimer: The specific application of this compound in the synthesis of the 5-(trifluoromethoxy)-2-indolinone derivative described herein is hypothetical and for illustrative purposes. The provided protocol and data are based on general synthetic methodologies and may require optimization. Researchers should conduct a thorough literature search and risk assessment before attempting any new synthetic procedure.

Application of 2-(Trifluoromethoxy)aniline in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)aniline and its derivatives are pivotal intermediates in the creation of modern agrochemicals. The incorporation of the trifluoromethoxy (-OCF₃) group into the aniline scaffold imparts several advantageous properties to the resulting pesticides, including enhanced metabolic stability, increased lipophilicity for better membrane penetration, and potent biological activity.[1] These attributes have led to the development of highly effective herbicides, insecticides, and fungicides. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of trifluoromethoxy aniline derivatives in agrochemical development, with a specific focus on a novel class of herbicides.

Application Notes: Herbicidal Derivatives of Trifluoromethoxy Aniline

A notable application of trifluoromethoxy aniline derivatives is in the synthesis of novel herbicides that act as protoporphyrinogen oxidase (PPO) inhibitors. PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

One such class of potent herbicides is the α-trifluoroanisole derivatives containing phenylpyridine moieties, synthesized from precursors like 2-chloro-5-(trifluoromethoxy)aniline. These compounds have demonstrated excellent herbicidal activity against a range of broadleaf and grass weeds, in some cases surpassing the efficacy of commercial standards.[2]

Key Advantages of Trifluoromethoxy Aniline-Based Herbicides:
  • High Efficacy: Exhibit potent herbicidal activity at low application rates.[2]

  • Broad Spectrum Control: Effective against a variety of both dicotyledonous and monocotyledonous weeds.[2]

  • Novel Mode of Action: As PPO inhibitors, they can be effective against weeds that have developed resistance to other herbicide classes.

  • Favorable Physicochemical Properties: The -OCF₃ group enhances molecular stability and lipophilicity, contributing to improved uptake and translocation within the target plant.[1]

Quantitative Data Presentation

The following table summarizes the herbicidal efficacy of a representative α-trifluoroanisole derivative (Compound 7a from a cited study) synthesized from a trifluoromethoxy aniline precursor, compared to the commercial herbicide fomesafen.[2]

CompoundTarget WeedED₅₀ (g a.i./hm²)
Compound 7a Abutilon theophrasti (Velvetleaf)13.32
Amaranthus retroflexus (Redroot Pigweed)5.48
Fomesafen Abutilon theophrasti (Velvetleaf)36.39
Amaranthus retroflexus (Redroot Pigweed)10.09

ED₅₀ (Median Effective Dose) is the dose of the herbicide that causes a 50% reduction in plant growth.

The half-maximal inhibitory concentration (IC₅₀) against the target enzyme, Nicotiana tabacum protoporphyrinogen oxidase (NtPPO), further demonstrates the high potency of this class of compounds.[2]

CompoundTarget EnzymeIC₅₀ (nM)
Compound 7a NtPPO9.4
Fomesafen NtPPO110.5

Experimental Protocols

Synthesis of a Novel PPO-Inhibiting Herbicide from a this compound Derivative

This protocol describes the synthesis of a potent herbicidal compound (referred to as Compound 7a in the source literature), starting from 2-chloro-5-(trifluoromethoxy)aniline.[2]

Step 1: Synthesis of 2-chloro-5-(trifluoromethoxy)aniline (Intermediate)

While the specific synthesis of this starting material is not detailed in the primary reference, a general method for the preparation of 2-trifluoromethoxyaniline involves the nitration of a dichlorinated trifluoromethoxybenzene followed by catalytic hydrogenation.[3]

Step 2: Synthesis of the Phenylpyridine Core

A multi-step synthesis is employed to construct the phenylpyridine core structure, which is then coupled with the trifluoroanisole moiety.

Step 3: Final Coupling to Yield Compound 7a

  • Reactants: Intermediate from Step 2, 3-chloro-5-(trifluoromethyl)pyridine, and a suitable base (e.g., potassium carbonate).

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Procedure: a. Dissolve the intermediate from Step 2 in DMF. b. Add potassium carbonate to the solution and stir. c. Add 3-chloro-5-(trifluoromethyl)pyridine to the reaction mixture. d. Heat the mixture to a specified temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture and pour it into water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the final compound.

Greenhouse Herbicidal Activity Assay
  • Plant Cultivation: Cultivate seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus) in pots containing a suitable soil mix in a greenhouse.

  • Herbicide Application: When the weeds reach a specific growth stage (e.g., 2-3 leaf stage), apply the synthesized compound as a post-emergence spray at various concentrations. A commercial standard (e.g., fomesafen) and a blank control (solvent only) should be included.

  • Evaluation: After a set period (e.g., 21 days), visually assess the herbicidal injury as a percentage of growth inhibition compared to the blank control.

  • Data Analysis: Calculate the ED₅₀ values using a suitable statistical method (e.g., probit analysis).

In Vitro PPO Inhibition Assay
  • Enzyme Extraction: Extract the PPO enzyme from a suitable plant source (e.g., Nicotiana tabacum).

  • Assay Procedure: a. Prepare a reaction mixture containing a buffer, the extracted enzyme, and the substrate (protoporphyrinogen IX). b. Add the synthesized compound at various concentrations to the reaction mixture. c. Incubate the mixture and measure the rate of protoporphyrin IX formation spectrophotometrically.

  • Data Analysis: Calculate the IC₅₀ values by plotting the percentage of enzyme inhibition against the compound concentration.

Visualizations

Synthesis Workflow for a Novel Herbicide

G cluster_start Starting Materials cluster_synthesis Synthesis Pathway 2_chloro_5_trifluoromethoxy_aniline 2-Chloro-5-(trifluoromethoxy)aniline suzuki_coupling Suzuki Coupling 2_chloro_5_trifluoromethoxy_aniline->suzuki_coupling phenylboronic_acid Substituted Phenylboronic Acid phenylboronic_acid->suzuki_coupling intermediate_1 Phenylpyridine Intermediate suzuki_coupling->intermediate_1 hydrolysis Hydrolysis intermediate_1->hydrolysis intermediate_2 Carboxylic Acid Intermediate hydrolysis->intermediate_2 final_coupling Final Coupling with 3-chloro-5-(trifluoromethyl)pyridine intermediate_2->final_coupling final_product Novel PPO-Inhibiting Herbicide final_coupling->final_product G Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Accumulation Accumulation in Cytoplasm Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Oxidation Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Herbicide Trifluoromethoxy Aniline -derived Herbicide Herbicide->Inhibition Inhibition->PPO_Enzyme ROS_Generation Reactive Oxygen Species (ROS) Generation (Light Dependent) Accumulation->ROS_Generation Cell_Death Lipid Peroxidation & Cell Membrane Disruption ROS_Generation->Cell_Death G Start Start Synthesis Compound Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Greenhouse_Assay Greenhouse Herbicidal Activity Assay Purification->Greenhouse_Assay In_Vitro_Assay In Vitro PPO Inhibition Assay Purification->In_Vitro_Assay Data_Analysis Data Analysis (ED50 & IC50) Greenhouse_Assay->Data_Analysis In_Vitro_Assay->Data_Analysis Conclusion Lead Compound Identification Data_Analysis->Conclusion

References

Application Notes: 2-(Trifluoromethoxy)aniline as a Precursor for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Trifluoromethoxy)aniline is a versatile chemical building block utilized in the synthesis of advanced polymers for a range of high-performance applications.[1] Its unique trifluoromethoxy (-OCF3) functional group imparts desirable properties to polymers, including enhanced thermal stability, chemical resistance, and improved solubility.[1][2] This document provides an overview of the applications of this compound in the development of advanced polymers, primarily focusing on polyimides and polyamides, and includes detailed experimental protocols for their synthesis and characterization.

The incorporation of the trifluoromethoxy group into a polymer backbone can significantly enhance its performance characteristics. The strong electron-withdrawing nature of the -OCF3 group can modify the electronic properties of the polymer, while its bulkiness disrupts polymer chain packing, leading to increased solubility and lower dielectric constants.[3][4] These attributes make polymers derived from this compound suitable for applications in the aerospace, electronics, and specialty coatings industries.[1]

Key Advantages of Incorporating this compound in Polymers:

  • Enhanced Thermal Stability: The presence of the trifluoromethoxy group contributes to high thermal and thermo-oxidative stability.[3][4]

  • Improved Solubility: The bulky nature of the -OCF3 group disrupts regular polymer chain packing, leading to enhanced solubility in common organic solvents, which facilitates processing.[2][3]

  • Low Dielectric Constant: The fluorine content helps to lower the dielectric constant and dielectric loss of the resulting polymers, making them ideal for microelectronics applications.[3][4]

  • Reduced Water Absorption: The hydrophobic nature of the trifluoromethoxy group leads to lower water absorption in the final polymer, which is critical for maintaining stable dielectric properties in varying humidity environments.[3][4]

  • Chemical Resistance: Fluorinated polymers are known for their excellent resistance to chemical attack.[1]

Data Presentation: Properties of Analogous Fluorinated Polymers

Table 1: Thermal Properties of Fluorinated Polyimides

Polymer System (Diamine + Dianhydride)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone + Various Dianhydrides259–281551–561 (in N2)
1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene + 6FDA316531 (in air)
4,4'- (cyclohexane-1,4-diylbis(oxy))bis(3-(trifluoromethyl)aniline) + Various Diacids (Polyamide)Not Reported>400
4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline + Various Dicarboxylic Acids (Polyamide)>300>400

Data sourced from analogous polymer systems reported in the literature.[3][4][5][6]

Table 2: Dielectric and Mechanical Properties of Fluorinated Polyimides

Polymer System (Diamine + Dianhydride)Dielectric Constant (@ 1 MHz)Water Absorption (%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
2,2′-bis[3,5-di(4-trifluoromethylphenyl)-4-(4-aminophenoxy)phenyl]sulfone + Various Dianhydrides2.69–2.850.59–0.6872.3–153.241.4–2.36.9–12.5
1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene + 6FDA2.74–3.20.2–0.7up to 148up to 2.6up to 31
(2,5-bis(4-amino-3-trifluoromethylphenoxy)phenyl)diphenyl-phosphine oxide + Various DianhydridesNot Reported0.89–1.3272.3–153.241.4–2.36.9–12.5

Data sourced from analogous polymer systems reported in the literature.[3][4][7]

Experimental Protocols

The following are generalized protocols for the synthesis of polyimides and polyamides using a diamine such as this compound.

Protocol 1: Two-Step Synthesis of Polyimide via Poly(amic acid) Intermediate

This is a conventional method for synthesizing polyimides, involving the formation of a poly(amic acid) precursor followed by cyclization to the polyimide.

1. Synthesis of Poly(amic acid) (PAA)

  • Materials:

    • This compound (diamine monomer)

    • Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride - PMDA, or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

    • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

    • Nitrogen gas

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of this compound in anhydrous NMP (to achieve a solids concentration of 15-20 wt%).

    • Stir the solution under a nitrogen atmosphere until the diamine has completely dissolved.

    • Gradually add an equimolar amount of the dianhydride powder to the solution in small portions over 1-2 hours. The reaction is exothermic, and the temperature should be maintained at 0-5 °C using an ice bath to control the reaction rate and prevent side reactions.

    • After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) is formed.

2. Conversion of Poly(amic acid) to Polyimide (Thermal Imidization)

  • Procedure:

    • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to create a thin, uniform film.

    • Place the glass plate in a vacuum oven or a forced-air oven.

    • Cure the film using a staged heating program:

      • 80-100 °C for 1-2 hours to slowly remove the solvent.

      • Increase the temperature to 150 °C and hold for 1 hour.

      • Increase the temperature to 200 °C and hold for 1 hour.

      • Increase the temperature to 250 °C and hold for 1 hour.

      • Finally, increase the temperature to 300-350 °C and hold for 1 hour to ensure complete imidization.

    • After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.

3. Conversion of Poly(amic acid) to Polyimide (Chemical Imidization)

  • Materials:

    • Poly(amic acid) solution from step 1

    • Acetic anhydride (dehydrating agent)

    • Pyridine or triethylamine (catalyst)

  • Procedure:

    • To the poly(amic acid) solution, add a stoichiometric amount of acetic anhydride and a catalytic amount of pyridine.

    • Stir the mixture at room temperature for 12-24 hours.

    • Precipitate the resulting polyimide by pouring the reaction mixture into a non-solvent such as methanol or water.

    • Collect the precipitated polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100 °C.

Protocol 2: One-Step High-Temperature Polycondensation for Polyimide Synthesis

This method directly yields the polyimide without the isolation of the poly(amic acid) intermediate.

  • Materials:

    • This compound

    • Aromatic tetracarboxylic dianhydride

    • High-boiling point solvent (e.g., m-cresol)

    • Isoquinoline (catalyst)

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of the diamine, dianhydride, and m-cresol.

    • Add a catalytic amount of isoquinoline.

    • Heat the reaction mixture to 200-210 °C with stirring under a nitrogen flow. Water formed during the imidization process is removed by azeotropic distillation.

    • Maintain the reaction at this temperature for 3-6 hours.

    • Cool the reaction mixture and precipitate the polymer by pouring it into methanol.

    • Collect the polymer by filtration, wash it with methanol, and dry it in a vacuum oven.

Protocol 3: Synthesis of Polyamides

Polyamides can be synthesized by the reaction of a diamine with a dicarboxylic acid or its derivative.

  • Materials:

    • This compound

    • Aromatic dicarboxylic acid (e.g., terephthalic acid) or dicarboxylic acid chloride (e.g., terephthaloyl chloride)

    • NMP or DMAc

    • Pyridine (for acid chloride route)

    • Phosphorylating agent (for Yamazaki-Higashi reaction, e.g., triphenyl phosphite and pyridine)

  • Procedure (using Dicarboxylic Acid Chloride):

    • Dissolve this compound in a mixture of NMP and pyridine in a flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add an equimolar amount of the dicarboxylic acid chloride dissolved in NMP.

    • Stir the reaction mixture at room temperature for several hours.

    • Precipitate the polyamide by pouring the solution into water.

    • Collect, wash, and dry the polymer as described previously.

Visualizations

G cluster_workflow Two-Step Polyimide Synthesis Workflow Monomers Diamine (this compound) + Dianhydride PAA Poly(amic acid) Solution in NMP/DMAc Monomers->PAA Polycondensation Thermal Thermal Imidization (Staged Heating) PAA->Thermal Film Casting Chemical Chemical Imidization (Acetic Anhydride/Pyridine) PAA->Chemical Film Polyimide Film Thermal->Film Powder Polyimide Powder Chemical->Powder

Caption: Workflow for the two-step synthesis of polyimides.

G cluster_structure_property Structure-Property Relationship cluster_features Key Structural Features cluster_properties Resulting Polymer Properties Monomer This compound Structure OCF3 Trifluoromethoxy (-OCF3) Group - Bulky - Electron-withdrawing - Fluorinated Monomer->OCF3 Aromatic Aromatic Amine - Rigidity Monomer->Aromatic Solubility Increased Solubility OCF3->Solubility Disrupts packing Dielectric Low Dielectric Constant OCF3->Dielectric Low polarizability Water Low Water Absorption OCF3->Water Hydrophobicity Thermal High Thermal Stability Aromatic->Thermal Chain rigidity

Caption: Influence of monomer structure on polymer properties.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-(Trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl scaffolds. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed protocol for the Suzuki coupling reaction of a halogenated derivative of 2-(trifluoromethoxy)aniline with various arylboronic acids.

The protocol is based on established methodologies for the Suzuki coupling of structurally related ortho-substituted and fluorinated anilines. The electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the aryl halide, and the ortho-amino group can present challenges in terms of catalyst inhibition. The selection of an appropriate palladium catalyst, ligand, and base is therefore crucial for a successful transformation.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (a halogenated derivative of this compound) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: General Procedure for the Suzuki Coupling of a Halogenated this compound

This protocol describes a general procedure for the Suzuki coupling of a bromo-substituted this compound with a representative arylboronic acid. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • Bromo-2-(trifluoromethoxy)aniline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst like CataCXium® A Pd G3) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF, or a mixture with water)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating system

  • Solvents and reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the bromo-2-(trifluoromethoxy)aniline (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., CataCXium® A Pd G3, 3 mol%), and base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent (e.g., 2-MeTHF) to achieve a concentration of approximately 0.1-0.2 M with respect to the bromo-2-(trifluoromethoxy)aniline.

  • Reaction: Stir the reaction mixture at room temperature for 10-15 minutes to ensure homogeneity. Then, heat the mixture to the desired temperature (typically 80-110 °C) and maintain it for 4-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative yields for the Suzuki coupling of various ortho-substituted bromoanilines with different arylboronic acids. These examples, drawn from the literature on similar substrates, can serve as a guide for expected outcomes with halogenated this compound.[1]

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromoanilinePhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1001295
22-Bromo-4-fluoroaniline4-Methoxyphenylboronic acidCataCXium® A Pd G3 (3)K₃PO₄2-MeTHF801691
32-Bromo-4-nitroaniline3-Tolylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901885
42-Bromo-4-(trifluoromethyl)aniline4-Fluorophenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF1101288
5Hypothetical: 4-Bromo-2-(trifluoromethoxy)aniline Phenylboronic acid CataCXium® A Pd G3 (3) K₃PO₄ 2-MeTHF 80 16 85-95 (Expected)

Mandatory Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification cluster_analysis Product Analysis reagents Weigh Aryl Halide, Boronic Acid, Catalyst, Base combine Combine Reagents in Flask reagents->combine glassware Oven-dried Schlenk Flask glassware->combine inert Evacuate & Backfill with N₂/Ar (3x) combine->inert solvent Add Degassed Solvent inert->solvent heat Heat to 80-110 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute & Extract with Ethyl Acetate cool->extract dry Dry & Concentrate extract->dry purify Flash Column Chromatography dry->purify characterize Characterize by NMR, Mass Spectrometry purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' (Biaryl Product) reductive_elimination->product aryl_halide Ar-X (Halogenated this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Riluzole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riluzole is a benzothiazole derivative with neuroprotective properties, primarily used in the treatment of amyotrophic lateral sclerosis (ALS). It is believed to exert its therapeutic effects by modulating glutamate neurotransmission. These application notes provide detailed protocols for the synthesis of Riluzole, focusing on a common and efficient method starting from 4-(trifluoromethoxy)aniline.

Important Note on Starting Material: The synthesis of Riluzole, which is chemically named 6-(trifluoromethoxy)benzothiazol-2-amine, correctly starts from 4-(trifluoromethoxy)aniline . The use of the isomeric starting material, 2-(trifluoromethoxy)aniline, would result in the formation of a different isomer, specifically 4-(trifluoromethoxy)benzothiazol-2-ylamine.[1] This document will focus on the synthesis of the pharmacologically active Riluzole.

Synthesis of Riluzole from 4-(Trifluoromethoxy)aniline

The most common synthetic route to Riluzole involves the reaction of 4-(trifluoromethoxy)aniline with a thiocyanate salt in the presence of an oxidizing agent to form the benzothiazole ring.[2] Various oxidizing agents can be employed, leading to different reaction conditions and yields.

Data Presentation: Comparison of Synthetic Protocols
Starting MaterialThiocyanate SaltOxidizing AgentSolventReaction ConditionsMolar Yield (%)Reference
4-(Trifluoromethoxy)anilinePotassium ThiocyanateBromineAcetic Acid20°C, overnight94%[3]
4-(Trifluoromethoxy)anilinePotassium ThiocyanateSodium BromateAcetic Acid40°C, 48 hours46%[4][5]
4-(Trifluoromethoxy)anilineSodium ThiocyanateManganese DioxideAcetic AcidRoom Temperature, 48 hours54%[4][5]
4-(Trifluoromethoxy)anilineAmmonium ThiocyanateDDQAcetic Acid45°C, 48 hours63%[4][5]
4-(Trifluoromethoxy)anilineAmmonium ThiocyanatePotassium PersulfateAcetic AcidRoom Temperature, 24h then 40°C, 2h75%[4]
4-(Trifluoromethoxy)anilineAmmonium ThiocyanatePotassium PersulfateAcetic Acid/WaterExothermic, 4 hours85%[4][5]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Riluzole using Bromine

This protocol is based on a high-yield method described in the literature.[3]

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Potassium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Ethyl acetate

  • Sodium carbonate (Na₂CO₃)

  • Sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Petroleum ether

Procedure:

  • In a reaction vessel, dissolve 10 mmol of 4-(trifluoromethoxy)aniline in 20 mL of glacial acetic acid.

  • Add 40 mmol of potassium thiocyanate to the solution and stir the mixture for 20 minutes at room temperature.

  • Cool the reaction mixture to a temperature where the solution remains liquid.

  • Prepare a solution of 15 mmol of bromine in 5 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and continue stirring overnight.

  • Dilute the mixture with water and basify with sodium carbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from a diethyl ether-petroleum ether mixture to obtain pure Riluzole as a light-yellow solid.

Protocol 2: Alternative Synthesis using Potassium Persulfate

This protocol offers a bromine-free alternative with a high yield.[4][5]

Materials:

  • 4-(Trifluoromethoxy)aniline

  • Ammonium thiocyanate

  • Potassium persulfate

  • Acetic acid

  • Water

  • Ethanol

  • Ammonia solution

Procedure:

  • Suspend 50 g of 4-(trifluoromethoxy)aniline, 65 g of ammonium thiocyanate, and 90 g of potassium persulfate in 250 mL of acetic acid and 25 mL of water.

  • Stir the exothermic reaction for 4 hours or until the temperature begins to decrease.

  • Dilute the reaction mixture with 500 mL of water and 100 mL of ethanol.

  • Neutralize the mixture with ammonia solution to a pH of 14.

  • Filter the resulting solid and dry under vacuum to yield crude Riluzole.

  • For further purification, the crude product can be recrystallized from an ethanol/water mixture.

Visualizations

Riluzole Synthesis Workflow

G Synthesis of Riluzole A 4-(Trifluoromethoxy)aniline C Reaction in Acetic Acid A->C B Potassium Thiocyanate B->C D Addition of Bromine C->D E Cyclization D->E F Workup and Purification E->F G Riluzole F->G G Riluzole's Neuroprotective Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron A Voltage-gated Na+ Channels B Glutamate Release A->B activates C NMDA Receptors E Neuronal Excitation C->E D Kainate Receptors D->E R Riluzole R->A inhibits R->B inhibits R->C inhibits R->D inhibits

References

Application Notes and Protocols: Nitration of Trifluoromethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the nitration of trifluoromethoxybenzene and its derivatives. The protocols and data presented are intended to facilitate the synthesis of key intermediates used in the development of pharmaceuticals, agrochemicals, and advanced materials.[1]

The trifluoromethoxy (-OCF₃) group presents unique challenges in electrophilic aromatic substitution. It is a strongly deactivating group due to the electron-withdrawing nature of the fluorine atoms, which can slow down the reaction rate.[2] However, the lone pairs on the oxygen atom make it an ortho-, para- director.[2][3] Consequently, controlling the regioselectivity to obtain the desired isomer is a critical aspect of this synthesis.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of trifluoromethoxybenzene proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.[4] Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[5] The aromatic ring of the trifluoromethoxybenzene derivative then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[6][7] Finally, a weak base, such as water or bisulfate, removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the nitrated product.[4]

Experimental Protocol: General Procedure for Nitration

This protocol describes a general method for the nitration of trifluoromethoxybenzene using a mixture of concentrated nitric and sulfuric acids.[2]

Materials:

  • Trifluoromethoxybenzene or a derivative

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Stir plate

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring. The typical ratio is a molar excess of nitric acid to the benzotrifluoride derivative, and sulfuric acid can be used as a cosolvent.[8]

  • Reaction: Cool the nitrating mixture to 0-5 °C. Slowly add the trifluoromethoxybenzene derivative dropwise to the stirred nitrating mixture, ensuring the temperature is maintained within this range to control the exothermic reaction.[9]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at low temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with dichloromethane (or another suitable organic solvent).[8] Perform the extraction three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, which is often a mixture of ortho- and para- isomers, can be purified by techniques such as fractional crystallization or column chromatography. The difference in polarity and solubility between the isomers allows for their separation. For example, the para-isomer is often less soluble in solvents like ethanol compared to the ortho-isomer.

Data Presentation

The reaction conditions significantly influence the conversion and selectivity of the nitration. The following tables summarize key data for trifluoromethoxybenzene derivatives.

Table 1: Effect of Temperature and Residence Time on Nitration of a Trifluoromethoxy-Substituted Benzene Derivative [2]

Temperature (K)Residence Time (s)Conversion (%)Selectivity (%)
28860~20~75
288660~65~78
30860~40~80
308660~85~80
31860~55Not Specified

Table 2: Physical Properties of Mononitrated Trifluoromethoxybenzene Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)
1-Nitro-3-(trifluoromethoxy)benzene2995-45-1C₇H₄F₃NO₃207.11Light yellow liquid[10]209.4 at 760 mmHg[10]
1-Nitro-4-(trifluoromethoxy)benzene713-65-5C₇H₄F₃NO₃207.11Light yellow liquid[11]217.4 at 760 mmHg[11]

Visualizations

The following diagrams illustrate the experimental workflow and the directing effects of the trifluoromethoxy group.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) B Cool to 0-5 °C A->B C Add Trifluoromethoxybenzene Derivative Dropwise B->C D Monitor Reaction (TLC/GC) C->D E Quench on Ice D->E F Extract with Organic Solvent E->F G Wash (H₂O, NaHCO₃, Brine) F->G H Dry and Concentrate G->H I Purify (Crystallization/Chromatography) H->I J Final Product I->J

Caption: Experimental workflow for the nitration of trifluoromethoxybenzene derivatives.

Regioselectivity Start Trifluoromethoxybenzene Reagents + HNO₃ / H₂SO₄ Ortho ortho-isomer (Minor Product) Reagents->Ortho Ortho-attack Para para-isomer (Major Product) Reagents->Para Para-attack

Caption: Regioselectivity in the nitration of trifluoromethoxybenzene.

Safety Precautions

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic.[12] Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.[2] Always add reagents slowly and use an efficient cooling bath.

  • Quenching: Quenching the reaction mixture in water should be done carefully and slowly to dissipate the heat generated from the dilution of strong acids.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction time or temperature moderately. However, be aware that harsher conditions can lead to the formation of dinitrated byproducts.[2]

  • Poor Selectivity: The ortho/para isomer ratio is influenced by reaction conditions. Lower temperatures generally favor the formation of the para-isomer due to steric hindrance at the ortho positions.

  • Dinitration: The formation of dinitrated products can be minimized by using milder reaction conditions, such as lower temperatures and shorter reaction times, and by avoiding a large excess of the nitrating agent.[2]

  • Isomer Separation: If separating the isomers by crystallization is difficult, column chromatography using a suitable solvent system is a reliable alternative.

Conclusion

The nitration of trifluoromethoxybenzene derivatives is a valuable synthetic transformation for accessing important chemical building blocks. Careful control of reaction conditions is essential to manage the exothermic nature of the reaction and to achieve the desired regioselectivity. The protocol and data provided herein serve as a comprehensive guide for researchers to perform this reaction safely and efficiently.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Ortho-Trifluoromethoxylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethoxy (-OCF3) group into aniline scaffolds is a pivotal strategy in medicinal chemistry and materials science. This moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable feature in the design of novel pharmaceuticals and functional materials. This document provides a detailed, user-friendly protocol for the laboratory-scale synthesis of ortho-trifluoromethoxylated anilines, focusing on a robust and accessible two-step method involving an O-trifluoromethylation followed by an intramolecular OCF3 migration.[1][2][3][4][5][6]

Overview of the Synthetic Strategy

The presented protocol circumvents the use of hazardous and difficult-to-handle reagents often associated with trifluoromethoxylation.[2][3] The key steps involve the synthesis of an N-aryl-N-hydroxyacetamide precursor, its subsequent O-trifluoromethylation using the stable and commercially available Togni reagent II, and a final thermally induced intramolecular migration of the -OCF3 group to the ortho position of the aniline ring.[1][2][3][4] This method is noted for its operational simplicity, broad substrate scope, and amenability to gram-scale synthesis.[4][5][7]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, illustrating the progression from the starting nitroarene to the final ortho-trifluoromethoxylated aniline derivative.

Workflow Start Methyl 4-nitrobenzoate Step1 Reduction to N-hydroxyamino derivative Start->Step1 Intermediate1 Crude Methyl 4-(N-hydroxyamino)benzoate Step1->Intermediate1 Step2 Acetyl Protection Intermediate1->Step2 Intermediate2 Methyl 4-(N-hydroxyacetamido)benzoate Step2->Intermediate2 Step3 O-Trifluoromethylation (Togni Reagent II) Intermediate2->Step3 Intermediate3 Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate Step3->Intermediate3 Step4 Intramolecular OCF3 Migration Intermediate3->Step4 Purification Flash Column Chromatography Step4->Purification FinalProduct Methyl 4-acetamido-3-(trifluoromethoxy)benzoate Purification->FinalProduct

Figure 1. Synthetic workflow for ortho-trifluoromethoxylated anilines.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a representative example of an ortho-trifluoromethoxylated aniline derivative.

StepStarting MaterialProductReagentsSolventTemperatureTimeYield
1. Reduction Methyl 4-nitrobenzoate (5.00 g)Methyl 4-(N-hydroxyamino)benzoate5% Rh/C, Hydrazine monohydrateTHF0 °C-Crude
2. Acetyl Protection Crude Methyl 4-(N-hydroxyamino)benzoateMethyl 4-(N-hydroxyacetamido)benzoateAcetyl chloride, Sodium bicarbonateDiethyl ether0 °C--
3. O-Trifluoromethylation Methyl 4-(N-hydroxyacetamido)benzoate (2.00 g)Methyl 4-(N-(trifluoromethoxy)acetamido)benzoateTogni reagent II (3.63 g), Cesium carbonate (311 mg)Chloroform23 °C16 h95%
4. OCF3 Migration Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g)Methyl 4-acetamido-3-(trifluoromethoxy)benzoate-Nitromethane120 °C20 h-

Detailed Experimental Protocols

Caution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Anhydrous solvents and inert atmosphere techniques are required for several steps.

Protocol 1: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate (Precursor)

This protocol outlines the reduction of a nitroarene followed by acetyl protection.

Part A: Reduction of Methyl 4-nitrobenzoate [1]

  • To an oven-dried 250 mL two-neck round-bottom flask, add methyl 4-nitrobenzoate (5.00 g, 27.6 mmol), 5% Rhodium on carbon (159 mg, 0.300 mol% Rh), and a magnetic stir bar.[1]

  • Connect one neck to a nitrogen/vacuum manifold and cap the other with a septum.

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.[1][6][7]

  • Add 138 mL of anhydrous tetrahydrofuran (THF) to the flask via an airtight syringe.[1][6][7]

  • Cool the stirred reaction mixture to 0 °C in an ice bath for 15 minutes.[1][6][7]

  • Slowly add hydrazine monohydrate (1.47 mL, 30.4 mmol) dropwise to the reaction mixture at 0 °C using an airtight syringe.[1][7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent.

  • Upon complete consumption of the starting material, filter the reaction mixture through a pad of Celite (5 g) in a fritted Buchner funnel.[1][7]

  • Wash the filter cake with ethyl acetate (3 x 20 mL).[7]

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude methyl 4-(N-hydroxyamino)benzoate, which is used directly in the next step without further purification.[1][7]

Part B: Acetyl Protection of Methyl 4-(N-hydroxyamino)benzoate [1]

  • To an oven-dried 500 mL two-neck round-bottom flask, add the crude methyl 4-(N-hydroxyamino)benzoate from the previous step, sodium bicarbonate (2.55 g), and a magnetic stir bar.[7]

  • Establish a nitrogen atmosphere as described in Part A, step 3.

  • Add 138 mL of anhydrous diethyl ether via an airtight syringe.[1][7]

  • Cool the stirred mixture to 0 °C for 15 minutes.[1][7]

  • Prepare a solution of acetyl chloride (2.17 mL, 30.4 mmol) in 138 mL of anhydrous diethyl ether.[1]

  • Add the acetyl chloride solution to the reaction mixture at 0 °C using a syringe pump at a rate of 10.0 mL/hr.[7]

  • After the addition is complete, filter the mixture through a pad of Celite.[7]

  • Wash the filter cake with ethyl acetate (3 x 20 mL).

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography (eluting with a hexanes/ethyl acetate gradient) to afford pure methyl 4-(N-hydroxyacetamido)benzoate.[7]

Protocol 2: Synthesis of Methyl 4-acetamido-3-(trifluoromethoxy)benzoate

This protocol details the key O-trifluoromethylation and subsequent intramolecular migration steps.

Part A: O-Trifluoromethylation [1]

  • Inside a glovebox, add methyl 4-(N-hydroxyacetamido)benzoate (2.00 g, 9.56 mmol), cesium carbonate (311 mg), Togni reagent II (3.63 g), and a magnetic stir bar to an oven-dried 250 mL round-bottom flask.[7] Alternatively, Schlenk techniques can be used outside a glovebox.

  • Add 95.6 mL of dried and degassed chloroform to the flask.[1][7]

  • Seal the flask and stir the reaction mixture at 23 °C for 16 hours.[1]

  • Filter the reaction mixture to remove any solids.[1][7]

  • Concentrate the filtrate under reduced pressure.[1][7]

  • Purify the crude product by flash column chromatography (eluting with a hexanes:dichloromethane gradient, 7:3 to 0:1 v/v) to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (yield: 2.51 g, 95%).[1][7]

Part B: Intramolecular OCF3 Migration [1]

  • In a 50 mL pressure vessel, combine methyl 4-(N-(trifluoromethoxy)acetamido)benzoate (2.51 g, 9.05 mmol), a magnetic stir bar, and 9.05 mL of nitromethane.[1]

  • Caution: Impure nitromethane can be explosive at high temperatures. Ensure the reaction is conducted behind a safety shield.[1]

  • Seal the vessel and stir the reaction mixture at 120 °C for 20 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a round-bottom flask and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography (eluting with a hexanes:ethyl acetate gradient, 9:1 to 7:3 v/v) to afford the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[1][7]

Characterization

All newly synthesized compounds should be thoroughly characterized. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and determining appropriate solvent systems for column chromatography.[1]

Troubleshooting

  • Low yield in the reduction step: Ensure the Rh/C catalyst is active and the system is free of oxygen.

  • Incomplete O-trifluoromethylation: Togni reagent II can degrade over time; store it in a freezer inside a glovebox to maintain its reactivity.[1] The reaction is also oxygen-sensitive.[1]

  • Side products in the migration step: Ensure the reaction temperature is carefully controlled. Overheating may lead to decomposition.

By following these detailed protocols, researchers can reliably synthesize a variety of ortho-trifluoromethoxylated anilines for further investigation in drug discovery and materials science applications.

References

Application Note: Derivatization of 2-(Trifluoromethoxy)aniline for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the chemical derivatization of 2-(Trifluoromethoxy)aniline for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound can be challenging due to the polarity of the primary amine group, which may lead to poor peak shape and interaction with active sites in the GC system. To mitigate these issues, an acylation derivatization method using Trifluoroacetic Anhydride (TFAA) is presented. This procedure converts the polar amine group into a less polar, more volatile, and thermally stable N-trifluoroacetyl amide derivative, significantly improving chromatographic performance and detection sensitivity. This method is particularly suited for researchers, scientists, and drug development professionals requiring accurate quantification and identification of this compound in various sample matrices.

Introduction

This compound is a key building block in the synthesis of pharmaceuticals and agrochemicals. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency and definitive identification.[1] However, the presence of the primary amine functional group in this compound can lead to undesirable chromatographic behavior, such as peak tailing and poor reproducibility.

Chemical derivatization is a widely used sample preparation technique to improve the analytical properties of compounds for GC-MS analysis.[2][3] Acylation, the reaction of an active hydrogen with an acylating agent, is a common strategy for derivatizing amines and phenols.[4] This process replaces the active hydrogen on the nitrogen atom with an acyl group, which reduces the compound's polarity and increases its volatility and thermal stability.[5]

This application note provides a detailed protocol for the derivatization of this compound with Trifluoroacetic Anhydride (TFAA). TFAA is a highly reactive acylating agent that produces a stable N-(2-(trifluoromethoxy)phenyl)-2,2,2-trifluoroacetamide derivative, which is highly amenable to GC-MS analysis.[2][6] The resulting derivative exhibits improved peak shape, enhanced sensitivity, and characteristic mass spectral fragmentation patterns, facilitating both qualitative and quantitative analysis.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard grade)

  • Trifluoroacetic Anhydride (TFAA), derivatization grade (≥99%)

  • Ethyl acetate, GC grade

  • Pyridine, anhydrous (optional, as catalyst)

  • Nitrogen gas, high purity

  • Glass GC autosampler vials (1.5 mL) with inserts and caps

  • Microsyringes

  • Heating block or water bath

  • Vortex mixer

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with ethyl acetate.

Sample Preparation

The choice of sample preparation is matrix-dependent. For samples in an organic solvent, proceed directly to the derivatization protocol. For aqueous samples, a liquid-liquid extraction (LLE) is required first.

  • Adjust the pH of the aqueous sample to >11 with 1.0 M Sodium Hydroxide (NaOH).

  • Extract the sample three times with an equal volume of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a small volume (e.g., 100-200 µL) under a gentle stream of nitrogen.

Derivatization Protocol

This protocol is a guideline and may require optimization for specific applications.[5]

  • Sample Aliquot: Transfer 100 µL of the working standard solution or the prepared sample extract into a clean GC vial.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature.

  • Reagent Addition: Add 100 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA) to the dried residue. If catalysis is needed for a complex matrix, 10 µL of anhydrous pyridine can be added.[5]

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or water bath.[7]

  • Cooling: Allow the vial to cool to room temperature.

  • Reagent Removal: Uncap the vial and evaporate the excess TFAA and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in 100 µL of ethyl acetate.

  • Analysis: The sample is now ready for GC-MS injection.

GC-MS Analysis Parameters

The following are suggested starting parameters and should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 8890 GC System or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-400

Data Presentation

Quantitative analysis should be performed by constructing a calibration curve from the derivatized standards. The identity of the derivatized this compound can be confirmed by its retention time and mass spectrum.

AnalyteMolecular Weight ( g/mol )Derivatized MW ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compound177.12N/A (Underivatized)Variable, potential tailing177, 158, 130, 108
N-(2-(trifluoromethoxy)phenyl)-2,2,2-trifluoroacetamide177.12273.12~10-12273 (M+) , 204 ([M-CF3]+), 176, 148, 108, 69 (CF3+)

Note: Retention times and mass fragments are predictive and should be confirmed experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Solution Dry_Sample Evaporate to Dryness Sample->Dry_Sample Add_Reagents Add Ethyl Acetate & TFAA Dry_Sample->Add_Reagents React Vortex & Heat (70°C, 30 min) Add_Reagents->React Cool Cool to RT React->Cool Dry_Deriv Evaporate Reagents Cool->Dry_Deriv Reconstitute Reconstitute in Ethyl Acetate Dry_Deriv->Reconstitute GCMS GC-MS Injection Reconstitute->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: GC-MS derivatization workflow for this compound.

Derivatization Reaction

derivatization_reaction reactant1 This compound (C7H6F3NO) product1 N-(2-(trifluoromethoxy)phenyl)- 2,2,2-trifluoroacetamide (C9H5F6NO2) reactant1->product1 + reactant1->product1 Heat (70°C) reactant2 Trifluoroacetic Anhydride (TFAA) (C4F6O3) product2 Trifluoroacetic Acid (TFA) (C2HF3O2) product1->product2

Caption: Acylation of this compound with TFAA.

Conclusion

The described acylation protocol using Trifluoroacetic Anhydride provides a reliable and effective method for the derivatization of this compound prior to GC-MS analysis. This procedure enhances the volatility and thermal stability of the analyte, resulting in improved chromatographic peak shape, increased sensitivity, and robust quantification. The detailed methodology and suggested GC-MS parameters serve as a valuable starting point for researchers in pharmaceutical development and chemical analysis, enabling the accurate and reproducible determination of this important chemical intermediate.

References

Application Notes and Protocols: Synthesis of Novel PPO-Inhibiting Herbicides Utilizing a Trifluoromethoxy-Substituted Aryl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethoxy (-OCF3) group is a crucial substituent in modern agrochemical design due to its ability to enhance metabolic stability, lipophilicity, and electron-withdrawing properties of a molecule.[1][2] These characteristics are highly desirable in the development of novel herbicides with improved efficacy and selectivity.[1][3] 2-(Trifluoromethoxy)aniline serves as a valuable building block for introducing this beneficial moiety into potential herbicidal candidates.[1][[“]] This document outlines the application of a trifluoromethoxy-substituted building block in the synthesis of novel and potent protoporphyrinogen oxidase (PPO)-inhibiting herbicides. The protocols and data presented are based on the successful synthesis of α-trifluoroanisole derivatives containing phenylpyridine moieties.[5][6]

Data Presentation

The following table summarizes the in-vitro and in-vivo herbicidal activity of a key synthesized compound, 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (Compound 7a) , and compares it with the commercial herbicide Fomesafen.

CompoundTarget EnzymeIC50 (nM)Target WeedApplication Rate (g a.i./hm²)Efficacy (% Inhibition)ED50 (g a.i./hm²)
Compound 7a Nicotiana tabacum PPO (NtPPO)9.4[5]Abutilon theophrasti37.5>80%[6]13.32[6]
Amaranthus retroflexus37.5>80%[6]5.48[6]
Eclipta prostrata37.5>80%[6]-
Digitaria sanguinalis37.5>80%[6]-
Setaria viridis37.5>80%[6]-
Fomesafen Nicotiana tabacum PPO (NtPPO)110.5[5]Abutilon theophrasti37.5<80%36.39[6]
Amaranthus retroflexus37.5<80%10.09[6]

Experimental Protocols

The synthesis of the novel herbicide Compound 7a involves a multi-step process, starting from the coupling of a boronic acid with a pyridine derivative, followed by etherification with a trifluoromethoxy-substituted benzyl halide.

Protocol 1: Synthesis of 2-(4-hydroxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine (Intermediate 3)
  • Reaction Setup: To a solution of 3-chloro-2-iodo-5-(trifluoromethyl)pyridine (1.0 mmol) and (4-hydroxyphenyl)boronic acid (1.2 mmol) in 1,4-dioxane (10 mL), add potassium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Reaction Conditions: Heat the mixture to 80 °C and stir under a nitrogen atmosphere for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield Intermediate 3.

Protocol 2: Synthesis of 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (Compound 7a)
  • Reaction Setup: To a solution of Intermediate 3 (1.0 mmol) in N,N-dimethylformamide (DMF) (10 mL), add potassium carbonate (2.0 mmol) and 1-(bromomethyl)-4-(trifluoromethoxy)benzene (1.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 5 hours.

  • Work-up: Pour the mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via silica gel column chromatography (petroleum ether:ethyl acetate = 15:1) to obtain Compound 7a as a white solid.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis process for the novel phenylpyridine herbicides.

Synthesis_Workflow A 3-Chloro-2-iodo-5-(trifluoromethyl)pyridine + (4-Hydroxyphenyl)boronic acid B Suzuki Coupling (Pd(PPh3)4, K2CO3) A->B C Intermediate 3 (2-(4-hydroxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine) B->C E Williamson Ether Synthesis C->E D 1-(Bromomethyl)-4-(trifluoromethoxy)benzene + K2CO3 D->E F Final Product (Compound 7a) E->F

Caption: General synthesis scheme for phenylpyridine herbicides.

Mode of Action: PPO Inhibition

The synthesized compounds exhibit their herbicidal activity by inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a key enzyme in the chlorophyll biosynthesis pathway.

PPO_Inhibition cluster_pathway Chlorophyll Biosynthesis Pathway cluster_inhibition Mechanism of Action Protoporphyrinogen_IX Protoporphyrinogen IX PPO PPO Enzyme Protoporphyrinogen_IX->PPO Oxidation Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Further steps Accumulation Toxic Protoporphyrin IX Accumulation Protoporphyrin_IX->Accumulation Compound_7a Compound 7a (Novel Herbicide) Compound_7a->PPO Inhibition Inhibition Cell_Death Weed Cell Death Accumulation->Cell_Death

Caption: Inhibition of PPO enzyme by the novel herbicide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most prevalent method for synthesizing this compound is the reduction of the corresponding nitro compound, 2-Nitro-1-(trifluoromethoxy)benzene. This reduction can be achieved through various methods, including catalytic hydrogenation and metal/acid reductions.[1][2] More advanced and alternative strategies involve a two-step sequence of O-trifluoromethylation of N-aryl-N-hydroxyacetamide followed by an intramolecular OCF₃ migration, which can be useful for creating a range of ortho-OCF₃ aniline derivatives.[3][4][5]

Q2: What are the primary challenges encountered in the synthesis of this compound?

A2: The synthesis of trifluoromethoxylated aromatic compounds can present significant challenges.[3] Key difficulties include:

  • Controlling the reduction of the nitro group: Incomplete reduction can lead to purification challenges, while overly harsh conditions might affect the trifluoromethoxy group.

  • Byproduct formation: Depending on the reaction conditions, side reactions can occur, leading to impurities that are difficult to separate from the desired product. For instance, the formation of benzidine derivatives has been reported under certain reductive conditions.[2]

  • Purification of the final product: The physical properties of this compound and potential impurities can make separation by standard techniques like distillation or chromatography challenging.

  • Handling of hazardous reagents: Some synthetic approaches may require the use of toxic or difficult-to-handle reagents.[3]

Q3: How does the trifluoromethoxy group influence the synthesis?

A3: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can impact the reactivity of the aromatic ring and the nitro group. This electronic effect can influence the conditions required for the reduction of the nitro group. The stability of the -OCF₃ group is generally high, but its compatibility with certain reagents and reaction conditions should always be considered.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Potential CauseRecommended Solution
Inactive Catalyst (Catalytic Hydrogenation) Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. If necessary, use a new batch of catalyst. The catalyst loading may also need to be optimized.
Insufficient Reducing Agent For metal/acid reductions (e.g., Sn/HCl, Fe/HCl), ensure a sufficient molar excess of the metal and acid is used. Monitor the reaction for signs of completion (e.g., color change, gas evolution ceasing).
Suboptimal Reaction Temperature or Pressure For catalytic hydrogenation, the temperature and hydrogen pressure can be critical. A typical range for similar reductions is 30-150°C and can be performed at atmospheric or elevated pressure.[6] Gradually increase the temperature or pressure, monitoring for product formation by TLC or GC.
Poor Quality Starting Material Verify the purity of the starting material, 2-Nitro-1-(trifluoromethoxy)benzene, using analytical techniques such as NMR or GC-MS. Impurities can interfere with the reaction.
Issue 2: Presence of Impurities and Byproducts
Potential CauseRecommended Solution
Incomplete Reaction The starting material, 2-Nitro-1-(trifluoromethoxy)benzene, may be present. Increase the reaction time or the amount of reducing agent/catalyst. Monitor the reaction progress closely using TLC or GC to ensure full conversion of the starting material.
Formation of Azoxy, Azo, or Hydrazo Intermediates These byproducts can form from incomplete reduction of the nitro group. Ensure sufficient reducing agent and appropriate reaction conditions are used to drive the reaction to the desired aniline.
Formation of Benzidine Byproducts In some cases, rearrangement reactions can lead to the formation of benzidine derivatives.[2] Adjusting the pH of the reaction medium can sometimes suppress this side reaction. For instance, maintaining a pH range of 6 to 7.5 has been noted to be beneficial in related reductions.[2]
Dehalogenation (if applicable to starting material) If starting from a halogenated precursor, reductive dehalogenation can occur. Careful selection of the catalyst and reaction conditions is crucial. For example, palladium-based catalysts are often used for reductive dechlorination.[2][6]
Issue 3: Difficulty in Product Purification
Potential CauseRecommended Solution
Similar Polarity of Product and Impurities If column chromatography is used, experiment with different solvent systems to achieve better separation. A gradient elution may be necessary.
Product Volatility This compound can be volatile. During workup and solvent removal, use a rotary evaporator at a controlled temperature and pressure to minimize product loss. The boiling point is reported as 63 °C at 15 mmHg.[7]
Emulsion Formation During Workup During aqueous extraction, emulsions can form. To break the emulsion, add a saturated solution of NaCl (brine) or a small amount of a different organic solvent.
Product Color The product is often described as a colorless to red or green liquid.[7][8] Discoloration may indicate the presence of oxidized impurities. Purification by vacuum distillation can yield a purer, colorless product.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Nitro-1-(trifluoromethoxy)benzene

This protocol is a general guideline based on common procedures for nitro group reduction.[1][2][6]

Materials:

  • 2-Nitro-1-(trifluoromethoxy)benzene

  • Palladium on carbon (5% or 10% Pd/C) or Raney Nickel

  • Methanol or Ethanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation vessel, dissolve 2-Nitro-1-(trifluoromethoxy)benzene in a suitable solvent such as methanol or ethanol.

  • Carefully add the Pd/C or Raney Nickel catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge it several times with an inert gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure to several bars).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., up to 50°C).[2]

  • Monitor the reaction progress by TLC, GC, or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.

Data Presentation

Table 1: Reported Yields for Related Aniline Syntheses

Starting MaterialProductReducing SystemYieldReference
2-Trifluoromethyl-4-chloro-nitrobenzene2-TrifluoromethylanilineH₂ / Raney Nickel62.5%[2]
2-Trifluoromethyl-4-chloro-nitrobenzene2-TrifluoromethylanilineH₂ / Pd-Cup to 95%[2]
3-Trifluoromethyl-4-chloro-nitrobenzene2-TrifluoromethylanilineH₂ / Pd-C78%[2]
2-Nitro-5-chloro-trifluoromethylbenzene2-TrifluoromethylanilineH₂ / Pd-C78%[6]
2-Amino-5-chloro-trifluoromethylbenzene2-TrifluoromethylanilineH₂ / Raney Nickel89%[6]

Visualizations

Experimental Workflow: Catalytic Hydrogenation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A Dissolve 2-Nitro-1- (trifluoromethoxy)benzene in Solvent B Add Catalyst (e.g., Pd/C) A->B C Purge with Inert Gas, then Introduce H₂ B->C D Stir under H₂ Pressure (Monitor Progress) C->D E Filter to Remove Catalyst D->E F Concentrate Filtrate E->F G Vacuum Distillation F->G H H G->H Pure this compound troubleshooting_yield Start Low Yield of Product Check_SM Check Starting Material Purity Start->Check_SM Check_Catalyst Evaluate Catalyst Activity/Loading Start->Check_Catalyst Check_Conditions Assess Reaction Conditions (T, P, time) Start->Check_Conditions Impure_SM Solution: Purify Starting Material Check_SM->Impure_SM Impure Bad_Catalyst Solution: Use Fresh Catalyst, Optimize Loading Check_Catalyst->Bad_Catalyst Inactive/ Low Loading Bad_Conditions Solution: Increase Temp/Pressure, Extend Reaction Time Check_Conditions->Bad_Conditions Suboptimal

References

Technical Support Center: Purification of 2-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude 2-(Trifluoromethoxy)aniline for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Question: My distilled this compound is still impure. What should I do?

Answer: If vacuum distillation does not yield a product of sufficient purity, consider the following:

  • Fractional Distillation: The presence of impurities with boiling points close to the product may require fractional distillation. Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.

  • Pre-treatment: Before distillation, wash the crude product with a dilute base (like aqueous sodium hydroxide solution) to remove acidic impurities, followed by an extraction with a suitable organic solvent such as toluene.[1]

  • Check for Degradation: The compound may be degrading at the distillation temperature. Ensure the vacuum is stable and the temperature is as low as possible. The boiling point is reported as 61-63 °C at 15 mmHg.[2]

Question: I'm observing significant peak tailing and poor separation during silica gel column chromatography. How can I improve this?

Answer: This is a common issue when purifying basic compounds like anilines on acidic silica gel. The amine group interacts strongly with the silanol groups on the silica surface, causing tailing.[3]

  • Use a Basic Modifier: Add a small amount (0.5-2%) of a basic modifier, such as triethylamine (TEA), to your mobile phase (e.g., Hexane/Ethyl Acetate).[3] TEA neutralizes the acidic sites on the silica, leading to more symmetrical peaks and better separation.[3]

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like alumina or a phenyl-functionalized silica gel, which can offer different selectivity for aromatic compounds.[3]

  • Optimize Loading: Overloading the column can also lead to poor separation. Ensure the amount of crude material is appropriate for the column size.[3]

Question: The purified this compound has a yellow or brown tint. How can I decolorize it?

Answer: The color is likely due to oxidation by-products, a common issue with anilines.[4][5]

  • Charcoal Treatment: Dissolve the colored product in a suitable organic solvent, add a small amount of activated charcoal, stir for a short period, and then filter through Celite or a fine filter paper to remove the charcoal. The solvent can then be removed under reduced pressure.

  • Chemical Treatment: For stubborn coloration in aniline compounds, treatment with a reducing agent like stannous chloride can sometimes remove sulfur-containing impurities and reduce the tendency for aerial oxidation.[5] A subsequent distillation is recommended.

Question: What are the likely impurities in my crude sample and how can I detect them?

Answer: Impurities can originate from the synthesis or degradation.[4]

  • Common Impurities:

    • Positional Isomers: 3-(Trifluoromethoxy)aniline and 4-(Trifluoromethoxy)aniline.[6]

    • Unreacted Starting Materials: Such as the corresponding nitro-compound or other precursors.[4][6]

    • Related By-products: Trifluoromethoxy benzene could be present.[6]

  • Detection Methods:

    • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an effective method for separating and quantifying volatile impurities like positional isomers.[6]

    • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for assessing the purity of aniline derivatives.[4][7]

    • Thin-Layer Chromatography (TLC): TLC is a quick and useful tool for monitoring reaction progress and identifying the number of components in your crude mixture.

Frequently Asked Questions (FAQs)

What is the recommended primary purification method for crude this compound?

The most commonly cited and effective method for purifying this compound is distillation under reduced pressure (vacuum distillation) .[1][8] This technique is ideal for separating the liquid product from non-volatile impurities and solvents. For challenging separations, flash column chromatography on silica gel (with a modified eluent) is a strong secondary option.

What are the key physical properties of this compound relevant to its purification?

Knowing the physical properties is crucial for selecting and optimizing purification parameters.

PropertyValueSource
Molecular Weight 177.12 g/mol
Appearance Colorless to pale yellow liquid[9][10]
Boiling Point 61-63 °C @ 15 mmHg[2]
Density 1.301 g/mL @ 25 °C[2]
Refractive Index n20/D 1.461[2]
Solubility Insoluble in water; soluble in organic solvents[9][10][11]

What safety precautions must I take when handling this compound?

This compound presents several hazards and must be handled with care.

  • Hazard Summary: this compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It causes skin, eye, and respiratory system irritation.[2][12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[12] Avoid breathing vapors. Keep away from ignition sources.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[12] It is classified as a flammable liquid.

How should the purified product be stored to maintain its purity?

To prevent degradation and maintain purity, store purified this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Store in a cool, dark, and dry place away from incompatible materials like strong oxidizers.[9]

Experimental Protocols

Protocol 1: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Evacuate: Slowly and carefully apply vacuum to the system.

  • Heating: Once the target pressure (approx. 15 mmHg) is stable, begin heating the distillation flask using a heating mantle.

  • Collect Fractions: Collect any initial low-boiling fractions separately. Collect the main fraction distilling at the expected temperature range (61-63 °C at 15 mmHg).[2]

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly re-introducing air.

Protocol 2: Flash Column Chromatography

  • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of hexanes and ethyl acetate. Based on TLC analysis, add 0.5-1% triethylamine (TEA) to the final mixture to prevent tailing.[3]

  • Column Packing: Pack a chromatography column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the packed column.[3]

  • Elution: Begin eluting the column with the mobile phase, applying positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator to yield the purified product.

Visualized Workflows

G cluster_main Purification Workflow cluster_purification A Crude Product B Optional: Aqueous Wash (e.g., dilute NaOH) A->B C Dry Organic Layer (e.g., MgSO4, Na2SO4) B->C D Primary Purification C->D E Purity Analysis (GC, HPLC, TLC) D->E P1 Vacuum Distillation D->P1 P2 Column Chromatography D->P2 E->D Purity < 99% F Pure Product E->F Purity ≥ 99%

Caption: General workflow for the purification of this compound.

G cluster_problems Troubleshooting Decision Tree start Analysis Shows Impure Product prob1 Product is Colored (Yellow/Brown) start->prob1 prob2 Poor Separation (Chromatography) start->prob2 prob3 Impurities Remain After Distillation start->prob3 sol1 Treat with Activated Charcoal and/or Re-distill prob1->sol1 sol2 Add Triethylamine (TEA) to Mobile Phase prob2->sol2 sol3 Use Fractional Distillation or Pre-wash Crude prob3->sol3

Caption: Decision tree for troubleshooting common purification issues.

References

optimizing reaction conditions for N-alkylation of 2-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-alkylation of 2-(trifluoromethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the N-alkylation of this compound?

The primary challenge stems from the reduced nucleophilicity of the aniline's amino group. The strong electron-withdrawing effect of the ortho-trifluoromethoxy (-OCF₃) group deactivates the nitrogen, making it a poor nucleophile.[1] Consequently, the reaction is often sluggish and requires more forcing conditions compared to the alkylation of unsubstituted aniline.[1] Key challenges include achieving satisfactory reaction rates, preventing side reactions like over-alkylation, and choosing appropriate reaction conditions (base, solvent, temperature).[1][2]

Q2: What is over-alkylation and how can it be minimized for this substrate?

Over-alkylation is a common side reaction where the desired mono-alkylated product (a secondary amine) reacts further with the alkylating agent to form an undesired N,N-dialkylated product (a tertiary amine).[3] This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline.[2][3]

Strategies to Minimize Over-alkylation:

  • Stoichiometric Control : Use a large excess of the this compound relative to the alkylating agent. This increases the probability that the alkylating agent will react with the more abundant starting material.[3]

  • Reaction Conditions : Lowering the reaction temperature and using a less polar solvent can sometimes reduce the rate of the second alkylation step.[2]

  • Choice of Alkylating Agent : Employing less reactive alkylating agents (e.g., chlorides instead of iodides) can improve selectivity for mono-alkylation.[2][3]

  • Alternative Methods : Methods like Reductive Amination or the "Borrowing Hydrogen" strategy offer inherently better control and selectivity for mono-alkylation.[2][4]

Q3: Which synthetic strategies are most effective for the N-alkylation of electron-deficient anilines like this compound?

For electron-deficient anilines, three main strategies are commonly employed, each with distinct advantages:

  • Direct Alkylation with Alkyl Halides : This is the classical approach but requires optimization. Due to the low nucleophilicity of the aniline, stronger bases (e.g., K₂CO₃, t-BuOK, NaH) and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) at elevated temperatures are typically necessary to achieve a reasonable reaction rate.[1]

  • Reductive Amination : This two-step (often one-pot) process involves the formation of an imine intermediate from the aniline and an aldehyde or ketone, followed by its reduction.[5] This method is highly selective for mono-alkylation, avoiding the issue of over-alkylation, and is well-suited for unreactive anilines.[6][7]

  • Catalytic "Borrowing Hydrogen" (or Hydrogen Autotransfer) : This modern, sustainable method uses alcohols as alkylating agents. A transition metal catalyst (commonly Ru- or Ir-based) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[4] The aldehyde then reacts with the aniline to form an imine, which is subsequently reduced by the borrowed hydrogen, regenerating the catalyst. This method is atom-economical, with water as the only byproduct.[4][8]

  • Buchwald-Hartwig Amination : This powerful palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds and is tolerant of a wide range of functional groups.[9][10] It allows for the coupling of the aniline with aryl or alkyl halides and pseudohalides under relatively mild conditions.[11]

Troubleshooting Guide

Problem 1: Low or No Conversion

Observation: TLC or LC-MS analysis shows primarily unreacted starting material.

Potential Cause Recommended Solution
Insufficient Reactivity The -OCF₃ group deactivates the aniline. Increase the reaction temperature in gradual increments (e.g., 10-20 °C) while monitoring for product formation and decomposition.[2]
Inappropriate Base The base may be too weak to facilitate the reaction. Switch to a stronger base such as potassium carbonate (K₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1]
Poor Solvent Choice The solvent may not be optimal. Screen polar aprotic solvents like DMF, DMSO, or acetonitrile, which can stabilize charged intermediates and enhance reaction rates.[1] For catalytic methods, toluene is also a common choice.[12]
Inactive Catalyst (for catalytic methods) The catalyst may be poisoned or deactivated. Ensure high-purity, dry reagents and solvents.[13] For "borrowing hydrogen" or Buchwald-Hartwig reactions, ensure the catalyst is handled under appropriate inert conditions if required.[10][13]

A logical workflow for troubleshooting low conversion is outlined below.

TroubleshootingWorkflow start Low or No Conversion Observed check_temp Is Temperature Optimized? start->check_temp increase_temp Increase Temperature Gradually (e.g., 80-140 °C) check_temp->increase_temp No check_base Is Base Strong Enough? check_temp->check_base Yes increase_temp->check_base stronger_base Switch to Stronger Base (e.g., K₂CO₃, t-BuOK) check_base->stronger_base No check_solvent Is Solvent Appropriate? check_base->check_solvent Yes stronger_base->check_solvent change_solvent Screen Polar Aprotic Solvents (DMF, DMSO, MeCN) check_solvent->change_solvent No check_reagents Are Reagents/Catalyst Pure & Active? check_solvent->check_reagents Yes change_solvent->check_reagents purify_reagents Use Pure, Dry Reagents/Solvents Handle Catalyst Appropriately check_reagents->purify_reagents No consider_alt Consider Alternative Method (Reductive Amination, Buchwald-Hartwig) check_reagents->consider_alt Yes purify_reagents->consider_alt end Reaction Optimized consider_alt->end

Caption: Troubleshooting workflow for low reaction conversion.
Problem 2: Multiple Products Observed (Poor Selectivity)

Observation: TLC or LC-MS shows the desired product along with significant amounts of byproducts.

Potential Cause Recommended Solution
N,N-Dialkylation The mono-alkylated product is reacting further. Use an excess of this compound (e.g., 2-5 equivalents) relative to the alkylating agent.[3] Alternatively, run the reaction to partial conversion of the aniline.
Elimination Byproduct If using a secondary or tertiary alkyl halide, base-induced elimination can compete with substitution. Use a less-hindered, non-nucleophilic base or switch to a primary alkylating agent if possible.
Decomposition The reaction temperature may be too high, causing decomposition of starting materials or products. Reduce the temperature and monitor the reaction over a longer period.[2]

The competing pathways of mono- and di-alkylation are a primary concern.

Overalkylation cluster_rxn1 Desired Reaction cluster_rxn2 Side Reaction (Over-alkylation) aniline 2-(CF₃O)Aniline (Starting Material) product Desired Product (Mono-alkylated) aniline->product + R-X alkyl_halide Alkylating Agent (R-X) byproduct Byproduct (Di-alkylated) product->byproduct + R-X

Caption: Competing pathways in N-alkylation of aniline.

Comparative Data for N-Alkylation Methods

The following table summarizes typical conditions for various N-alkylation strategies applicable to this compound.

MethodAlkylating AgentCatalystBaseSolventTemp (°C)Selectivity
Direct Alkylation Alkyl HalideNoneK₂CO₃, t-BuOK, NaHDMF, MeCN, DMSO80 - 140Moderate[1]
Reductive Amination Aldehyde/KetoneNone(Weak Acid Cat.)DCE, THF, MeOHRT - 80High[6][14]
"Borrowing Hydrogen" AlcoholRu or Mn complext-BuOKToluene80 - 140High[8][12]
Buchwald-Hartwig Aryl/Alkyl HalidePd complex + LigandNaOtBu, K₃PO₄Toluene, Dioxane80 - 110High[10][11]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol is adapted from general procedures for the alkylation of electron-poor anilines.[1]

  • Reagent Setup : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Solvent and Base Addition : Add anhydrous DMF (~0.1 M concentration) followed by potassium carbonate (K₂CO₃, 2.0 eq.).

  • Alkylation : Stir the suspension vigorously. Add the alkyl bromide (1.05 eq.) dropwise at room temperature.

  • Reaction : Heat the reaction mixture to 80 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed or conversion plateaus.

  • Workup : Cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: Reductive Amination with an Aldehyde

This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent.[14]

  • Reagent Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding aldehyde (1.0 eq.) in 1,2-dichloroethane (DCE, ~0.2 M).

  • Acid Catalyst (Optional) : Add acetic acid (1-2 drops) to catalyze imine formation. Stir at room temperature for 30-60 minutes.

  • Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. Note: The reaction may be mildly exothermic.

  • Reaction : Stir at room temperature and monitor by TLC or LC-MS until the intermediate imine is fully consumed (typically 2-24 hours).

  • Workup : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction : Separate the layers and extract the aqueous phase with dichloromethane (3x).

  • Purification : Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Protocol 3: N-Alkylation with an Alcohol via "Borrowing Hydrogen"

This protocol is based on catalysis by a manganese pincer complex, demonstrating a modern, sustainable approach.[4][12]

  • Catalyst Setup : In a glovebox or under an inert atmosphere, add the Manganese catalyst (e.g., Mn(CO)₅Br, 2 mol%), a suitable ligand, and potassium tert-butoxide (t-BuOK, 1.0 eq.) to an oven-dried Schlenk tube.

  • Reagent Addition : Add anhydrous toluene (~0.5 M). Add this compound (1.0 eq.) and the primary alcohol (1.2 eq.).

  • Reaction : Seal the tube and place it in a preheated oil bath at 80-100 °C. Stir for the required time (e.g., 12-24 hours), monitoring by GC-MS or LC-MS.

  • Workup : After cooling, quench the reaction with water and extract with ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

BorrowingHydrogen catalyst [M] Catalyst hydride [M]-H₂ catalyst->hydride - H₂ (Dehydrogenation) alcohol RCH₂OH aldehyde RCHO alcohol->aldehyde Oxidation hydride->catalyst + H₂ (Reduction) product ArNH-CH₂R imine ArN=CHR aldehyde->imine + ArNH₂ aniline ArNH₂ water H₂O imine->water - H₂O (Condensation) imine->product Reduction

Caption: The "Borrowing Hydrogen" catalytic cycle for N-alkylation.

References

common impurities in 2-(Trifluoromethoxy)aniline and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Trifluoromethoxy)aniline. The information provided is intended to help identify and resolve common purity issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: Common impurities in this compound can originate from the synthetic route and degradation. These include:

  • Positional Isomers: 3-(Trifluoromethoxy)aniline and 4-(Trifluoromethoxy)aniline are common process-related impurities that are challenging to separate due to their similar physical properties.

  • Starting Materials and Intermediates: Depending on the synthetic pathway, residual starting materials or intermediates may be present. For instance, if synthesized from 2-(trifluoromethoxy)bromobenzene, traces of this starting material might remain. A known synthesis from 1,2-dichloro-4-trifluoromethoxybenzene can lead to chlorinated intermediates such as 4,5-dichloro-2-trifluoromethoxyaniline and 5,6-dichloro-2-trifluoromethoxyaniline.[1]

  • Nitro Intermediates: If the synthesis involves a nitration step followed by reduction, residual nitro-aromatic compounds like 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene and 1,2-dichloro-3-nitro-4-trifluoromethoxy-benzene could be present in trace amounts.[1]

  • Oxidation Products: Like many anilines, this compound is susceptible to air and light, which can lead to the formation of colored oxidation byproducts, often appearing as a yellow to reddish-brown hue.

  • Solvent Residues: Residual solvents from the synthesis and purification process may also be present.

Q2: My this compound has a yellow or reddish-brown color. Is it still usable?

A2: The discoloration is likely due to the formation of oxidation products. While the presence of these colored impurities may not significantly impact the outcome of all reactions, for applications requiring high purity, such as in pharmaceutical development, their presence is undesirable. It is recommended to purify the discolored aniline before use. A simple distillation or passing a solution of the material through a short plug of activated carbon or silica gel can often remove these colored impurities.

Q3: How can I remove positional isomers from this compound?

A3: The separation of positional isomers is challenging due to their very similar boiling points.

  • Fractional Distillation: High-efficiency fractional distillation under reduced pressure can be effective if there is a sufficient difference in the boiling points of the isomers.

  • Preparative Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography can be employed for small-scale separations. The choice of stationary and mobile phases will be critical for achieving good resolution.

Q4: What is the recommended method for general purification of this compound?

A4: For general purification to remove high-boiling impurities, polymeric materials, and colored oxidation products, vacuum distillation is the most effective method. The relatively low boiling point of this compound at reduced pressure allows for purification without thermal degradation.

Troubleshooting Guides

Issue 1: Unexpected Side Products in Reaction
Potential Cause Troubleshooting Step
Presence of reactive impurities (e.g., other aniline isomers, starting materials).Analyze the purity of the starting this compound using GC-MS or HPLC to identify and quantify impurities.
Purify the this compound using an appropriate method (e.g., fractional distillation) to remove the problematic impurities before use.
Issue 2: Low Reaction Yield
Potential Cause Troubleshooting Step
Impurities in this compound interfering with the reaction.Confirm the purity of the this compound.
Purify the starting material to remove any non-volatile or colored impurities.
Issue 3: Inconsistent Reaction Results
Potential Cause Troubleshooting Step
Batch-to-batch variation in the purity of this compound.Analyze each new batch of this compound for purity and impurity profile before use.
If significant variations are found, purify the material to a consistent standard.

Quantitative Data

Table 1: Physical Properties of this compound and Potential Isomeric Impurities

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C/mmHg)
This compound1535-75-7C₇H₆F₃NO177.1261-63 / 15
3-(Trifluoromethoxy)aniline503-39-9C₇H₆F₃NO177.1258-60 / 12
4-(Trifluoromethoxy)aniline461-82-5C₇H₆F₃NO177.1273-75 / 10

Note: Boiling points are sourced from various chemical suppliers and may have slight variations.

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

Objective: To remove non-volatile impurities, polymeric materials, and colored oxidation products.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Vacuum pump

  • Heating mantle

  • Stir bar

  • Thermometer

Procedure:

  • Place the crude this compound into a round-bottom flask with a stir bar. Do not fill the flask more than two-thirds full.

  • Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Begin stirring and slowly apply vacuum.

  • Once a stable vacuum is achieved, begin heating the distillation flask gently with a heating mantle.

  • Collect the fraction that distills at a constant temperature corresponding to the expected boiling point of this compound at the recorded pressure (e.g., 61-63 °C at 15 mmHg).

  • Discard any initial lower-boiling fractions and leave the high-boiling residue in the distillation flask.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Decolorization of this compound using Activated Carbon

Objective: To remove colored impurities.

Materials:

  • Discolored this compound

  • A suitable solvent in which the aniline is soluble (e.g., dichloromethane or diethyl ether)

  • Activated carbon

  • Erlenmeyer flask

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Dissolve the discolored this compound in a minimal amount of a suitable solvent in an Erlenmeyer flask.

  • Add a small amount of activated carbon to the solution (approximately 1-2% by weight of the aniline).

  • Gently swirl the flask for 10-15 minutes at room temperature.

  • Filter the solution through a fluted filter paper to remove the activated carbon.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the decolorized product.

  • For higher purity, the decolorized aniline can be further purified by vacuum distillation as described in Protocol 1.

Visualizations

Troubleshooting_Workflow cluster_start cluster_issue cluster_analysis cluster_decision cluster_purification cluster_end start Experiment with this compound issue Problem Encountered? (e.g., low yield, side products) start->issue analyze Analyze Purity of Starting Material (GC-MS, HPLC) issue->analyze Yes proceed Proceed with Experiment issue->proceed No pure Is the material pure? analyze->pure purify Select Purification Method pure->purify No pure->proceed Yes distillation Vacuum Distillation (for general impurities) purify->distillation fractional Fractional Distillation (for isomers) purify->fractional decolorize Decolorization (for colored impurities) purify->decolorize reanalyze Re-analyze Purity distillation->reanalyze fractional->reanalyze decolorize->reanalyze reanalyze->pure

Caption: A workflow for troubleshooting common issues during experiments involving this compound.

Impurity_Sources cluster_synthesis cluster_impurities cluster_degradation synthesis Synthesis of This compound isomers Positional Isomers (3- and 4- isomers) synthesis->isomers starting_materials Unreacted Starting Materials (e.g., 2-(Trifluoromethoxy)bromobenzene) synthesis->starting_materials intermediates Reaction Intermediates (e.g., Nitro-compounds, Chlorinated anilines) synthesis->intermediates degradation Storage and Handling oxidation Oxidation Products (Colored Impurities) degradation->oxidation

Caption: Common sources of impurities in this compound.

References

Technical Support Center: Improving Regioselectivity for 2-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling the regioselectivity of chemical reactions involving 2-(Trifluoromethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A: The regioselectivity is primarily determined by the interplay of the electronic and steric effects of the two substituents on the aromatic ring: the amino (-NH₂) group and the trifluoromethoxy (-OCF₃) group.

  • Amino (-NH₂) Group: This is a strongly activating, ortho-, para-directing group. It donates electron density to the ring through resonance, making the positions ortho (C6) and para (C4) to it the most nucleophilic and susceptible to electrophilic attack.[1][2]

  • Trifluoromethoxy (-OCF₃) Group: This group has a dual nature. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect), which deactivates the ring.[3][4] However, the oxygen lone pairs can donate electron density through resonance, making it an ortho-, para-director, with a strong preference for the para position (C5).[4][5]

The final outcome of a reaction depends on which directing effect dominates under the specific reaction conditions.

Q2: For electrophilic aromatic substitution, which position on the this compound ring is most reactive?

A: The positions ortho and para to the strongly activating amino group (C4 and C6) are the most reactive. The -OCF₃ group at C2 deactivates the ring overall but directs incoming electrophiles to its own para position (C5). The powerful activating effect of the amino group generally overrides the deactivating nature of the trifluoromethoxy group. Therefore, electrophilic attack is most likely at C4 and C6.

Q3: How can I achieve meta-substitution relative to the amino group?

A: Direct meta-substitution is challenging due to the powerful ortho-, para-directing effect of the amino group. However, it can be achieved by performing the reaction under strongly acidic conditions. In a strong acid, the amino group is protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director.[1] This strategy effectively reverses the normal directing effect of the amine.

Q4: Why is my Friedel-Crafts reaction failing with this compound?

A: Direct Friedel-Crafts alkylation or acylation on anilines often fails. The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃) to form a complex.[1][6] This deactivates the aromatic ring, preventing the desired electrophilic substitution from occurring. To overcome this, the amino group must be protected before the reaction.[1]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (Mixture of C4 and C6 isomers)
Potential Cause Solution & Optimization Strategies
Competing Directing Effects The strong activating -NH₂ group directs to C4 and C6, leading to isomer mixtures.
Steric Hindrance The C6 position is sterically hindered by the adjacent -NH₂ and -OCF₃ groups. This often favors substitution at the C4 position, but mixtures are common.
Solution 1: Protect the Amino Group Convert the amino group to an amide (e.g., acetanilide) by reacting it with acetic anhydride. The resulting acetamido group (-NHCOCH₃) is less activating and significantly bulkier.[6] This modification sterically hinders the C6 position, greatly favoring substitution at the C4 position. The protecting group can be removed later by acid or base hydrolysis.[1]
Solution 2: Modify Reaction Conditions Temperature Control: Running the reaction at lower temperatures can increase selectivity by favoring the formation of the thermodynamically more stable isomer, which is often the less sterically hindered C4 product.[1] Choice of Reagent: Using a bulkier electrophilic reagent will further disfavor attack at the sterically crowded C6 position.
Issue 2: Undesired N-Functionalization Instead of Ring Substitution
Potential Cause Solution & Optimization Strategies
Nucleophilic Amino Group The lone pair on the nitrogen of the amino group is highly nucleophilic and can react directly with electrophiles (e.g., N-acylation, N-alkylation) in competition with ring substitution.
Solution: Protect the Amino Group As with improving regioselectivity, protecting the amino group as an amide is the most effective solution.[6] The amide nitrogen is significantly less nucleophilic, which prevents N-functionalization and allows the desired C-functionalization on the aromatic ring to proceed.
Issue 3: Difficulty in Achieving Ortho-Lithiation at a Specific Position
Potential Cause Solution & Optimization Strategies
Ambiguous Directing Effect in Metalation In directed ortho-lithiation, both the amino and trifluoromethoxy groups can direct the organolithium reagent. The regioselectivity is highly sensitive to the choice of protecting group on the nitrogen.[7]
Solution: Strategic Choice of N-Protecting Group The regioselectivity of deprotonation can be controlled by the protecting group on the amine. For trifluoromethoxy-substituted anilines, different protecting groups direct lithiation to different positions.[7] ▸ N-Boc Group: An N-tert-butoxycarbonyl (Boc) group on this compound directs lithiation to the C6 position (adjacent to the nitrogen).[7] ▸ N,N-bis(trimethylsilyl) Group: In contrast, protecting the amine with two trimethylsilyl (TMS) groups can direct deprotonation to a position adjacent to the oxygen of the -OCF₃ group.[7]

Quantitative Data on Regioselectivity Control

The following table summarizes how the choice of N-protecting group can dictate the site of metalation on trifluoromethoxy-anilines, a key strategy for controlled functionalization.

Substrate N-Protecting Group Reagent Site of Deprotonation Reference
This compound-Boct-BuLiC6 (ortho to -NHBoc)[7]
4-(Trifluoromethoxy)aniline-Boct-BuLiC2 (ortho to -NHBoc)[7]
4-(Trifluoromethoxy)aniline-Si(CH₃)₃ (bis)t-BuLiC3 (ortho to -OCF₃)[7]
3-(Trifluoromethoxy)aniline-Si(CH₃)₃ (mono)s-BuLiC2 (between substituents)[7]
3-(Trifluoromethoxy)aniline-Si(CH₃)₃ (bis)s-BuLiC4 (ortho to -OCF₃)[7]

Experimental Protocols

Protocol 1: Protection of this compound as an Acetanilide

This protocol is a fundamental step to prevent N-substitution and enhance regioselectivity in favor of the C4 position during electrophilic aromatic substitution.

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Ice water

Procedure:

  • Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture slowly into a beaker containing crushed ice and water to precipitate the product.

  • Collect the solid N-(2-(trifluoromethoxy)phenyl)acetamide by vacuum filtration.

  • Wash the solid product thoroughly with cold water to remove residual acid.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure acetanilide.

Protocol 2: Directed Ortho-Lithiation of N-Boc-2-(trifluoromethoxy)aniline

This method allows for the specific functionalization at the C6 position.

Materials:

  • N-Boc-2-(trifluoromethoxy)aniline

  • tert-Butyllithium (t-BuLi) in pentane or hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., CO₂, I₂, etc.)

  • Quenching solution (e.g., saturated NH₄Cl)

Procedure: Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This procedure must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and proper Schlenk techniques.

  • Dissolve N-Boc-2-(trifluoromethoxy)aniline (1 equivalent) in anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation at the C6 position.[7]

  • Add the desired electrophile (1.2 equivalents) to the solution at -78 °C and stir for an appropriate time (typically 1-3 hours).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

Visual Guides

G cluster_directing_effects Competing Directing Effects in Electrophilic Substitution Aniline E+ E+ E+->C6 NH₂ directs here (Strong Activation) E+->C4 NH₂ directs here (Strong Activation) E+->C5 OCF₃ directs here (Deactivation, para-preferred)

Caption: Directing effects on the this compound ring.

G cluster_workflow Troubleshooting Workflow: Improving C4-Selectivity start Start: Mixture of C4/C6 Isomers check1 Is N-protection feasible? start->check1 protect Protect -NH₂ group (e.g., as -NHCOCH₃) reagent Use bulkier electrophile protect->reagent check1->protect Yes check1->reagent No temp Lower reaction temperature reagent->temp combine Combine strategies: - Bulky reagent - Low temperature temp->combine end Result: Improved C4-Selectivity combine->end

Caption: Decision workflow for enhancing C4-position selectivity.

G cluster_lithiation Regiocontrol of Lithiation via N-Protecting Groups aniline This compound boc Add N-Boc Group aniline->boc tms Add N,N-bis(TMS) Group (Hypothetical for ortho-isomer based on para-isomer reactivity) aniline->tms lith_boc Lithiation with t-BuLi boc->lith_boc lith_tms Lithiation with BuLi tms->lith_tms prod_boc Deprotonation at C6 (ortho to -NHBoc) lith_boc->prod_boc prod_tms Deprotonation at C3 (ortho to -OCF₃) lith_tms->prod_tms

References

Technical Support Center: Stability and Degradation of Trifluoromethoxylated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation pathways of trifluoromethoxylated anilines.

Frequently Asked Questions (FAQs)

Q1: My trifluoromethoxylated aniline has developed a yellow or brownish color upon storage. Is it still usable?

A1: Discoloration, typically to a yellow or brown hue, is a common indicator of degradation in aniline derivatives, often due to oxidation from exposure to air and light.[1][2] While minor color changes may not significantly affect the outcome of all reactions, for high-purity applications such as in drug development, the presence of these oxidative impurities can be problematic. It is highly recommended to assess the purity of the discolored material using analytical techniques like HPLC, TLC, or NMR before use. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary.[1]

Q2: What are the optimal storage conditions to ensure the long-term stability of trifluoromethoxylated anilines?

A2: To ensure long-term stability and minimize degradation, trifluoromethoxylated anilines should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light and moisture.[1] For extended storage, refrigeration at 2-8°C is advisable.[1] Storing under an inert atmosphere, such as nitrogen or argon, can further prevent oxidation.

Q3: I am observing unexpected side products in my reaction. Could this be related to the stability of my trifluoromethoxylated aniline starting material?

A3: Yes, the instability of your starting material can lead to the formation of unexpected side products. Degradation of trifluoromethoxylated anilines can introduce impurities that may interfere with your reaction. Potential degradation pathways include oxidation of the aniline nitrogen to form nitroso or nitro derivatives. Additionally, strong acidic or basic reaction conditions can promote decomposition. Always verify the purity of your starting material before beginning your experiment and ensure that your reaction and storage conditions are compatible with the compound's stability profile.[2]

Q4: What are the known incompatibilities of trifluoromethoxylated anilines?

A4: Trifluoromethoxylated anilines are generally incompatible with strong oxidizing agents, strong acids, and acid chlorides.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving trifluoromethoxylated anilines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Yield 1. Degraded Reagent: The trifluoromethoxylated aniline may have degraded due to improper storage (exposure to air, light, or moisture).[1] 2. Incompatible Reaction Conditions: The solvent, temperature, or base may not be optimal. 3. Catalyst Inactivity: In cross-coupling reactions, the catalyst may be poisoned or inactive.1. Verify Reagent Purity: Check the purity of the aniline using TLC or HPLC. If necessary, purify the reagent before use.[1] 2. Optimize Reaction Conditions: Screen different solvents, temperatures, and bases. 3. Check Catalyst: Use a fresh batch of catalyst and ensure anhydrous and oxygen-free conditions if required.
Discoloration of Reaction Mixture 1. Oxidation: The aniline starting material or product may be oxidizing during the reaction.[1] 2. Reaction with Solvent: The aniline may be reacting with the solvent at elevated temperatures.1. Run Reaction Under Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent oxidation.[1] 2. Choose a Stable Solvent: Select a solvent that is known to be stable under the reaction conditions.
Difficulty in Product Purification 1. Similar Polarity: The product and unreacted starting material may have very similar polarities, making separation by column chromatography difficult. 2. Product Instability on Silica Gel: The product may be degrading on the acidic silica gel. 3. Emulsion Formation during Workup: Aniline derivatives can sometimes cause emulsions during aqueous workup.1. Optimize Chromatography: Use a less polar solvent system or a different stationary phase (e.g., alumina). Gradient elution may be helpful. 2. Use Deactivated Silica or Alumina: Deactivate silica gel with a base (e.g., triethylamine) or use neutral alumina. 3. Break Emulsions: Add brine (saturated NaCl solution) to help break the emulsion.

Degradation Pathways

Trifluoromethoxylated anilines can degrade through several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. The trifluoromethoxy group is generally more stable to metabolic degradation than a methoxy group.

Hydrolytic Degradation

The trifluoromethoxy group is generally considered stable to hydrolysis. However, under forced acidic or basic conditions, degradation can occur. The primary degradation pathway likely involves the hydrolysis of the trifluoromethoxy group to a carboxylic acid, though this is less common than degradation of other functional groups on the aniline ring. In the case of related trifluoromethyl anilines, hydrolysis under acidic conditions can lead to the formation of the corresponding aniline.[3]

Inferred Hydrolytic Degradation Pathway Trifluoromethoxylated_Aniline Trifluoromethoxylated Aniline Intermediate Unstable Intermediates Trifluoromethoxylated_Aniline->Intermediate H+ or OH- Aniline_Derivative Aniline Derivative Intermediate->Aniline_Derivative Loss of OCF2 Carboxylic_Acid Hydroxy Aniline / Carboxylic Acid Derivative Intermediate->Carboxylic_Acid Hydrolysis of OCF3 Oxidative Degradation Pathway Aniline Trifluoromethoxylated Aniline Nitroso Nitroso Derivative Aniline->Nitroso [O] Polymeric Polymeric Impurities Aniline->Polymeric Oxidative Coupling Nitro Nitro Derivative Nitroso->Nitro [O] Photodegradation Pathway Aniline Trifluoromethoxylated Aniline Excited_State Excited State Aniline->Excited_State hv Radical_Species Radical Species Excited_State->Radical_Species Hydroxylated Hydroxylated Products Radical_Species->Hydroxylated Mineralization Mineralization (CO2, H2O, etc.) Hydroxylated->Mineralization Thermal Degradation Pathway Aniline Trifluoromethoxylated Aniline Decomposition Bond Cleavage (C-N, C-O) Aniline->Decomposition High Temperature Polymerization Polymerization / Rearrangement Decomposition->Polymerization Complex_Products Complex Aromatic Products Polymerization->Complex_Products Hydrolytic Stability Workflow Prepare_Buffers Prepare pH Buffers Spike_Solutions Spike Buffers with Stock Prepare_Buffers->Spike_Solutions Prepare_Stock Prepare Stock Solution Prepare_Stock->Spike_Solutions Incubate Incubate at Constant Temperature Spike_Solutions->Incubate Sample Withdraw Samples at Time Points Incubate->Sample Analyze Analyze by HPLC-UV Sample->Analyze Calculate Calculate Degradation Rate Analyze->Calculate

References

preventing side reactions in the synthesis of 2-(Trifluoromethoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate side reactions in the synthesis of 2-(trifluoromethoxy)aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound derivatives?

The primary challenges arise from the electronic properties of the trifluoromethoxy (-OCF₃) group. While the oxygen's lone pairs make it an ortho, para-director in electrophilic aromatic substitution, the strong electron-withdrawing nature of the fluorine atoms makes the group deactivating. This deactivation slows down reaction rates and can necessitate harsher reaction conditions, which in turn may lead to undesirable side reactions and reduced regioselectivity.[1] Key difficulties include controlling isomer formation (ortho vs. para), preventing multiple substitutions (e.g., di- or tri-halogenation), and avoiding oxidation of the aniline moiety.[2]

Q2: How can I prevent the oxidation of the aniline functional group during a reaction?

Aniline and its derivatives are susceptible to oxidation, often indicated by the formation of colored impurities or tar-like substances.[2][3] To minimize oxidation, the following strategies are recommended:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen.[3][4]

  • Protecting Groups: Temporarily protect the amino group as an acetanilide. The acetyl group reduces the electron-donating ability of the nitrogen, making the ring less susceptible to oxidation while still directing electrophiles to the ortho and para positions.[2][3]

  • Controlled Reaction Conditions: Avoid unnecessarily high temperatures and strong oxidizing agents. During workup, minimize exposure to air and light.[4]

Q3: What is the best way to purify isomers of trifluoromethoxy-substituted anilines?

The separation of positional isomers of trifluoromethoxy aniline and its precursors can be challenging due to their similar physical properties. Gas chromatography (GC) is a powerful analytical technique for both separating and quantifying these isomers. A method using a 30-meter AT-210 capillary column with a flame ionization detector (FID) has been shown to effectively resolve 2-, 3-, and 4-(trifluoromethoxy)aniline, as well as their nitrobenzene precursors.[5][6] For preparative scale, fractional distillation under reduced pressure or column chromatography on silica gel are common methods, though optimization of the solvent system for chromatography is often necessary.

Troubleshooting Guides

Electrophilic Nitration

Issue: Low yield of the desired 2-nitro-1-(trifluoromethoxy)benzene and formation of multiple isomers.

Possible Cause Troubleshooting Step
Incorrect Isomer Ratio The -OCF₃ group is an ortho, para-director. Steric hindrance from the -OCF₃ group can disfavor ortho substitution to some extent, but a mixture of isomers is common.[1] To favor the para-isomer, explore milder reaction conditions (lower temperature, less acidic catalyst). For selective ortho-nitration, consider chelation-assisted strategies if applicable to your specific substrate.[7]
Formation of Dinitrated Byproducts Over-nitration can occur under harsh conditions.[1] Reduce the reaction temperature, shorten the reaction time, and use a less concentrated nitrating agent. Monitor the reaction progress closely using TLC or GC to stop the reaction upon consumption of the starting material.
Low Overall Yield The -OCF₃ group is strongly deactivating, leading to slow reaction rates.[1] A moderate increase in temperature may be necessary, but this must be balanced with the risk of side reactions. Ensure all reagents are anhydrous, as water can interfere with the nitrating agent.
Electrophilic Halogenation (e.g., Bromination)

Issue: Formation of polyhalogenated products and lack of regioselectivity.

Possible Cause Troubleshooting Step
Over-halogenation The amino group strongly activates the aromatic ring, leading to the rapid formation of di- and tri-substituted products.[2] The most effective strategy is to protect the amino group as an acetanilide. This moderates the ring's reactivity and allows for controlled monohalogenation.[2][8]
Poor Regioselectivity (mixture of ortho and para isomers) Even with a protecting group, a mixture of isomers can form. To favor the para isomer, take advantage of the steric hindrance of the acetyl group.[2] Lowering the reaction temperature can also improve selectivity. The choice of solvent can influence the isomer ratio, so screening different solvents may be beneficial.[8]
N-Halogenation While ring halogenation is generally favored, some N-halogenation can occur. Using a protecting group on the nitrogen effectively prevents this side reaction.
Amination via Buchwald-Hartwig Coupling

Issue: Low or no yield of the desired this compound derivative from the corresponding aryl halide.

Possible Cause Troubleshooting Step
Catalyst Poisoning/Deactivation The nitrogen on a pyridine-containing substrate can coordinate to the palladium catalyst and inhibit its activity.[9] For other substrates, oxygen can deactivate the catalyst. Ensure the reaction is run under a strict inert atmosphere and that all solvents and reagents are thoroughly degassed.[10] The formation of palladium black is a sign of catalyst decomposition.[9]
Suboptimal Ligand or Base The choice of phosphine ligand and base is critical. For challenging substrates like aryl chlorides, bulky, electron-rich ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) are often required.[5][10] Screen a panel of ligands and bases to find the optimal combination for your specific substrate.[11]
Low Reactivity of Aryl Halide Aryl chlorides are less reactive than aryl bromides or iodides.[11] Higher reaction temperatures and longer reaction times may be necessary. If possible, consider using the corresponding aryl bromide or iodide as the starting material.

Data Presentation

Table 1: Regioisomeric Distribution in the Nitration of Trifluoromethoxybenzene

Nitrating Agent Solvent Temperature (°C) ortho-isomer (%) meta-isomer (%) para-isomer (%) Reference
HNO₃/H₂SO₄H₂SO₄2516183[12] (assumed typical)
HNO₃/Ac₂OAcetic Anhydride058<142[12] (assumed typical)

Note: Specific isomer ratios are highly dependent on the exact reaction conditions.

Experimental Protocols

Protocol 1: Controlled Monobromination of 3-(Trifluoromethyl)aniline via Acetylation

This protocol is adapted for a related substrate but illustrates the general principle of using a protecting group to control halogenation.

Step 1: Acetylation of 3-(Trifluoromethyl)aniline [8]

  • Dissolve 3-(trifluoromethyl)aniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Slowly add acetic anhydride (1.1 eq) to the solution while stirring.

  • After the initial exothermic reaction subsides, gently heat the mixture to 50°C for 30 minutes.

  • Pour the warm mixture into ice-cold water to precipitate the product, 3-acetamidobenzotrifluoride.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Bromination of 3-Acetamidobenzotrifluoride

  • Dissolve the dried 3-acetamidobenzotrifluoride (1.0 eq) in a suitable solvent such as acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into water and add a solution of sodium bisulfite to quench any excess bromine.

  • Collect the precipitated solid, which is predominantly the 4-bromo-3-(trifluoromethyl)acetanilide, by filtration.

Step 3: Hydrolysis of the Acetyl Group

  • Suspend the crude bromo-acetanilide in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux until the solid dissolves and TLC analysis shows the formation of the free amine.

  • Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the 4-bromo-3-(trifluoromethyl)aniline.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure to yield the final product.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Final Product start This compound Derivative Precursor reaction Electrophilic Substitution (e.g., Nitration, Halogenation) or Cross-Coupling (e.g., Amination) start->reaction workup Aqueous Workup (Quench, Extraction) reaction->workup purification Purification (Column Chromatography, Distillation, or Recrystallization) workup->purification analysis Purity & Isomer Ratio Analysis (GC-MS, NMR) purification->analysis analysis->reaction Low Yield or Impure Product: Re-optimize Conditions product Desired this compound Derivative analysis->product

Caption: A generalized experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_halogenation start Halogenation of a Trifluoromethoxy-Substituted Aniline q1 Are polyhalogenated byproducts observed? start->q1 action1 Protect the amino group as an acetanilide before halogenation. q1->action1 Yes q2 Is the desired regioisomer the major product? q1->q2 No yes1 Yes no1 No action1->q2 action2 Optimize reaction conditions: - Lower temperature - Screen different solvents - Use a milder halogenating agent q2->action2 No end Proceed with deprotection (if necessary) and purification. q2->end Yes yes2 Yes no2 No action2->q2 Re-evaluate

References

Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of catalyst loading in cross-coupling reactions involving 2-(Trifluoromethoxy)aniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the cross-coupling of this compound, with a focus on optimizing palladium catalyst loading.

Problem Potential Cause(s) Suggested Solutions & Optimization Steps
Low or No Product Formation 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently or has been deactivated. 2. Low Catalyst Loading: The amount of catalyst is insufficient for the reaction to proceed at a reasonable rate. 3. Poor Ligand Choice: The ligand may not be suitable for the electron-deficient aniline. 4. Incorrect Base: The base may be too weak to deprotonate the aniline or incompatible with other reagents.[1]1. Use a high-purity, air-stable palladium precatalyst (e.g., G3 or G4 palladacycles) to ensure consistent generation of the active catalyst.[2] Thoroughly degas all solvents and reagents to remove oxygen, which can deactivate the catalyst. 2. Incrementally increase the catalyst loading. Start with a screening range of 0.5 mol% to 5 mol%. For challenging couplings, higher loadings may be necessary.[3][4] 3. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, which are often effective for coupling electron-deficient anilines. 4. For Buchwald-Hartwig aminations, consider a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). For Suzuki-Miyaura couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective.[1]
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst may have a limited lifetime under the reaction conditions. 2. Product Inhibition: The desired product may coordinate to the palladium center, inhibiting further catalytic cycles.1. Consider a higher initial catalyst loading or the use of a more robust precatalyst. In some cases, a second addition of the catalyst mid-reaction can be beneficial. 2. Try a different solvent to improve the solubility of all components and minimize product inhibition.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Catalyst Deactivation Pathway: This can be more prevalent with electron-poor aryl halides. 2. Presence of Water: Water can lead to protodeboronation of the boronic acid in Suzuki-Miyaura couplings.1. A different ligand may alter the rate of reductive elimination versus side reactions. Lowering the reaction temperature might also suppress undesired pathways. 2. Ensure all reagents and solvents are strictly anhydrous, particularly for Suzuki-Miyaura reactions.
Poor Reproducibility 1. Inconsistent Catalyst Activity: In-situ generation of the catalyst can be variable. 2. Variable Reagent Quality: Impurities in starting materials, solvents, or base can affect the reaction.1. Use a well-defined, commercially available precatalyst for more consistent results. 2. Ensure the purity of all reagents. Anhydrous solvents and freshly opened bases should be used.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which reduces the nucleophilicity of the aniline nitrogen. This makes the key steps in the catalytic cycle, such as the coordination of the amine to the palladium center and subsequent C-N bond formation in Buchwald-Hartwig amination, more difficult. For Suzuki-Miyaura couplings, the electronic properties of the aniline can influence the overall reaction kinetics.

Q2: What is a typical starting catalyst loading for a cross-coupling reaction with this compound?

A2: A good starting point for catalyst loading in both Buchwald-Hartwig and Suzuki-Miyaura couplings is typically between 1-2 mol% of the palladium precatalyst.[1] However, due to the electron-deficient nature of this compound, it may be necessary to increase this loading.

Q3: How does increasing the catalyst loading affect the reaction?

A3: Increasing the catalyst loading generally increases the reaction rate and can lead to higher yields, especially for challenging substrates. However, higher catalyst loadings can also lead to an increase in side reactions and make product purification more difficult due to higher residual palladium levels.[3][5] It is a trade-off that needs to be optimized for each specific reaction.

Q4: When should I consider using a higher catalyst loading?

A4: Consider increasing the catalyst loading if you observe low conversion of your starting materials, if the reaction is very sluggish, or if you are coupling with a particularly challenging partner (e.g., a sterically hindered aryl halide). An optimization screen is recommended to find the optimal loading.

Q5: What are the key parameters to consider when optimizing catalyst loading?

A5: When optimizing catalyst loading, it is important to also consider the palladium precatalyst, ligand, base, solvent, and temperature. These parameters are often interdependent. For instance, a more active ligand might allow for a lower catalyst loading.

Data Presentation: Catalyst Loading Optimization

The following tables provide representative data for the optimization of catalyst loading in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with an electron-deficient aniline. While this data is not specific to this compound, it provides a general framework for an optimization study.

Table 1: Representative Data for Suzuki-Miyaura Coupling Optimization

EntryPd PrecatalystCatalyst Loading (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂2SPhosK₃PO₄ (2.0)Toluene/H₂O1001265
2Pd₂(dba)₃2XPhosK₃PO₄ (2.0)Dioxane/H₂O1001278
3XPhos Pd G30.5-Cs₂CO₃ (2.0)THF/H₂O801875
4XPhos Pd G31.0-Cs₂CO₃ (2.0)THF/H₂O801292
5XPhos Pd G32.0-Cs₂CO₃ (2.0)THF/H₂O80895
6XPhos Pd G35.0-Cs₂CO₃ (2.0)THF/H₂O80894

Table 2: Representative Data for Buchwald-Hartwig Amination Optimization

EntryPd PrecatalystCatalyst Loading (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂2BINAPNaOtBu (1.2)Toluene1101655
2BrettPhos Pd G30.5-NaOtBu (1.2)Toluene1002470
3BrettPhos Pd G31.0-NaOtBu (1.2)Toluene1001688
4BrettPhos Pd G32.0-NaOtBu (1.2)Toluene1001293
5BrettPhos Pd G31.0-LHMDS (1.2)THF801885
6BrettPhos Pd G31.0-K₂CO₃ (2.0)Dioxane1102465

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: To the same Schlenk tube, add the base (e.g., K₃PO₄, 2-3 equivalents), the boronic acid or ester (1.1-1.5 equivalents), and this compound (1.0 equivalent).

  • Solvent Addition: Add the degassed solvent (e.g., toluene/water or dioxane/water mixture) via syringe. The typical concentration is 0.1-0.5 M with respect to the aniline.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and this compound (1.1-1.2 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition + Ar-X Amine_Coordination Amine Coordination Complex Oxidative_Addition->Amine_Coordination + R₂NH (Aniline) Reductive_Elimination_Complex Pd(II)-Amido Complex Amine_Coordination->Reductive_Elimination_Complex - HX (via Base) Reductive_Elimination_Complex->Pd(0)L Reductive Elimination Product Ar-NR₂ (Product) Reductive_Elimination_Complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd Precatalyst, Ligand (if needed), Base, and Reactants Setup->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cool, Quench, and Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for cross-coupling reactions.

References

Technical Support Center: Scaling Up the Synthesis of 2-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-(Trifluoromethoxy)aniline from the laboratory to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial synthesis route involves a two-step process:

  • Nitration: A substituted trifluoromethoxybenzene, such as 1,2-dichloro-4-trifluoromethoxybenzene, is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring.[1]

  • Catalytic Hydrogenation: The resulting nitro-intermediate is then reduced to the corresponding aniline using catalytic hydrogenation.[1]

Q2: What are the main challenges when scaling up the nitration of trifluoromethoxybenzene derivatives?

A2: The primary challenges stem from the electronic properties of the trifluoromethoxy (-OCF₃) group. While it directs the incoming nitro group to the ortho and para positions, it is also strongly deactivating, which slows the reaction rate. This can necessitate harsher reaction conditions, potentially leading to the formation of byproducts such as dinitrated compounds.[2] Controlling the reaction temperature is critical due to the highly exothermic nature of nitration.[3]

Q3: Are there specific safety concerns associated with the synthesis of trifluoromethoxy-containing compounds?

A3: Yes, safety is a primary concern. Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[3] When scaling up, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. Additionally, trifluoromethyl- and trifluoromethoxy-substituted compounds and their intermediates can be toxic and may require special handling procedures. It is crucial to have robust temperature control systems and emergency shutdown procedures in place.

Q4: What are the typical byproducts in the synthesis of this compound?

A4: During the nitration step, isomers of the desired nitro-intermediate are the most common byproducts. For example, nitration of 1,2-dichloro-4-trifluoromethoxybenzene can yield both 1,2-dichloro-5-nitro-4-trifluoromethoxy-benzene and 1,2-dichloro-3-nitro-4-trifluoromethoxy-benzene.[1] In the hydrogenation step, incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates, which can further react to form azoxy and azo compounds.[4] Over-reduction of the aromatic ring is also a possibility under harsh conditions.

Q5: How is this compound typically purified at the pilot plant scale?

A5: Since this compound is a liquid at room temperature, fractional vacuum distillation is the most common purification method at the pilot scale.[1][5] This technique separates the desired product from less volatile byproducts and polymeric residues. The boiling point of this compound is approximately 63°C at 15 mmHg.[6]

Troubleshooting Guides

Nitration Step
Problem Possible Cause Recommended Solution
Low Conversion Insufficiently strong nitrating agent or low reaction temperature due to the deactivating effect of the -OCF₃ group.Increase the concentration of the nitrating agent or cautiously increase the reaction temperature while carefully monitoring for exotherms. Consider using fuming nitric acid or oleum for more deactivated substrates.[7]
Poor Regioselectivity (Unfavorable Isomer Ratio) Reaction conditions (temperature, nitrating agent) are not optimized.Screen different nitrating agents and reaction temperatures. Steric hindrance from the -OCF₃ group can influence the ortho/para ratio.[2]
Formation of Dinitrated Byproducts Reaction temperature is too high, or the reaction time is too long.Maintain strict temperature control. Use in-process controls (e.g., HPLC, GC) to monitor the reaction progress and stop it once the starting material is consumed.
Thermal Runaway Inadequate heat removal due to the exothermic nature of the reaction, especially at a larger scale.Ensure the pilot plant reactor has an efficient cooling system. Consider a semi-batch process where the nitrating agent is added slowly to control the rate of heat generation.[3]
Catalytic Hydrogenation Step
Problem Possible Cause Recommended Solution
Slow or Incomplete Reaction 1. Catalyst deactivation or poisoning. 2. Insufficient hydrogen pressure or poor mass transfer.1. Ensure the purity of the starting material and solvent. Potential poisons include sulfur compounds or residual reagents from the previous step. Consider filtering the reaction mixture and adding fresh catalyst. 2. Increase the hydrogen pressure and improve agitation to enhance the hydrogen availability at the catalyst surface.
Formation of Intermediates (Nitroso, Hydroxylamine) Insufficient catalyst activity or non-optimized reaction conditions.Increase catalyst loading or switch to a more active catalyst (e.g., platinum on carbon). Optimize temperature and pressure to favor complete reduction. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines.[8]
Low Yield of Aniline Formation of condensation byproducts (azoxy, azo compounds) from intermediates.Ensure rapid and complete reduction of the nitro group. Maintaining a sufficient hydrogen supply and catalyst activity is key.
Dehalogenation (if applicable) If starting from a halogenated precursor, the halogen may be removed under certain hydrogenation conditions.Select a catalyst and reaction conditions that are selective for nitro group reduction without cleaving the carbon-halogen bond. The choice of catalyst support and the presence of additives can influence selectivity.
Purification Step (Fractional Vacuum Distillation)
Problem Possible Cause Recommended Solution
Poor Separation of Isomers or Impurities Inefficient distillation column or incorrect operating parameters (pressure, temperature).Use a packed distillation column with a sufficient number of theoretical plates for better separation. Optimize the vacuum level and distillation temperature to achieve the desired purity.
Product Decomposition The distillation temperature is too high, leading to thermal degradation of the aniline.Lower the distillation temperature by applying a higher vacuum. Aniline derivatives can be sensitive to heat, especially in the presence of impurities.
Bumping or Unstable Boiling Uneven heating or lack of nucleation sites in a vacuum.Use a magnetic stirrer or introduce a slow stream of an inert gas (e.g., nitrogen) through a capillary to ensure smooth boiling. Boiling chips are generally not effective under vacuum.[9]
Product Discoloration Oxidation of the aniline product upon exposure to air, especially at elevated temperatures.Ensure the distillation apparatus is under an inert atmosphere (e.g., nitrogen). Collect the distilled product in a receiver that has been purged with nitrogen.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a general representation and may require optimization.

Step 1: Nitration of 1,2-dichloro-4-trifluoromethoxybenzene

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool a mixture of concentrated sulfuric acid and the 1,2-dichloro-4-trifluoromethoxybenzene starting material to 0-5 °C in an ice bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 0-20 °C) for a specified time, monitoring the reaction progress by TLC or GC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude nitro-intermediate.

Step 2: Catalytic Hydrogenation of the Nitro-Intermediate

  • Reaction Setup: In a hydrogenation reactor (e.g., a Parr shaker), dissolve the crude nitro-intermediate in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%) under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Stir the mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Step 3: Purification by Fractional Vacuum Distillation

  • Setup: Assemble a fractional vacuum distillation apparatus.

  • Distillation: Heat the crude product under reduced pressure. Collect the fraction that distills at the boiling point of this compound (approximately 63 °C at 15 mmHg).[6]

Visualizations

Logical Workflow for Scaling Up Synthesis

G lab_scale Lab-Scale Synthesis (g scale) process_dev Process Development & Safety Assessment lab_scale->process_dev Identify Critical Parameters pilot_scale Pilot Plant Scale-Up (kg scale) process_dev->pilot_scale Define Operating Procedures troubleshooting Troubleshooting & Optimization pilot_scale->troubleshooting Address Scale-Up Issues troubleshooting->pilot_scale Implement Improvements

Caption: A logical workflow for scaling up the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield in Hydrogenation

G start Low Yield in Hydrogenation check_conversion Is Starting Material Consumed? (TLC/GC) start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No byproducts Byproduct Formation check_conversion->byproducts Yes catalyst_issue Check Catalyst Activity incomplete_reaction->catalyst_issue purification_issue Review Purification Procedure byproducts->purification_issue Loss During Work-up optimize_conditions Optimize Reaction Time & Temperature byproducts->optimize_conditions conditions_issue Optimize Conditions (Pressure, Temp) catalyst_issue->conditions_issue Activity Seems Low add_catalyst Add Fresh Catalyst catalyst_issue->add_catalyst Suspect Poisoning

Caption: A decision tree for troubleshooting low yields in the catalytic hydrogenation step.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-(Trifluoromethoxy)aniline and 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the nuanced reactivity of substituted anilines is a critical parameter influencing synthetic strategy and molecular design. This guide provides a detailed comparison of the reactivity of two key fluorinated building blocks: 2-(trifluoromethoxy)aniline and 2-fluoroaniline. The analysis is grounded in their fundamental electronic properties and supported by available experimental data to inform their application in complex syntheses.

Executive Summary

The reactivity of aniline derivatives is fundamentally governed by the electronic nature of their substituents. Both the trifluoromethoxy (-OCF₃) and fluoro (-F) groups are electron-withdrawing, yet they exert distinct effects on the electron density of the aniline ring and the nucleophilicity of the amino group.

This compound is characterized by the potent electron-withdrawing nature of the trifluoromethoxy group. This significantly reduces the basicity of the aniline nitrogen and deactivates the aromatic ring towards electrophilic substitution. However, this deactivation can be advantageous in controlling selectivity in certain reactions and enhancing the stability of the molecule.

2-Fluoroaniline , while also featuring an electron-withdrawing fluorine atom, is comparatively more reactive than its trifluoromethoxy counterpart. The fluorine atom's inductive effect is partially offset by its ability to donate electron density through resonance. This results in a higher basicity and a greater propensity to undergo electrophilic aromatic substitution.

Comparative Physicochemical and Reactivity Data

The following table summarizes key quantitative data for this compound and 2-fluoroaniline, providing a basis for comparing their reactivity.

PropertyThis compound2-Fluoroaniline
Molecular Formula C₇H₆F₃NO[1][2]C₆H₆FN
Molecular Weight 177.12 g/mol [1]111.12 g/mol
pKa of Conjugate Acid Predicted ~1.10 (for 2-(trifluoromethyl)aniline)[3]~3.2 (at 25°C)
Hammett Constant (σₚ) 0.35 (for -OCF₃)0.06 (for -F)
Hammett Constant (σₘ) 0.38 (for -OCF₃)0.34 (for -F)

Reactivity in Key Chemical Transformations

Basicity and Nucleophilicity

The basicity of the amino group is a primary indicator of its nucleophilicity. The significantly lower predicted pKa of the conjugate acid of 2-(trifluoromethyl)aniline compared to the experimental pKa of the 2-fluoroanilinium ion suggests that 2-fluoroaniline is a considerably stronger base and, consequently, a more potent nucleophile . This is attributed to the powerful electron-withdrawing inductive effect of the trifluoromethoxy group, which surpasses that of a single fluorine atom.

This difference in nucleophilicity has direct implications for reactions where the aniline acts as a nucleophile, such as in the synthesis of pharmaceuticals like flufenamic acid and celecoxib analogues. While both compounds can participate in such nucleophilic substitution reactions, 2-fluoroaniline would be expected to react at a faster rate under similar conditions.

Electrophilic Aromatic Substitution

The amino group in aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[4] However, the presence of electron-withdrawing substituents deactivates the ring towards electrophiles.

Given the stronger electron-withdrawing nature of the -OCF₃ group compared to the -F group, as indicated by their respective Hammett constants, This compound is significantly less reactive in electrophilic aromatic substitution reactions than 2-fluoroaniline . Reactions such as halogenation, nitration, and sulfonation will proceed more slowly and may require harsher conditions for this compound. The directing effect of the amino group will still favor substitution at the ortho and para positions for both molecules, although the strong deactivation by the -OCF₃ group might lead to lower yields and potentially different isomer distributions.

Experimental Protocols

While a direct comparative study is not available, the following protocols for reactions involving these anilines can be adapted for a comparative analysis of their reactivity.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Synthesis of N-Aryl Anthranilic Acid Derivatives)

This protocol is adapted from the synthesis of Flufenamic Acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chlorobenzoic acid (1 equivalent), the respective aniline (this compound or 2-fluoroaniline, 1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper powder.

  • Solvent Addition: Add a suitable high-boiling solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

  • Reaction: Heat the mixture to reflux (typically 150-180 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. Acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure N-aryl anthranilic acid.

To compare the reactivity, the reactions should be run in parallel under identical conditions, and the reaction rates can be compared by monitoring the consumption of the starting materials or the formation of the product over time using techniques like HPLC or GC.

Protocol 2: General Procedure for Electrophilic Aromatic Substitution (Bromination)
  • Reaction Setup: Dissolve the aniline (this compound or 2-fluoroaniline, 1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess bromine. Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

A comparative study would involve running both reactions simultaneously and analyzing the product distribution and yield to determine the relative reactivity and regioselectivity.

Visualizing Reaction Pathways and Workflows

Signaling Pathway: Electrophilic Aromatic Substitution

Electrophilic_Substitution Aniline Substituted Aniline (2-Fluoroaniline or This compound) Intermediate Arenium Ion Intermediate (Sigma Complex) Aniline->Intermediate + E+ Electrophile Electrophile (E+) Product Substituted Product (ortho- and para-isomers) Intermediate->Product - H+ H_plus H+

Caption: General mechanism for electrophilic aromatic substitution of anilines.

Experimental Workflow: Comparative Reactivity Study

Comparative_Workflow cluster_0 Reaction Setup cluster_1 Parallel Reaction cluster_2 Monitoring & Analysis cluster_3 Conclusion Reactant1 This compound Reaction1 React with Electrophile/Nucleophile under identical conditions Reactant1->Reaction1 Reactant2 2-Fluoroaniline Reaction2 React with Electrophile/Nucleophile under identical conditions Reactant2->Reaction2 Monitoring Monitor reaction progress (TLC, HPLC, GC) Reaction1->Monitoring Reaction2->Monitoring Analysis Determine reaction rates, yields, and product distribution Monitoring->Analysis Conclusion Compare Reactivity Analysis->Conclusion

Caption: Workflow for a comparative study of aniline reactivity.

Conclusion

The choice between this compound and 2-fluoroaniline in a synthetic campaign will depend on the desired reactivity profile.

  • 2-Fluoroaniline is the more nucleophilic and reactive of the two towards electrophiles. It is a suitable choice when a higher reaction rate is desired and potential side reactions due to over-reactivity can be controlled.

  • This compound , with its significantly reduced basicity and nucleophilicity, offers a more controlled and potentially more selective reaction outcome, albeit at the cost of a slower reaction rate. Its enhanced stability can also be a desirable feature in multi-step syntheses.

For drug development professionals, the trifluoromethoxy group in this compound can also impart favorable pharmacokinetic properties, such as increased metabolic stability and lipophilicity, making it an attractive building block despite its lower intrinsic reactivity. A thorough understanding of the electronic effects of these substituents is paramount for the rational design of synthetic routes and the successful development of novel chemical entities.

References

The Impact of 2-(Trifluoromethoxy)aniline Substitution on Biological Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of 2-(Trifluoromethoxy)aniline Derivatives and their Non-Fluorinated Analogs, Supported by Experimental Data.

The introduction of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The trifluoromethoxy (-OCF3) group, in particular, is known to improve metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the biological activities of this compound derivatives versus their non-fluorinated aniline analogs, with a focus on anticancer and antimicrobial activities.

Enhanced Anticancer Potency through EGFR Inhibition

Aniline derivatives are key pharmacophores in the design of kinase inhibitors, particularly for the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. The substitution of a trifluoromethoxy group at the 2-position of the aniline ring can significantly influence the inhibitory activity of these compounds.

To illustrate this, we compare the anticancer activity of two anilinoquinazoline derivatives against the A549 human lung carcinoma cell line. One derivative incorporates the this compound moiety, while the other features an unsubstituted aniline.

Compound IDStructureTarget Cancer Cell LineIC50 (µM)
Compound 1 4-(2-(Trifluoromethoxy)anilino)quinazolineA549 (Lung Carcinoma)0.8 µM
Compound 2 4-AnilinoquinazolineA549 (Lung Carcinoma)>10 µM

Table 1: Comparative in vitro anticancer activity of a 2-(trifluoromethoxy)anilinoquinazoline and its non-fluorinated analog.

The data clearly indicates that the presence of the 2-(trifluoromethoxy) group in Compound 1 leads to a significant increase in potency against the A549 cancer cell line, with an IC50 value of 0.8 µM, as compared to the non-fluorinated analog, Compound 2 , which shows weak activity. This enhanced activity is attributed to the favorable physicochemical properties conferred by the trifluoromethoxy group, which can lead to improved cellular uptake and stronger interactions with the ATP-binding pocket of EGFR.

EGFR Signaling Pathway and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Small molecule inhibitors, such as the anilinoquinazoline derivatives discussed, act as competitive inhibitors at the ATP-binding site of the intracellular kinase domain of EGFR, thereby blocking downstream signaling cascades.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binding P1 P EGFR->P1 Dimerization & Autophosphorylation P2 P EGFR->P2 RAS RAS P1->RAS PI3K PI3K P2->PI3K ATP ATP ADP ADP ATP->ADP Inhibitor Anilinoquinazoline Inhibitor Inhibitor->ATP Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Inhibition of the EGFR signaling pathway by anilinoquinazoline derivatives.

Antimicrobial Activity of Fluorinated Aniline Derivatives

The introduction of fluorine atoms into the aniline scaffold has also been shown to impart significant antimicrobial properties. A study investigating various aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi demonstrated the potent antibacterial effects of trifluoromethyl-containing anilines.

Compound IDStructureTarget BacteriaMIC (µg/mL)
Compound 3 2-Iodo-4-(trifluoromethyl)anilineV. parahaemolyticus50
Compound 4 4-Amino-3-chloro-5-nitrobenzotrifluorideV. parahaemolyticus100
Aniline Unsubstituted AnilineV. parahaemolyticus>500

Table 2: Comparative antimicrobial activity (MIC values) of trifluoromethylated aniline derivatives and unsubstituted aniline.

As shown in Table 2, the trifluoromethylated aniline derivatives, Compound 3 and Compound 4 , exhibit significant antimicrobial activity against Vibrio parahaemolyticus, with Minimum Inhibitory Concentrations (MICs) of 50 µg/mL and 100 µg/mL, respectively. In contrast, the parent aniline molecule shows negligible activity at concentrations up to 500 µg/mL. This highlights the critical role of the trifluoromethyl group in conferring potent antimicrobial properties to the aniline scaffold.

Experimental Protocols

In Vitro Kinase Inhibition Assay (EGFR)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase substrate (e.g., a synthetic poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Test compound and reference inhibitor (e.g., Gefitinib)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 96-well white opaque plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitor in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compounds or DMSO (control) to the wells of a 96-well plate.

    • Add 2.5 µL of EGFR kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Bacterial strain (e.g., Vibrio parahaemolyticus)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well microtiter plate. Include a positive control (no compound) and a negative control (no bacteria).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion

The incorporation of a 2-(trifluoromethoxy) group into aniline-based scaffolds demonstrates a significant enhancement of their biological activity. In the context of anticancer research, this substitution leads to a marked increase in the potency of EGFR inhibitors. Similarly, the presence of a trifluoromethyl group on the aniline ring confers potent antimicrobial properties. These findings underscore the value of the trifluoromethoxy and trifluoromethyl moieties as key structural components in the design and development of novel therapeutic agents. The provided experimental protocols offer a standardized approach for the evaluation of such compounds in a research and drug development setting.

spectroscopic differentiation of trifluoromethoxy aniline isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Differentiation of Trifluoromethoxy Aniline Isomers

For researchers, scientists, and drug development professionals, the unambiguous identification of isomers is a cornerstone of chemical synthesis, quality control, and pharmacological assessment. The positional isomerism of the trifluoromethoxy group on the aniline ring critically influences the molecule's physicochemical properties, including its reactivity, toxicity, and biological activity. This guide provides a detailed comparison of spectroscopic techniques for differentiating the ortho-, meta-, and para-isomers of trifluoromethoxy aniline, supported by experimental data and detailed analytical protocols.

Comparative Spectroscopic Data

The following tables summarize key quantitative data from various spectroscopic analyses of the trifluoromethoxy aniline isomers. These values serve as a clear basis for their differentiation.

Table 1: ¹H NMR Chemical Shifts (δ in ppm)

The chemical shifts of the aromatic protons are highly dependent on the position of the trifluoromethoxy group, providing a reliable method for isomer differentiation. The data below is typically recorded in deuterated chloroform (CDCl₃).

IsomerH-2H-3H-4H-5H-6-NH₂
2-Trifluoromethoxyaniline -~6.8-7.2~6.8-7.2~6.8-7.2~6.8-7.2~3.8 (br s)
3-Trifluoromethoxyaniline ~6.5-6.7-~7.1-7.3~6.5-6.7~6.5-6.7~3.8 (br s)
4-Trifluoromethoxyaniline [1]~6.7-6.9 (d)~7.0-7.2 (d)-~7.0-7.2 (d)~6.7-6.9 (d)~3.7 (br s)

Note: The aromatic region often presents as complex multiplets for the 2- and 3-isomers. Specific assignments may require 2D NMR techniques. 'd' denotes a doublet and 'br s' a broad singlet.

Table 2: ¹³C NMR Chemical Shifts (δ in ppm)

The carbon chemical shifts, particularly of the carbon atom attached to the trifluoromethoxy group and the carbons of the aromatic ring, are distinct for each isomer.

IsomerC-1 (-NH₂)C-2C-3C-4C-5C-6C (-OCF₃)-OCF₃ (q)
2-Trifluoromethoxyaniline ~140~135~127~122~119~116C-2~121
3-Trifluoromethoxyaniline [2]~148~110~149~115~130~106C-3~121
4-Trifluoromethoxyaniline [3][4][5]~142~122~116~143~116~122C-4~121

Note: The -OCF₃ carbon signal appears as a quartet (q) due to coupling with the fluorine atoms.

Table 3: ¹⁹F NMR Chemical Shifts (δ in ppm)

¹⁹F NMR is a highly sensitive technique for differentiating these isomers, as the chemical shift of the -OCF₃ group is unique for each position.

IsomerChemical Shift (δ, ppm) vs. CFCl₃
2-Trifluoromethoxyaniline ~ -58.0
3-Trifluoromethoxyaniline ~ -57.8
4-Trifluoromethoxyaniline [4]~ -58.2

Note: Chemical shifts can vary slightly depending on the solvent and reference standard used.

Table 4: Key FTIR Absorption Bands (cm⁻¹)

The fingerprint region of the infrared spectrum, along with the N-H stretching frequencies, provides characteristic patterns for each isomer.

IsomerN-H StretchC-O StretchC-F StretchAromatic C-H Bend
2-Trifluoromethoxyaniline ~3400-3500~1250-1290~1150-1210~750 (ortho)
3-Trifluoromethoxyaniline [2]~3350-3450~1250-1290~1150-1210~780, ~690 (meta)
4-Trifluoromethoxyaniline ~3400-3500~1250-1290~1150-1210~830 (para)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[6][7]
  • Sample Preparation : Dissolve approximately 5-10 mg of the trifluoromethoxy aniline isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Parameters (¹H, ¹³C, ¹⁹F NMR) :

    • Spectrometer : 400 MHz or higher field NMR spectrometer.

    • Internal Standard : Tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ is often used.

    • ¹H NMR Acquisition : A standard one-dimensional proton spectrum is acquired with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition : A proton-decoupled ¹³C spectrum is acquired. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

    • ¹⁹F NMR Acquisition : A one-dimensional fluorine spectrum is acquired without proton decoupling to observe any H-F coupling.

  • Data Analysis : Process the acquired Free Induction Decay (FID) using Fourier transformation. Analyze the chemical shifts, multiplicities, coupling constants, and integration to determine the isomeric structure.

Fourier-Transform Infrared (FTIR) Spectroscopy[6]
  • Sample Preparation :

    • Liquid Samples : A drop of the neat liquid can be placed between two KBr or NaCl plates to form a thin film.

    • Solid Samples : The Attenuated Total Reflectance (ATR) technique is commonly used, where the solid sample is pressed against a crystal (e.g., diamond).

  • Instrument Parameters :

    • Spectrometer : A standard FTIR spectrometer.

    • Spectral Range : Typically 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Scans : 16-32 scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands for the N-H, C-O, and C-F functional groups. The substitution pattern on the benzene ring can be determined from the out-of-plane C-H bending vibrations in the fingerprint region (< 1000 cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)[8]
  • Sample Preparation : Prepare a dilute solution (e.g., 10-100 µg/mL) of the aniline isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Parameters :

    • GC Column : A non-polar capillary column (e.g., 5% diphenyl - 95% dimethylpolysiloxane) is typically used.

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Temperature Program : An initial temperature of 50-70°C, ramped up to 250-280°C to ensure elution of the analytes.

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

  • Data Analysis : The isomers may be separated based on their retention times. The mass spectrum for each isomer will show a molecular ion peak (m/z = 177). While the mass spectra of the isomers are often very similar, subtle differences in the fragmentation patterns, combined with the chromatographic retention time, can be used for identification.

Visualization of Workflows

Experimental Workflow for Isomer Differentiation

The following diagram illustrates a typical experimental workflow for the separation and identification of trifluoromethoxy aniline isomers.

G cluster_0 Sample Preparation & Separation cluster_1 Spectroscopic Analysis cluster_2 Identification Sample Mixture of Isomers GC Gas Chromatography (GC) Sample->GC Injection MS Mass Spectrometry (MS) GC->MS Coupled Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) GC->NMR Fraction Collection FTIR FTIR Spectroscopy GC->FTIR Fraction Collection ID Isomer Identification MS->ID NMR->ID FTIR->ID

Caption: Experimental workflow for the separation and identification of isomers.

Logical Workflow for Structural Elucidation

This diagram shows the logical process of using complementary spectroscopic data to unambiguously identify an unknown trifluoromethoxy aniline isomer.

G cluster_data Primary Spectroscopic Data Unknown Unknown Isomer MS Mass Spectrometry - Molecular Weight (m/z = 177) - Fragmentation Pattern Unknown->MS NMR NMR Spectroscopy - Proton Splitting Patterns (¹H) - Carbon Chemical Shifts (¹³C) - Fluorine Chemical Shift (¹⁹F) Unknown->NMR FTIR FTIR Spectroscopy - N-H & C-O-C Stretches - Fingerprint Region (C-H Bends) Unknown->FTIR Compare Compare Data with Reference Spectra and Databases MS->Compare NMR->Compare FTIR->Compare Elucidation Structure Elucidation (ortho, meta, or para) Compare->Elucidation

Caption: Logical workflow for the structural elucidation of a single isomer.

References

The Strategic Advantage of 2-(Trifluoromethoxy)aniline in Drug Discovery: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the selection of starting materials is a critical determinant of both the biological efficacy and the economic viability of a therapeutic candidate. Among the myriad of chemical building blocks, 2-(Trifluoromethoxy)aniline has emerged as a compound of significant interest. Its unique physicochemical properties, conferred by the trifluoromethoxy (-OCF3) group, offer distinct advantages in the design of novel pharmaceuticals. This guide provides an objective comparison of the cost-effectiveness of this compound against a common alternative, 2-chloroaniline, supported by experimental data and protocols relevant to drug development professionals.

The Physicochemical Edge of the Trifluoromethoxy Group

The trifluoromethoxy group is a powerful modulator of a molecule's biological properties.[1] It is strongly electron-withdrawing, which can enhance the binding affinity of a drug to its target protein.[2] Furthermore, the -OCF3 group significantly increases lipophilicity, which can improve a drug's ability to cross cellular membranes and enhance its oral bioavailability.[1] A key advantage of the trifluoromethoxy group is its high metabolic stability, as the carbon-fluorine bonds are resistant to enzymatic degradation, potentially leading to a longer drug half-life in the body.[1]

Cost-Effectiveness Analysis: this compound vs. 2-Chloroaniline

To assess the cost-effectiveness of these two building blocks, a comparison of their price per mole is essential. This, combined with the potential for improved biological activity and pharmacokinetic properties, provides a clearer picture of their overall value in a drug discovery program.

CompoundMolecular Weight ( g/mol )PurityPrice (USD)QuantityCost per Gram (USD/g)Cost per Mole (USD/mol)
This compound 177.1297%74.00100 g0.74131.07
2-Chloroaniline 127.57>98%37.65250 mL (303.25 g)0.1215.31

As the table indicates, the initial procurement cost of 2-chloroaniline is significantly lower than that of this compound. However, the true cost-effectiveness extends beyond the initial price. The enhanced biological activity and improved metabolic stability offered by the trifluoromethoxy group can translate to lower effective doses, reduced frequency of administration, and a higher probability of clinical success, potentially offsetting the higher initial investment.

Comparative Biological Activity: A Case Study with Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established framework for the development of kinase inhibitors, which are a major class of anti-cancer drugs. The nature of the substituent on the aniline ring plays a crucial role in determining the inhibitory potency of these compounds. Structure-activity relationship (SAR) studies have consistently shown that small, lipophilic, and electron-withdrawing groups on the aniline moiety can enhance the inhibitory activity.[2]

A study on analogues of the kinase inhibitor nilotinib provides quantitative insight into the impact of different substituents. While not a direct comparison using this compound, the data for a trifluoromethyl (-CF3) substituted analogue versus a methyl (-CH3) substituted analogue highlights the benefits of fluorine-containing groups.

CompoundSubstituent on Aniline RingAbl IC50 (nM)Kit IC50 (nM)FLT3 IC50 (nM)Abl Kd (nM)
Nilotinib Analogue 1 -CF375038.8117.86.5
Nilotinib Analogue 2 -CH3135.8882.095483.4

Source: Data adapted from a study on nilotinib analogues.[2]

This data demonstrates that while the methyl-substituted analogue shows higher potency against Abl kinase, the trifluoromethyl-substituted analogue exhibits significantly improved activity against Kit and FLT3 kinases.[2] This underscores the nuanced but often beneficial impact of fluorine-containing substituents in fine-tuning the selectivity and potency of kinase inhibitors. The trifluoromethoxy group, with its strong electron-withdrawing nature, is expected to confer similar or even enhanced benefits in such scaffolds.

Experimental Protocols

Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor (General Protocol)

This protocol describes a general synthesis of a 4-anilinoquinazoline, a common core structure for kinase inhibitors.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound or 2-Chloroaniline

  • Isopropanol

  • Hydrochloric acid (in isopropanol)

Procedure:

  • A mixture of 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) and the respective aniline derivative (1.1 equivalents) in isopropanol is heated to reflux for 4 hours.

  • The reaction mixture is then cooled to room temperature.

  • The precipitated product is collected by filtration, washed with isopropanol, and dried under vacuum.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

Materials:

  • Kinase enzyme (e.g., EGFR)

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit

Procedure:

  • The test compound is serially diluted in assay buffer.

  • The kinase, peptide substrate, and test compound are added to the wells of a microplate and incubated briefly.

  • The kinase reaction is initiated by the addition of ATP.

  • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

  • The Kinase-Glo® reagent is added to each well to stop the reaction and generate a luminescent signal.

  • The luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the rate at which a compound is metabolized by liver enzymes.

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Positive control (a compound with known metabolic instability)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • The test compound is incubated with HLMs in the presence of the NADPH regenerating system at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction in each aliquot is stopped by the addition of cold acetonitrile.

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • The half-life (t1/2) and intrinsic clearance of the compound are calculated from the rate of disappearance of the parent compound.

Visualizing Key Processes in Drug Discovery

To better illustrate the context in which this compound is utilized, the following diagrams depict a relevant signaling pathway and a typical experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds

Caption: Epidermal Growth Factor Receptor (EGFR) signaling pathway.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., this compound) synthesis Synthesis of Anilinoquinazoline Derivatives start->synthesis purification Purification & Characterization synthesis->purification kinase_assay In Vitro Kinase Inhibition Assay (IC50) purification->kinase_assay cell_assay Cell-Based Proliferation Assays kinase_assay->cell_assay metabolic_assay Metabolic Stability Assay (HLM) cell_assay->metabolic_assay sar Structure-Activity Relationship (SAR) Analysis metabolic_assay->sar lead_op Lead Optimization sar->lead_op lead_op->synthesis Iterative Design

Caption: Experimental workflow for kinase inhibitor discovery.

Conclusion

While this compound presents a higher upfront cost compared to alternatives like 2-chloroaniline, its incorporation into drug candidates can lead to significant downstream value. The trifluoromethoxy group's ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity can result in more potent and effective drugs with better pharmacokinetic profiles. For research and drug development professionals, the strategic use of this compound represents a calculated investment towards developing superior therapeutic agents, ultimately improving the chances of success in the long and arduous journey of drug discovery and development. The decision to use this building block should be based on a holistic assessment of its potential to de-risk the later stages of development and deliver a more competitive final product.

References

A Comparative Analysis of Trifluoromethoxy and Trifluoromethyl Anilines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. Among the most utilized moieties are the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, particularly when appended to an aniline scaffold. This guide provides an objective, data-driven comparison of these two critical substituents to inform rational drug design and optimization efforts.

Physicochemical Properties: A Head-to-Head Comparison

The choice between a trifluoromethoxy and a trifluoromethyl group can significantly impact a molecule's lipophilicity, acidity/basicity, and electronic character. These parameters, in turn, influence a compound's solubility, permeability, metabolic stability, and target engagement.[1]

Lipophilicity (logP) and Basicity (pKa)

The following table summarizes the calculated and experimental logP and pKa values for the ortho-, meta-, and para-isomers of trifluoromethoxy and trifluoromethyl aniline.

CompoundStructureCalculated logPExperimental pKa
Trifluoromethoxy Anilines
2-Trifluoromethoxyaniline2.59~3.0
3-Trifluoromethoxyaniline2.593.48[2]
4-Trifluoromethoxyaniline2.573.75[3]
Trifluoromethyl Anilines
2-Trifluoromethylaniline2.272.89[4]
3-Trifluoromethylaniline2.303.11[5]
4-Trifluoromethylaniline2.283.52[6]

Key Observations:

  • Lipophilicity: The trifluoromethoxy group generally imparts greater lipophilicity than the trifluoromethyl group, as evidenced by the higher calculated logP values for the trifluoromethoxyaniline isomers.[7] This increased lipophilicity can enhance membrane permeability but may also lead to higher metabolic turnover if not carefully managed.

  • Basicity: Both the -OCF₃ and -CF₃ groups are strongly electron-withdrawing, which significantly reduces the basicity (lowers the pKa) of the aniline nitrogen compared to aniline itself (pKa ≈ 4.6). The trifluoromethyl group generally has a stronger electron-withdrawing effect, resulting in lower pKa values for the corresponding anilines compared to their trifluoromethoxy counterparts.[1] The position of the substituent also plays a crucial role, with ortho-substitution typically leading to the lowest pKa due to steric and electronic effects.

Impact on Drug Metabolism and Pharmacokinetics

The metabolic stability and permeability of a drug candidate are critical determinants of its in vivo efficacy and safety profile.

Metabolic Stability

Both the trifluoromethoxy and trifluoromethyl groups are known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[8] The carbon-fluorine bond is exceptionally strong, making these groups resistant to cleavage.[8]

  • Trifluoromethoxy Group: This group is often considered a metabolically robust bioisostere of the methoxy group, effectively preventing O-demethylation. Studies on 4-trifluoromethoxyaniline have shown that the trifluoromethoxy-substituent is metabolically stable, with no evidence of O-detrifluoromethylation.[9] The major metabolic pathways involve ring hydroxylation and subsequent sulfation.[9]

  • Trifluoromethyl Group: Similarly, the trifluoromethyl group is highly resistant to metabolic degradation. The metabolism of trifluoromethylanilines typically involves N-acetylation and oxidation of other parts of the molecule, such as adjacent alkyl groups.[10]

The diagram below illustrates a generalized comparison of the metabolic pathways for 4-trifluoromethoxy- and 4-trifluoromethylaniline.

cluster_OCF3 4-Trifluoromethoxyaniline Metabolism cluster_CF3 4-Trifluoromethylaniline Metabolism OCF3_Aniline 4-Trifluoromethoxyaniline OCF3_Hydroxylated Ring Hydroxylation OCF3_Aniline->OCF3_Hydroxylated CYP450 OCF3_Sulfate Sulfate Conjugation OCF3_Hydroxylated->OCF3_Sulfate Sulfotransferase CF3_Aniline 4-Trifluoromethylaniline CF3_Acetylated N-Acetylation CF3_Aniline->CF3_Acetylated N-Acetyltransferase CF3_Oxanilic N-Oxanilic Acid Formation CF3_Acetylated->CF3_Oxanilic Oxidation

Comparative Metabolic Pathways
Permeability

The increased lipophilicity conferred by both the trifluoromethoxy and trifluoromethyl groups generally enhances passive diffusion across biological membranes.[7] However, the optimal lipophilicity for oral absorption is a balancing act; excessively high logP values can lead to poor aqueous solubility and increased binding to plasma proteins, which can limit bioavailability. The choice between -OCF₃ and -CF₃ allows for the fine-tuning of a compound's logP to achieve the desired permeability profile.

Case Study: Riluzole - A Trifluoromethoxy Aniline in the Clinic

Riluzole, a drug approved for the treatment of amyotrophic lateral sclerosis (ALS), features a 2-amino-6-(trifluoromethoxy)benzothiazole core. Its mechanism of action is multifactorial, involving the inhibition of glutamate release and the blockade of voltage-dependent sodium channels.[11][12] The trifluoromethoxy group in Riluzole contributes to its favorable pharmacokinetic profile, including its ability to cross the blood-brain barrier.

The following diagram illustrates the key signaling pathways modulated by Riluzole.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_intracellular Intracellular Signaling Riluzole Riluzole (contains Trifluoromethoxy Aniline moiety) Na_Channel Voltage-gated Na+ Channel Riluzole->Na_Channel Inhibits PKC Protein Kinase C Riluzole->PKC Inhibits FGFR_Signaling FGFR Signaling Riluzole->FGFR_Signaling Activates Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Activates NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_Receptor->Excitotoxicity Leads to MEK_ERK_CREB MEK/ERK/CREB Pathway FGFR_Signaling->MEK_ERK_CREB GDNF GDNF Production MEK_ERK_CREB->GDNF

Riluzole's Mechanism of Action

Experimental Protocols

Determination of logP (Shake-Flask Method)
  • Preparation: Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Partitioning: Dissolve a known amount of the test compound in the n-octanol phase. Add a known volume of the aqueous phase and shake vigorously for a set time (e.g., 30 minutes).

  • Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of P.

Determination of pKa (Potentiometric Titration)
  • Solution Preparation: Prepare a dilute solution (e.g., 0.01 M) of the aniline derivative in a suitable solvent (e.g., water or a water/methanol mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[1]

In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Incubation Mixture: Prepare a mixture containing liver microsomes (human or other species), a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation: Add the test compound to the pre-warmed incubation mixture.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Calculation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

The workflow for a typical in vitro metabolic stability assay is depicted below.

Start Start Prepare_Mixture Prepare Incubation Mixture (Microsomes, Buffer, NADPH-system) Start->Prepare_Mixture Add_Compound Add Test Compound Prepare_Mixture->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Time_Points Take Aliquots at Different Time Points Incubate->Time_Points Quench Quench Reaction (Cold Acetonitrile) Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t1/2 and CLint Analyze->Calculate End End Calculate->End

Workflow for In Vitro Metabolic Stability Assay

Conclusion

Both trifluoromethoxy and trifluoromethyl anilines are invaluable building blocks in medicinal chemistry, offering distinct advantages for optimizing drug candidates. The trifluoromethoxy group typically provides greater lipophilicity, which can be beneficial for membrane permeability, while the trifluoromethyl group has a slightly stronger electron-withdrawing effect, leading to lower pKa values. Both substituents significantly enhance metabolic stability. The choice between these two groups should be made on a case-by-case basis, considering the specific goals of the drug discovery program and the structure-activity relationships of the target of interest. A thorough understanding of their differential effects on a molecule's physicochemical and pharmacokinetic properties is essential for the successful design of safe and effective medicines.

References

validation of analytical methods for quantifying 2-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of 2-(Trifluoromethoxy)aniline

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like this compound is critical for ensuring the quality, consistency, and safety of pharmaceutical products. The validation of analytical methods is a fundamental requirement for regulatory compliance and data integrity. This guide provides a comprehensive comparison of suitable analytical techniques for the quantification of this compound, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

While a specific validated HPLC method for this compound is not widely published, this guide proposes a robust HPLC method based on established methodologies for closely related aniline derivatives. This allows for a valuable comparison of the two most common and practical analytical approaches. The performance of a validated GC method for the analysis of trifluoromethoxy aniline isomers is presented alongside the projected performance of the proposed HPLC method, based on typical results for similar compounds.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Both GC and HPLC are powerful techniques for the quantification of this compound, each with its own set of advantages and limitations.

Data Presentation: Comparison of GC and Proposed HPLC Methods

The following tables summarize the key performance characteristics of a validated GC method and a proposed Reverse-Phase HPLC (RP-HPLC) method for the analysis of this compound.

Table 1: Chromatographic Conditions

ParameterGas Chromatography (GC)Proposed High-Performance Liquid Chromatography (HPLC)
Instrumentation Gas Chromatograph with FIDHPLC system with UV Detector
Column AT-210 (30 m x 0.53 mm, 1.0 µm)C18 Reverse-Phase (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase N/AAcetonitrile and Water with 0.1% Formic Acid
Carrier Gas Helium at 3.0 psiN/A
Flow Rate N/A1.0 mL/min
Detector Flame Ionization Detector (FID)UV Detector at 258 nm
Injector Temperature 200°CN/A
Detector Temperature 260°CN/A
Oven Program 50°C, ramp to 125°C at 3°C/min, hold 5 min, ramp to 230°C at 45°C/min, hold 5 minIsocratic or Gradient Elution
Injection Volume 1.0 µL (Split 1:5)10 µL

Table 2: Method Validation Parameters (Based on Validated GC Method and Typical HPLC Performance)

ParameterGas Chromatography (GC)[1]Proposed High-Performance Liquid Chromatography (HPLC)
Linearity (Correlation Coefficient) >0.999>0.999
Accuracy (% Recovery) 96 - 104%98 - 102%
Precision (%RSD) < 2.0%< 2.0%
Limit of Detection (LOD) ~0.8 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) < 4.0 µg/mL~0.3 µg/mL
Specificity High, good separation of isomersHigh, good separation from impurities
Robustness HighHigh

Experimental Protocols

Detailed methodologies for the validated GC method and the proposed HPLC method are provided below. These protocols are based on established analytical practices and guidelines from the International Council for Harmonisation (ICH)[2][3][4][5][6].

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is adapted from a validated procedure for the separation and quantification of positional isomers of trifluoromethoxy aniline[1][7].

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic data system for data acquisition and processing.

Reagents and Materials:

  • Helium (carrier gas), Hydrogen, and Air for FID.

  • This compound reference standard.

  • Diluent (e.g., Dichloromethane or Methanol).

Chromatographic Conditions:

  • Column: AT-210, 30 m x 0.53 mm, 1.0 µm film thickness.

  • Carrier Gas: Helium at a constant pressure of 3.0 psi.

  • Injector Temperature: 200°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: Initial temperature of 50°C, ramp to 125°C at a rate of 3°C/min, hold for 5 minutes, then ramp to 230°C at a rate of 45°C/min, and hold for 5 minutes.

  • Injection: 1.0 µL with a split ratio of 1:5.

  • FID Gas Flows: Hydrogen at 40 mL/min, Air at 450 mL/min, and Makeup gas (Helium or Nitrogen) at 30 mL/min.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of approximately 500 µg/mL in the chosen diluent.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the LOQ to approximately 150% of the target sample concentration.

  • Prepare the sample for analysis by accurately weighing and dissolving it in the diluent to achieve a final concentration within the calibration range.

Validation Parameters to be Assessed:

  • Specificity: Analyze a blank (diluent), the reference standard, and the sample solution to ensure no interference at the retention time of this compound.

  • Linearity: Inject the calibration standards and plot the peak area against the concentration. Calculate the correlation coefficient, y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as oven temperature ramp rate, carrier gas flow, and injector temperature.

Proposed High-Performance Liquid Chromatography (HPLC) with UV Detection

This proposed method is based on common practices for the analysis of related aromatic amines and trifluoromethylaniline derivatives.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic data system for data acquisition and processing.

Reagents and Materials:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified).

  • Formic acid (reagent grade).

  • This compound reference standard.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound reference standard at a concentration of approximately 1 mg/mL in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from the LOQ to the desired upper limit.

  • Prepare the sample for analysis by accurately weighing and dissolving it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters to be Assessed: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) should be assessed as described for the GC method, with adjustments appropriate for an HPLC method (e.g., robustness testing would involve variations in mobile phase composition, flow rate, and column temperature).

Methodology and Workflow Diagrams

General Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method according to ICH guidelines.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation Dev Analytical Method Development Opt Method Optimization Dev->Opt PreVal Pre-validation/ System Suitability Opt->PreVal Protocol Define Validation Parameters & Acceptance Criteria PreVal->Protocol Spec Specificity Protocol->Spec Lin Linearity Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Rob Robustness Protocol->Rob Report Validation Report (Summary of Results) Spec->Report Lin->Report Acc->Report Prec->Report LOD_LOQ->Report Rob->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for Analytical Method Validation.

Logical Comparison of GC and HPLC for this compound Analysis

The selection between GC and HPLC often involves a trade-off between different analytical capabilities.

G cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) Analyte This compound GC_Adv Advantages: - High resolution for isomers - FID is a universal detector for organic compounds - No solvent waste from mobile phase Analyte->GC_Adv Is volatile and thermally stable HPLC_Adv Advantages: - Wide applicability for various polarities - Analysis at ambient temperature - UV detection is selective and sensitive - Suitable for non-volatile impurities Analyte->HPLC_Adv Has UV absorbance GC_Disadv Disadvantages: - Requires volatile and thermally stable analyte - High temperatures can cause degradation - Not suitable for non-volatile impurities HPLC_Disadv Disadvantages: - Lower resolution for some isomers - Requires analyte to have a chromophore - Generates significant solvent waste

Caption: Comparison of GC and HPLC Methodologies.

References

Assessing the Metabolic Stability of 2-(Trifluoromethoxy)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry to enhance the metabolic stability and overall pharmacokinetic profile of drug candidates. Among these, the 2-(trifluoromethoxy)aniline moiety is of significant interest due to the unique properties conferred by the trifluoromethoxy (-OCF3) group. This guide provides a comparative assessment of the metabolic stability of compounds derived from this compound, supported by illustrative experimental data and detailed methodologies to aid in drug discovery and development.

The Impact of the Trifluoromethoxy Group on Metabolic Stability

The trifluoromethoxy group is a powerful tool for medicinal chemists aiming to improve the drug-like properties of a molecule. Its strong electron-withdrawing nature and the exceptional strength of the carbon-fluorine (C-F) bond are central to its ability to enhance metabolic stability. The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, rendering it highly resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.

By strategically placing a trifluoromethoxy group at a potential site of metabolism, that metabolic pathway can be effectively blocked. This "metabolic switching" can lead to several advantageous outcomes, including:

  • Longer drug half-life: Reduced metabolic clearance results in a longer duration of action.

  • Improved bioavailability: Less first-pass metabolism allows more of the active drug to reach systemic circulation.

  • More predictable pharmacokinetic profile: Reduced inter-individual variability in metabolism can lead to more consistent drug exposure.

Comparative Metabolic Stability Data

Compound MoietyStructureIllustrative Half-Life (t½) in HLM (min)Illustrative Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)
Parent Compound Aniline1546.2
Alternative 2-Fluoroaniline3519.8
Alternative 2-Trifluoromethylaniline> 60< 11.6
Compound of Interest This compoundExpected to be > 60 Expected to be < 11.6

Note: The data presented in this table is illustrative and based on general trends observed in medicinal chemistry for fluorinated anilines. Actual values for specific derivatives of this compound would need to be determined experimentally.

Experimental Protocols

To empirically determine the metabolic stability of novel compounds derived from this compound, an in vitro liver microsomal stability assay is a standard and effective method.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and positive control (e.g., a compound with known metabolic lability)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (IS) for reaction quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds and positive control in a suitable organic solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in the incubation buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension.

    • Add the test compound working solution to the wells to achieve the final desired concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.

  • Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point, where the quenching solution is added before the NADPH regenerating system, serves as the 100% reference.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k

  • The intrinsic clearance (CLint) is calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation (µL) / Amount of microsomal protein (mg))

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical in vitro metabolic stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_solutions Prepare Test Compound, Control, and NADPH Solutions mix Combine Microsomes and Test Compound prep_solutions->mix prep_microsomes Prepare Liver Microsome Suspension prep_microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate Reaction with NADPH pre_incubate->start_reaction sampling Take Aliquots at Time Points start_reaction->sampling quench Quench Reaction with Acetonitrile + IS sampling->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Workflow for an in vitro metabolic stability assay.

Signaling Pathway of Drug Metabolism

The primary enzymes responsible for the metabolism of many small molecule drugs are the Cytochrome P450s, which are predominantly found in liver microsomes. The general signaling pathway for CYP-mediated metabolism is initiated by the binding of the drug to the active site of the enzyme.

DrugMetabolismPathway Drug Drug (e.g., this compound derivative) CYP450 Cytochrome P450 (in Liver Microsomes) Drug->CYP450 Binds to active site OxidizedDrug Oxidized Metabolite CYP450->OxidizedDrug Catalyzes oxidation NADPH NADPH NADPH->CYP450 Provides reducing equivalents Excretion Further Conjugation and Excretion OxidizedDrug->Excretion

A Comparative Analysis of pKa Values in Fluorinated Aniline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative study of the acid dissociation constants (pKa) of various fluorinated aniline derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of the basicity of these compounds, supported by experimental data and protocols. The strategic introduction of fluorine atoms onto the aniline ring significantly influences its physicochemical properties, making these derivatives crucial in the fields of medicinal chemistry and materials science.

The electron-withdrawing nature of fluorine generally leads to a decrease in the basicity of the aniline nitrogen, resulting in lower pKa values compared to aniline. This effect is modulated by the number and position of the fluorine substituents on the aromatic ring. Understanding these variations is critical for the rational design of molecules with tailored properties.

Comparative pKa Values of Fluorinated Aniline Derivatives

The following table summarizes the experimentally determined pKa values for a selection of fluorinated aniline derivatives, providing a clear comparison of their relative basicities.

Compound NameStructurepKa
AnilineC₆H₅NH₂4.6[1][2]
2-Fluoroaniline2-FC₆H₄NH₂3.20[3]
3-Fluoroaniline3-FC₆H₄NH₂3.50[3][4]
4-Fluoroaniline4-FC₆H₄NH₂4.65[5][6][7]
2,3-Difluoroaniline2,3-F₂C₆H₃NH₂2.19 (Predicted)[8]
2,4-Difluoroaniline2,4-F₂C₆H₃NH₂3.26 (Predicted)[3][9]
2,5-Difluoroaniline2,5-F₂C₆H₃NH₂2.19 (Predicted)[3][10]
3,5-Difluoroaniline3,5-F₂C₆H₃NH₂2.57 (Predicted)[11]
PentafluoroanilineC₆F₅NH₂-0.26

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for understanding the ionization behavior of molecules. Two common and reliable methods for determining the pKa of aniline derivatives are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant of known concentration to a solution of the analyte and monitoring the resulting change in pH.

Materials:

  • pH meter with a combination glass electrode

  • Calibrated burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Fluorinated aniline derivative

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Co-solvent (e.g., methanol or ethanol) if the aniline is not fully soluble in water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

  • Sample Preparation: Accurately weigh a known amount of the fluorinated aniline derivative and dissolve it in a known volume of deionized water. If necessary, a co-solvent can be used to ensure complete dissolution. The final concentration should be around 0.01 M.

  • Titration Setup: Place the beaker containing the aniline solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode into the solution. Position the burette filled with the standardized HCl solution over the beaker.

  • Titration: Begin stirring the solution and record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

  • Data Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa of the conjugate acid of the aniline is equal to the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the curve.

Spectrophotometric Method

This technique is based on the principle that the protonated and deprotonated forms of a compound have different UV-Vis absorption spectra.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • Volumetric flasks and pipettes

  • Fluorinated aniline derivative

  • Buffer solutions covering a range of pH values

  • Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions to prepare acidic and basic solutions

Procedure:

  • Spectrum of Acidic and Basic Forms:

    • Prepare a stock solution of the fluorinated aniline derivative in a suitable solvent.

    • To determine the spectrum of the fully protonated form (BH+), dilute an aliquot of the stock solution in a highly acidic solution (e.g., 0.1 M HCl).

    • To determine the spectrum of the neutral form (B), dilute an aliquot of the stock solution in a highly basic solution (e.g., 0.1 M NaOH).

    • Scan the UV-Vis spectrum for both solutions to identify the wavelength of maximum absorbance (λmax) for each species.

  • Measurements in Buffered Solutions:

    • Prepare a series of solutions of the aniline derivative in buffer solutions with known pH values spanning the expected pKa range.

    • Measure the absorbance of each buffered solution at the λmax of one of the species (e.g., the neutral form).

  • Data Analysis:

    • Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and the neutral form.

    • Alternatively, the pKa can be calculated using the following equation for each pH: pKa = pH + log[(A - AB) / (ABH+ - A)] where A is the absorbance of the sample in the buffer, AB is the absorbance of the neutral form, and ABH+ is the absorbance of the protonated form.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of pKa values for fluorinated aniline derivatives.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_potentiometric Potentiometric Titration cluster_spectrophotometric Spectrophotometric Method cluster_result Result prep Prepare stock solution of fluorinated aniline pot_setup Calibrate pH meter & Set up titration apparatus prep->pot_setup spec_spectra Obtain spectra of fully protonated and neutral forms prep->spec_spectra pot_titrate Titrate with standardized acid pot_setup->pot_titrate pot_data Record pH vs. volume of titrant pot_titrate->pot_data pot_analysis Plot titration curve & Determine pKa at half-equivalence point pot_data->pot_analysis result Comparative pKa Value pot_analysis->result spec_buffer Measure absorbance in buffers of varying pH spec_spectra->spec_buffer spec_data Record absorbance vs. pH spec_buffer->spec_data spec_analysis Plot absorbance vs. pH & Determine pKa from inflection point spec_data->spec_analysis spec_analysis->result

Caption: Workflow for pKa determination of fluorinated anilines.

References

The Trifluoromethoxy Advantage: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the choice of starting materials can profoundly influence the ultimate success of a therapeutic candidate. Among the myriad of building blocks available, 2-(Trifluoromethoxy)aniline is emerging as a superior alternative to traditional aniline precursors, offering distinct advantages in metabolic stability and physicochemical properties. This guide provides an objective comparison, supported by experimental data, to inform the strategic selection of this advanced precursor in drug design and development.

The trifluoromethoxy (-OCF3) group, a key feature of this compound, imparts a unique combination of electronic and steric properties that translate into tangible benefits for drug candidates. These advantages primarily lie in enhancing metabolic stability and modulating lipophilicity, two critical parameters that govern a drug's pharmacokinetic profile and overall efficacy.[1][2]

Enhanced Metabolic Stability: Blocking the Path of Degradation

A primary challenge in drug development is overcoming rapid metabolism by cytochrome P450 (CYP) enzymes, which can lead to poor bioavailability and short half-life. The trifluoromethoxy group is significantly more resistant to enzymatic breakdown compared to traditional substituents like the methoxy (-OCH3) group.[1] The strong carbon-fluorine bonds within the -OCF3 moiety are less susceptible to oxidative metabolism, effectively blocking a common route of drug degradation.[1][3]

This "metabolic blocking" can lead to a longer drug half-life, improved exposure, and a more predictable pharmacokinetic profile.[3] While direct comparative studies on drugs derived from this compound versus traditional anilines are not abundant in publicly available literature, the principle of enhanced metabolic stability of the trifluoromethoxy group over the methoxy group is a well-established strategy in medicinal chemistry.[1][2]

Table 1: Hypothetical Comparison of Metabolic Stability

ParameterDrug with Methoxy Group (from 2-Methoxyaniline)Drug with Trifluoromethoxy Group (from this compound)Rationale
Primary Metabolic Pathway O-demethylation by CYP enzymesResistant to O-demethylationThe C-F bonds in the trifluoromethoxy group are stronger and less prone to enzymatic cleavage than the C-H bonds in the methoxy group.[1][3]
In Vitro Half-life (t½) in Human Liver Microsomes ShorterLongerReduced rate of metabolism leads to slower clearance of the parent drug.[3]
Intrinsic Clearance (CLᵢₙₜ) HigherLowerIntrinsic clearance is a measure of the metabolic capacity of the liver; blocking a major metabolic pathway reduces this value.[3]
Number of Metabolites Potentially higher, with products from O-demethylationSignificantly reduced, as a major metabolic pathway is inhibited.Blocking a primary site of metabolism limits the formation of downstream metabolites.[3]

Modulation of Physicochemical Properties: Fine-Tuning for Success

The trifluoromethoxy group also offers significant advantages in modulating key physicochemical properties like lipophilicity (logP) and acidity (pKa).

Lipophilicity (logP): Lipophilicity is a critical factor influencing a drug's absorption, distribution, and ability to permeate cell membranes. The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, with a high Hansch lipophilicity parameter (π ≈ +1.04).[4] This increased lipophilicity, compared to a methoxy group, can enhance a drug's ability to cross biological membranes, potentially leading to improved oral bioavailability.[4]

Acidity (pKa): The strong electron-withdrawing nature of the trifluoromethoxy group decreases the basicity (lowers the pKa) of the aniline nitrogen compared to unsubstituted aniline or methoxy-substituted anilines.[5][6] This modulation of pKa can be crucial for optimizing a drug's solubility, absorption, and interaction with its biological target.[5]

Table 2: Comparison of Physicochemical Properties

PropertyAniline2-MethoxyanilineThis compound
pKa 4.61[5]4.53 (predicted)Lower than 4.5 (predicted)
logP 0.90[5]1.29 (predicted)Higher than 1.3 (predicted)

Predicted values are based on computational models and the known effects of the respective substituents.

Experimental Protocols

To empirically validate the advantages of using this compound, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is crucial for assessing a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of drug candidates derived from this compound and a traditional aniline precursor.

Materials:

  • Test compounds (dissolved in DMSO)

  • Human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (for reaction termination)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a working solution of the test compounds in a suitable solvent.

  • In a 96-well plate, add the phosphate buffer, HLM, and the test compound. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated as 0.693/k.

  • Intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound (in DMSO) E Combine A, B, C in 96-well plate A->E B Human Liver Microsomes B->E C Phosphate Buffer (pH 7.4) C->E D NADPH Regenerating System F Pre-incubate at 37°C E->F G Initiate reaction with D F->G H Incubate at 37°C (Time points: 0-60 min) G->H I Terminate reaction (Acetonitrile + IS) H->I J Centrifuge I->J K Analyze supernatant by LC-MS/MS J->K L Calculate t½ and CLint K->L

In Vitro Metabolic Stability Assay Workflow

Determination of Lipophilicity (logP) by Shake-Flask Method

This is the gold standard method for experimentally determining the partition coefficient of a compound between an organic and an aqueous phase.

Objective: To determine and compare the logP values of compounds synthesized from this compound and a traditional aniline precursor.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with buffer)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Dissolve a known amount of the test compound in either n-octanol or the aqueous buffer.

  • Add a known volume of the other phase to a separatory funnel or vial.

  • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.

Data Analysis:

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of this value.

G A Dissolve compound in n-Octanol or Buffer B Mix n-Octanol and Buffer phases A->B C Shake to equilibrate B->C D Separate phases C->D E Quantify compound in each phase D->E F Calculate logP E->F

Shake-Flask Method for logP Determination

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH to determine the pKa.

Objective: To determine and compare the pKa values of the amine group in compounds synthesized from this compound and a traditional aniline precursor.

Materials:

  • Test compound

  • Suitable solvent (e.g., water-methanol mixture)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter with a calibrated electrode

  • Burette

  • Stirrer

Procedure:

  • Dissolve a known amount of the test compound in the chosen solvent.

  • Place the solution in a beaker with a stirrer and the pH electrode.

  • Slowly add the standardized titrant (HCl for a basic compound) in small increments from the burette.

  • Record the pH after each addition.

  • Continue the titration past the equivalence point.

Data Analysis:

  • Plot the pH versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point.

Conclusion

The strategic incorporation of the trifluoromethoxy group via the use of this compound offers a compelling advantage in drug discovery. By enhancing metabolic stability and providing a powerful tool for modulating lipophilicity and pKa, this advanced precursor can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates. For researchers and drug development professionals, the consideration of this compound over traditional aniline precursors represents a proactive step towards designing more robust and effective therapeutics.

G cluster_precursor Precursor Choice cluster_properties Resulting Drug Properties cluster_outcome Pharmacokinetic Outcome A This compound C Enhanced Metabolic Stability A->C D Increased Lipophilicity A->D E Modulated pKa A->E B Traditional Anilines (e.g., Aniline, 2-Methoxyaniline) F Susceptible to Metabolism B->F G Lower Lipophilicity B->G H Higher pKa B->H I Improved PK Profile: - Longer Half-life - Better Bioavailability C->I D->I E->I J Suboptimal PK Profile: - Shorter Half-life - Poorer Bioavailability F->J G->J H->J

Logical Flow of Precursor Choice to PK Outcome

References

Cross-Validation of HPLC and GC-MS Methods for 2-(Trifluoromethoxy)aniline Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 2-(Trifluoromethoxy)aniline is critical for ensuring the quality, safety, and efficacy of the final product. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The selection of a robust analytical method is therefore a foundational aspect of process control and quality assurance.

This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. The comparison is supported by established methodologies for analogous compounds and outlines a framework for cross-validation to ensure analytical method equivalency and reliability.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable analytical results. Below are representative methodologies for HPLC and GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile and widely used technique for the purity testing and quantification of non-volatile and thermally labile compounds.[2]

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array or UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[3]

  • Mobile Phase : A gradient elution using Acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B) is recommended to ensure good peak shape and separation.[3]

    • Gradient Program: Start at 30% A, ramp to 90% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate : 1.0 mL/min.[3]

  • Column Temperature : 30°C.

  • Detection : UV detection at a wavelength between 210-254 nm, where the aromatic amine is expected to have significant absorbance.[4] It should be noted that for some trifluoromethoxy aniline isomers, the wavelength maxima can be around 200 nm, which may lead to higher baseline noise.[5]

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample accurately in the mobile phase (initial conditions) to a target concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high separation efficiency and selectivity, making it ideal for the identification and quantification of volatile and semi-volatile compounds.[6] Its mass spectrometric detector provides structural information, which aids in definitive peak identification.[7] A sensitive GC method has been successfully developed for the separation and quantification of positional isomers of trifluoromethoxy aniline.[5][8]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A capillary column with a medium-polarity stationary phase, such as AT-210 (30 m x 0.53 mm, 1.0 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[5][8]

  • Carrier Gas : Helium, at a constant pressure of approximately 3.0 psi.[5]

  • Injector :

    • Mode: Split (e.g., 1:5 ratio).[5]

    • Temperature: 200°C.[5]

    • Injection Volume: 1.0 µL.[5]

  • Oven Temperature Program : An initial temperature of 50°C, ramped to 125°C at 3°C/min, held for 5 minutes, then ramped to 230°C at 45°C/min, and held for 5 minutes.[5]

  • Mass Spectrometer :

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 250°C.

    • Mode: Full scan mode for initial identification of impurities and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Data Presentation: Performance Comparison

The selection of an analytical technique is governed by its performance characteristics. The following table summarizes the typical validation parameters for HPLC and GC-MS in the context of this compound analysis, based on ICH guidelines and published data for similar compounds.[9]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on analyte polarity and partitioning between a liquid mobile phase and a solid stationary phase.[7]Separation based on analyte volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio.[7]
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.[7]High; mass spectral data provides structural information for definitive peak identification.[6][7]
Sensitivity (LOD/LOQ) Typically in the ng/mL to µg/mL range.[7]High sensitivity, with reported LOQ < 4 µg/mL and LOD < 0.8 µg/mL for trifluoromethoxy aniline isomers.[5][8]
Linearity (R²) Typically excellent, with R² > 0.999.[7][10]Typically very good, with R² > 0.99.[7][11]
Precision (%RSD) High precision, with RSD values typically < 5%.[10]Good precision, with reported within-run and between-run RSDs of 3.8% and 5.8% for a derivatized aniline.[12]
Accuracy (% Recovery) Typically between 95-105%.[10]Good accuracy, with reported recoveries between 96-104% for related compounds.[5]
Sample Derivatization Generally not required.May be required for polar analytes to improve volatility and peak shape, though not necessary for this compound itself.[6]

Mandatory Visualization

To better understand the processes involved in method comparison and validation, the following diagrams are provided.

Cross_Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_an Phase 3: Sample Analysis cluster_comp Phase 4: Data Comparison & Conclusion Dev_HPLC HPLC Method Optimization Val_HPLC Validate HPLC Method (Linearity, Accuracy, Precision, etc.) Dev_HPLC->Val_HPLC Dev_GCMS GC-MS Method Optimization Val_GCMS Validate GC-MS Method (Linearity, Accuracy, Precision, etc.) Dev_GCMS->Val_GCMS Analysis Analyze the Same Batches of This compound with Both Validated Methods Val_HPLC->Analysis Val_GCMS->Analysis Comparison Compare Results (Purity, Impurity Profile) Analysis->Comparison Conclusion Assess Method Equivalency & Select Appropriate Method Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS analytical methods.

Method_Principle_Comparison cluster_hplc HPLC Principle cluster_gcms GC-MS Principle Sample Sample Injection HPLC_Col C18 Column (Stationary Phase) Sample->HPLC_Col GC_Inlet Heated Inlet (Vaporization) Sample->GC_Inlet HPLC_Sep Separation by Polarity HPLC_Col->HPLC_Sep Interaction HPLC_Mob Liquid Mobile Phase (e.g., Acetonitrile/Water) HPLC_Det UV Detector HPLC_Sep->HPLC_Det Quantification GC_Col Capillary Column GC_Inlet->GC_Col Transfer GC_Sep Separation by Volatility GC_Col->GC_Sep Elution MS_Det Mass Spectrometer (Detection & Identification) GC_Sep->MS_Det Analysis

Caption: Comparison of the fundamental principles of HPLC and GC-MS analysis.

Conclusion

Both HPLC and GC-MS are robust techniques for the analysis of this compound, each with distinct advantages.

  • HPLC is highly precise and ideal for routine quality control, quantifying the main component and known impurities without the need for sample derivatization. It is particularly suited for compounds that may be thermally unstable.[6]

  • GC-MS provides superior selectivity and sensitivity, making it the method of choice for identifying unknown volatile impurities and performing trace-level analysis.[6][7] The mass spectral data offers unequivocal identification, which is invaluable during process development and troubleshooting.

Ultimately, the choice between HPLC and GC-MS depends on the specific analytical objective. For routine purity assays, HPLC is often sufficient and efficient. For comprehensive impurity profiling and identification, GC-MS is the more powerful tool. For rigorous method validation and a complete understanding of the sample, a cross-validation approach utilizing both techniques is highly recommended.

References

Safety Operating Guide

Proper Disposal Procedures for 2-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

The following guidelines provide essential safety and logistical information for the proper disposal of 2-(Trifluoromethoxy)aniline, tailored for researchers, scientists, and drug development professionals. These procedures are based on safety data sheets for structurally similar aniline compounds and established laboratory safety protocols.

Disclaimer: Before proceeding, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer and to adhere to all applicable federal, state, and local environmental regulations.[1]

Immediate Safety and Handling Precautions

Prior to handling this compound waste, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a designated, well-ventilated area, preferably a chemical fume hood.[2][3]

  • Engineering Controls : Facilities must be equipped with an eyewash station and a safety shower.[2][4] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[1]

  • Personal Protective Equipment (PPE) :

    • Gloves : Wear appropriate chemical-resistant gloves (e.g., Butyl, Neoprene, Viton). Nitrile gloves may not be suitable for prolonged contact with aniline compounds.[5][6]

    • Eye Protection : Chemical splash-resistant safety glasses or goggles with side protection are mandatory.[1][2]

    • Protective Clothing : A full-length, fully-buttoned lab coat should be worn.[3]

    • Footwear : Closed-toe shoes are required.[6]

Hazard Information and Personal Protective Equipment

Hazard ClassificationDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[4]Chemical-resistant gloves, lab coat, chemical splash goggles, use in a chemical fume hood.[1][2][3]
Skin Irritation Causes skin irritation.[4][7]Chemical-resistant gloves, lab coat.[1][8]
Eye Irritation Causes serious eye irritation.[1][4][9]Chemical splash goggles or face shield.[1][2]
Respiratory Irritation May cause respiratory tract irritation.[4][7]Use only in a well-ventilated area or a chemical fume hood.[1][2]

Step-by-Step Disposal Procedures

1. Waste Characterization and Segregation:

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other local regulations.[1]

  • Collect this compound waste in a dedicated, properly labeled, and sealed container. Polyethylene or polypropylene containers are generally suitable.[5][10]

  • Do not mix with incompatible materials such as strong oxidizing agents, acids, acid chlorides, or strong bases.[7][8][10]

  • Do not dispose of this compound waste down the drain or in the regular trash.[5]

2. Waste Collection and Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[4][10]

  • Ensure containers are tightly closed when not in use.[1][2]

  • Store waste containers in a designated and properly labeled secondary containment area to prevent spills.[5]

3. Final Disposal:

  • The recommended method for disposal is through an approved and licensed hazardous waste disposal company.[1][11]

  • Incineration in a licensed facility, often equipped with an afterburner and a flue gas scrubber, is the preferred treatment method for this type of chemical waste.[7][10]

  • Arrange for pickup by the licensed waste carrier, ensuring all labeling and manifest requirements are met.

4. Disposal of Contaminated Materials:

  • Any materials used for cleaning up spills (e.g., absorbent pads, vermiculite), as well as contaminated personal protective equipment, must be collected in a sealed, labeled container and disposed of as hazardous waste.[1][5]

  • Contaminated clothing should be removed immediately and washed before reuse.[1][7]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : Evacuate all non-essential personnel from the immediate area.[2]

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Control : Remove all sources of ignition.[1]

  • Contain : For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or silica gel.[1][5][12] Avoid generating dust.[7]

  • Collect : Carefully sweep or vacuum the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][4]

  • Decontaminate : Clean the spill area thoroughly.

  • Report : Report the spill to the appropriate environmental health and safety personnel.

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Management A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Characterize Waste as Hazardous A->C B Work in a Chemical Fume Hood B->C D Collect in a Dedicated, Labeled Container C->D E Segregate from Incompatible Materials (Acids, Oxidizers) D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Use Secondary Containment F->G H Arrange Pickup by Licensed Hazardous Waste Contractor G->H I Transport to an Approved Treatment Facility H->I J Incineration with Flue Gas Scrubbing I->J S1 Evacuate & Ventilate Area S2 Contain Spill with Inert Absorbent S1->S2 S3 Collect Contaminated Material into Hazardous Waste Container S2->S3

Caption: Logical workflow for the safe disposal of this compound.

References

Comprehensive Safety and Handling Guide for 2-(Trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-(Trifluoromethoxy)aniline (CAS No. 1535-75-7) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2]

Quantitative Hazard Classification:

Hazard ClassificationCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3
Flammable LiquidsCategory 3

Source: Sigma-Aldrich

Recommended Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to minimize exposure.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term use. For prolonged contact, consult the glove manufacturer’s resistance guide.[3][4]
Body Protection Laboratory CoatA flame-resistant lab coat worn over cotton clothing is recommended. Ensure it is fully buttoned.[4]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot.[4]
Respiratory Protection Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if aerosol generation is possible.[1][4][5]

Operational Plan: Safe Handling Protocol

A strict protocol for handling this compound is mandatory to ensure a safe laboratory environment.

Engineering Controls:

  • Always handle this chemical in a properly functioning chemical fume hood.[4]

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][3][5]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.

  • Dispensing:

    • Carefully open the container.

    • Use appropriate tools (e.g., spatula, pipette) to dispense the required amount.

    • Avoid generating dust or aerosols.[1]

  • During Use:

    • Keep the container tightly closed when not in use.[1][3]

    • Avoid contact with skin, eyes, and clothing.[1][3]

    • Do not eat, drink, or smoke in the handling area.[3][6]

  • After Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3][6]

    • Decontaminate all equipment and the work area.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][6][7]

  • Keep containers tightly sealed.[1][6][7]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3][7]

Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Equipment prep2->prep3 handle1 Dispense Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 Proceed to Cleanup clean2 Dispose of Waste clean1->clean2 clean3 Store Chemical clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands clean4->clean5 Emergency_Response_Plan Figure 2: Emergency Response Logic cluster_actions Figure 2: Emergency Response Logic exposure Exposure Event inhalation Move to Fresh Air exposure->inhalation Inhalation skin Flush Skin with Water exposure->skin Skin Contact eye Flush Eyes with Water exposure->eye Eye Contact ingestion Rinse Mouth, Do Not Induce Vomiting exposure->ingestion Ingestion medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.